6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAEYMCOXCPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629086 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480451-49-8 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Cornerstone for Next-Generation Kinase Inhibitors
This guide provides a comprehensive technical overview of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a pivotal heterocyclic compound in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical attributes, synthesis, and its critical role as a scaffold for potent kinase inhibitors, with a particular focus on p21-activated kinase 4 (PAK4).
Introduction: The Quinazoline Scaffold in Modern Therapeutics
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functionalities, enabling precise interactions with biological targets. Derivatives of the quinazoline nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This compound has emerged as a particularly valuable intermediate. Its strategic substitution with a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides key handles for synthetic elaboration and crucial interaction points with target proteins. Notably, this compound is a foundational building block for a new class of highly selective p21-activated kinase 4 (PAK4) inhibitors, which are showing significant promise in oncology.[3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 480451-49-8 | [4] |
| Molecular Formula | C₉H₅ClN₂O₃ | [4] |
| Molecular Weight | 224.6 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [7] |
Safety Information:
According to its Safety Data Sheet (SDS), this compound is classified as a warning-level hazardous substance.[7] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[6] Work in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of dust or fumes.[6]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate. The rationale for this two-step approach lies in the greater control and higher yields often associated with the initial cyclization to form the ester, followed by a straightforward saponification.
Synthesis of Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate
The precursor ester can be synthesized via a cyclization reaction between a substituted aniline and an oxalate derivative. A plausible and efficient method involves the reaction of 2-amino-5-chlorobenzonitrile with diethyl oxalate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzonitrile (1 equivalent) and diethyl oxalate (1.5 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The high temperature is necessary to drive the intramolecular cyclization and formation of the quinazoline ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate as a solid.
Hydrolysis to this compound
The final step is a standard ester hydrolysis under basic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add an excess of sodium hydroxide (e.g., 8 equivalents).[3]
-
Saponification: Heat the reaction mixture to a moderate temperature (e.g., 78 °C) and stir for 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: After cooling the reaction mixture, carefully acidify to a pH of approximately 2 using a suitable acid, such as hydrochloric acid.[3] The acidic product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield this compound.
The following diagram illustrates the overall synthetic workflow:
Mechanism of Action and Therapeutic Relevance: Targeting PAK4
The primary therapeutic interest in this compound lies in its role as a key structural motif for the development of potent and selective inhibitors of p21-activated kinase 4 (PAK4).
The PAK4 Signaling Pathway in Cancer
PAK4 is a serine/threonine kinase that is a key effector of the Rho family of small GTPases, particularly Cdc42.[8] It is frequently overexpressed in a variety of human cancers, including pancreatic, ovarian, and breast cancer, and its elevated expression is often correlated with poor prognosis.[9][10] PAK4 plays a crucial role in multiple oncogenic processes, including cell proliferation, migration, invasion, and resistance to apoptosis.[9][10]
The PAK4 signaling network is complex and intersects with several major cancer-related pathways, such as the PI3K/AKT, Wnt/β-catenin, and Raf/MEK/ERK pathways.[9][10] Upon activation by upstream signals like growth factors, PAK4 phosphorylates a range of downstream substrates.[9] A key downstream pathway involves the phosphorylation and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization.[10] This leads to cytoskeletal remodeling, promoting cell motility and invasion.[10]
The Role of the this compound Scaffold
The this compound moiety serves as a critical pharmacophore for PAK4 inhibition. Structure-activity relationship (SAR) studies have revealed the importance of the quinazoline core for binding to the ATP-binding pocket of the kinase.[3] The carboxylic acid at the C-2 position provides a key attachment point for side chains that can be modified to enhance potency and selectivity. The chlorine atom at the C-6 position is particularly crucial; it is positioned in a way that allows for favorable van der Waals interactions within the kinase's active site, contributing significantly to both the potency and selectivity of the inhibitor against other kinases, including those within the same family.[3]
Experimental Workflows for Biological Evaluation
The evaluation of compounds derived from this compound as PAK4 inhibitors involves a series of in vitro biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PAK4. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Protocol Outline:
-
Reagents: Recombinant human PAK4 enzyme, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, incubate the PAK4 enzyme with the test compound at various concentrations. c. Initiate the kinase reaction by adding the peptide substrate and ATP. d. After a set incubation period, stop the reaction and measure the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate, coupled with a TR-FRET detection system.
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Assays
Cell-based assays are crucial for determining the effect of the inhibitor on cancer cells that are dependent on PAK4 signaling.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo): This assay measures the inhibitor's ability to suppress the growth of cancer cell lines with high PAK4 expression (e.g., A549 lung cancer cells).[3] Cells are treated with the inhibitor for 48-72 hours, and cell viability is quantified.
-
Wound Healing/Migration Assay: This assay assesses the inhibitor's effect on cell motility. A scratch is made in a confluent monolayer of cancer cells, and the rate of "wound" closure is monitored over time in the presence and absence of the inhibitor.[3]
-
Transwell Invasion Assay: This assay evaluates the inhibitor's ability to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.[3]
The following diagram outlines a typical workflow for evaluating a potential PAK4 inhibitor:
Quantitative Data for a Lead Compound
A prime example of a potent and selective PAK4 inhibitor derived from the this compound scaffold is the compound designated as 31 (CZh226) in a study by Hao et al. (2018).[3] This compound demonstrates the successful application of this core structure in drug design.
| Parameter | Value | Target | Reference |
| PAK4 Ki | 0.008 µM | PAK4 | [3] |
| PAK1 Ki | 2.770 µM | PAK1 | [3] |
| Selectivity | 346-fold (PAK1 vs PAK4) | - | [3] |
These data highlight the exceptional potency and selectivity for PAK4 achieved through the elaboration of the 6-chloro-quinazoline scaffold, underscoring the importance of this core intermediate.
Conclusion and Future Perspectives
This compound is a high-value chemical entity in the field of medicinal chemistry. Its well-defined synthesis and strategic functionalization make it an ideal starting point for the development of targeted therapeutics. The proven success of its derivatives as potent and selective PAK4 inhibitors validates the importance of the quinazoline scaffold and the specific substitution pattern of this compound. As our understanding of kinase signaling pathways in disease continues to grow, it is anticipated that this versatile building block will play a significant role in the discovery and development of novel drugs for cancer and other proliferative disorders.
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Huang G, Yang Y, Luo Q, Li X. PAK4-mediated signaling pathways in cancer. PAK4 is activated by... ResearchGate. [Link]
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Zhao F, Song H, Guo J, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]
-
Zhang Y, Wang Y, Li J, et al. PAK4 signaling pathways. PAK4 promotes cellular proliferation (top). ResearchGate. [Link]
-
Hao C, Zhao F, Song H, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. 2019;24(23):4289. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the quinazoline scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] The tailored substitution of this heterocyclic system allows for the fine-tuning of pharmacological activity, making a comprehensive understanding of the physicochemical properties of novel derivatives paramount for successful drug development. This guide focuses on a specific, yet significant, member of this family: 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid . While this compound is primarily recognized as a crucial intermediate in the synthesis of potent kinase inhibitors, its intrinsic properties dictate its reactivity, solubility, and overall suitability for further chemical elaboration.[2]
This document serves as a detailed technical resource, providing insights into the synthesis, predicted physicochemical characteristics, and the established methodologies for their experimental determination. Recognizing the current scarcity of published experimental data for this specific molecule, we present a robust framework built upon established principles of medicinal chemistry, computational predictions, and standardized analytical protocols. This approach offers a foundational understanding for researchers engaging with this and structurally related compounds.
Molecular Structure and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
IUPAC Name: this compound CAS Number: 480451-49-8[3] Molecular Formula: C₉H₅ClN₂O₃ Molecular Weight: 224.61 g/mol
The structure, depicted below, features a quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Key functional groups that dictate its chemical behavior are the carboxylic acid at position 2, the ketone at position 4, and the chloro substituent at position 6 on the benzene ring.
Figure 1: Chemical structure and identifiers of the title compound.
Synthesis of this compound
The synthesis of the title compound has been reported as an intermediate in the development of p21-Activated Kinase 4 (PAK4) inhibitors. The following protocol is adapted from the literature.[2]
Synthetic Pathway
Figure 2: Synthetic workflow for the target compound.
Step-by-Step Protocol
-
Dissolution: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (NaOH, approximately 8 equivalents).
-
Hydrolysis: Stir the reaction mixture in an oil bath at 78 °C for 1 hour. During this step, the ethyl ester is hydrolyzed to the corresponding carboxylate salt.
-
Acidification: After cooling the reaction mixture, acidify it to a pH of 2 using a suitable acid (e.g., hydrochloric acid). This protonates the carboxylate and the quinazolinone nitrogen, leading to the precipitation of the final product.
-
Isolation: The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates of key physicochemical properties that are critical for drug development. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | 2.5 - 3.5 | Governs the ionization state of the carboxylic acid group, impacting solubility and interactions with biological targets. |
| pKa (basic) | 6.0 - 7.0 | Relates to the protonation of the quinazolinone nitrogen, influencing solubility and membrane permeability. |
| logP | 1.5 - 2.5 | Indicates the lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility | Low to moderate | Directly affects the bioavailability of the compound and its suitability for various formulations. |
Disclaimer: The values presented in the table are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.
Experimental Determination of Physicochemical Properties
To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for the characterization of new chemical entities.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like the title compound, potentiometric titration is a robust method for determining the pKa values.[2]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa values at the half-equivalence points.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic or basic group has been neutralized (the inflection point of the titration curve).
Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP) by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting the ADME properties of a drug candidate. The shake-flask method is the traditional and most reliable method for its determination.[4]
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water])
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.
This high-throughput method is often used in early drug discovery to rank compounds.[5]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry (light scattering).
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
-
Incubation and Measurement: Incubate the plate and measure the turbidity or light scattering at various time points to determine the concentration at which precipitation occurs.
This method determines the equilibrium solubility and is considered more definitive.[6]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant value.
Step-by-Step Protocol:
-
Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer.
-
Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method (e.g., HPLC-UV).
Spectroscopic Characterization (Predicted)
-
¹H NMR: Aromatic protons on the quinazolinone ring system are expected to appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), and the N-H proton of the quinazolinone ring will also appear as a broad singlet.
-
¹³C NMR: The carbonyl carbons of the quinazolinone and the carboxylic acid will be the most downfield signals, typically in the range of δ 160-180 ppm. Aromatic carbons will resonate in the δ 110-150 ppm region.
-
FT-IR: Characteristic vibrational bands are expected for the C=O stretching of the ketone and carboxylic acid (around 1650-1750 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 224/226, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. Fragmentation would likely involve the loss of COOH, Cl, and other small neutral molecules.[7]
Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate with physicochemical properties that are crucial for its application in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and the standard methodologies for their experimental validation. While the lack of extensive experimental data necessitates a reliance on computational predictions at present, the protocols and frameworks outlined herein provide a clear path for researchers to thoroughly characterize this and similar molecules.
The interplay of its acidic and basic centers, coupled with its moderate lipophilicity, suggests a molecule with tunable properties that can be exploited in the design of more complex drug candidates. Future work should focus on the experimental determination of the properties discussed to validate the computational models and to build a more complete profile of this important chemical entity. Such data will undoubtedly contribute to the rational design of the next generation of quinazoline-based therapeutics.
References
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Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Rowan's Free Online pKa Calculator. Rowan. [Link]
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LogP / LogD shake-flask method. protocols.io. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Solubility Predictor. Chemaxon. [Link]
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Molinspiration Cheminformatics. Molinspiration. [Link]
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NMR Prediction. ACD/Labs. [Link]
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Thermodynamic Solubility Assay. Domainex. [Link]
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4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins. National Center for Biotechnology Information. [Link]
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Recent progress in the computational prediction of aqueous solubility and absorption. National Center for Biotechnology Information. [Link]
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A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive of the University of Angers. [Link]
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Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
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6-Chloro-4-phenylquinazoline-2-carboxylic acid. PubChem. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation. Semantic Scholar. [Link]
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Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. National Center for Biotechnology Information. [Link]
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Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
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6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid CAS number
An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Topic: this compound CAS Number: 480451-49-8
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. Its rigid quinazoline scaffold serves as a crucial building block, or synthon, for the development of highly specific and potent therapeutic agents. While not an end-product drug itself, its true value lies in its role as a key intermediate in the synthesis of targeted therapies, most notably p21-activated kinase 4 (PAK4) inhibitors.[1] PAK kinases have been implicated in the regulation of cell motility and morphology and are considered important effectors of Rho family GTPases.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization, and its pivotal application in the discovery of next-generation oncology treatments.
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the starting point for any research application. These characteristics dictate handling, storage, and reaction conditions.
| Property | Value | Source |
| CAS Number | 480451-49-8 | [2][3] |
| Molecular Formula | C₉H₅ClN₂O₃ | [2] |
| Molecular Weight | 224.6 g/mol | [2] |
| IUPAC Name | This compound | - |
| Appearance | Typically a solid | [1] |
| Purity Specification | ≥95% (Commercially available) | [2] |
| Long-Term Storage | Store in a cool, dry place | [2] |
Synthesis Protocol: From Ester to Carboxylic Acid
The synthesis of this compound is most commonly achieved through the hydrolysis of its ethyl ester precursor, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.[1] This is a robust and high-yielding saponification reaction.
Causality of Experimental Choices
-
Choice of Base (NaOH): Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis.
-
Solvent System (Ethanol/Water): A mixed solvent system is employed to ensure the solubility of both the organic starting material (ester) and the inorganic base (NaOH). Water is essential for the hydrolysis reaction itself.
-
Heating (78 °C): The reaction is heated to increase the rate of reaction, ensuring the hydrolysis proceeds to completion in a reasonable timeframe.[1]
-
Acidification (HCl): After hydrolysis, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate, causing the desired neutral carboxylic acid to precipitate out of the solution, allowing for its isolation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound via ester hydrolysis.
Step-by-Step Methodology
Materials:
-
Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1.0 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated or 2M)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a 1:1 mixture of ethanol and water (e.g., 80 mL each).[1]
-
Base Addition: Add sodium hydroxide (e.g., 7.8 g, 195 mmol) to the solution.[1]
-
Heating: Equip the flask with a condenser and heat the reaction mixture in an oil bath to 78 °C. Stir vigorously for 1 hour.[1]
-
Cooling: After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Acidification & Precipitation: Carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid. A precipitate will form as the sodium salt of the product is converted to the free carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with cold water to remove any residual salts. Dry the product under vacuum to yield this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms that the desired product has been obtained and is suitable for further use.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical verification of the synthesized compound.
Expected Analytical Outcomes
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the quinazoline ring system and a broad singlet for the carboxylic acid proton. The specific chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound (224.6 g/mol ), likely as the [M-H]⁻ ion at m/z 223.6 in negative ion mode or [M+H]⁺ at m/z 225.6 in positive ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum is critical for confirming the functional groups. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the ketone on the quinazoline ring (around 1680 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).
Application in Drug Discovery: A Precursor to PAK4 Inhibitors
The primary significance of this compound is its use as a foundational scaffold for potent and selective p21-activated kinase 4 (PAK4) inhibitors.[1]
PAK4 as a Therapeutic Target in Oncology
PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation. Overexpression of PAK4 is observed in numerous cancers, such as pancreatic, lung, and breast cancer, making it an attractive target for therapeutic intervention.[1] Inhibition of PAK4 can disrupt these oncogenic signaling pathways, leading to reduced tumor growth and metastasis.
Role of the Quinazoline Scaffold
The quinazoline core derived from this compound is elaborated through further chemical reactions to create final drug candidates. The carboxylic acid group is typically converted to an amide, allowing for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of the PAK4 enzyme. The 6-chloro substituent is particularly important, as it can form van der Waals interactions with key amino acids like Phe397, Glu399, and Ile327 in the hinge region of the kinase, contributing to both potency and selectivity.[1]
PAK4 Signaling and Inhibition Pathway
Caption: Simplified PAK4 signaling pathway and the mechanism of its inhibition.
Conclusion
This compound (CAS 480451-49-8) is more than a mere chemical entry; it is an enabling tool for modern drug discovery. Its straightforward synthesis and versatile chemical handles make it an invaluable starting point for constructing complex molecules designed to interact with specific biological targets. Its role in the development of PAK4 inhibitors highlights the critical importance of such foundational molecules in the ongoing search for effective cancer therapies.[1] This guide provides the essential technical knowledge for researchers to synthesize, verify, and utilize this compound in their scientific endeavors.
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ChemicalBook. This compound (CAS 480451-49-8). [3]
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Zhang, L., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [1]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [4]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12211233, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. [5]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21817693, 6-Chloro-4-phenylquinazoline-2-carboxylic acid. [6]
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MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [7]
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mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
An In-Depth Technical Guide to the Putative Mechanisms of Action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: A Molecule of Untapped Potential
The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, this compound represents a molecule of significant interest, yet its precise mechanism of action remains to be fully elucidated. This guide, therefore, ventures into the realm of informed scientific postulation, synthesizing evidence from structurally related compounds to present a comprehensive overview of its likely molecular targets and signaling pathways. As senior application scientists, we embrace the challenge of navigating the knowns and unknowns, offering not just a review of existing data, but a forward-looking roadmap for future investigation.
The Structural Anatomy of a Privileged Scaffold
The chemical architecture of this compound is a confluence of functionalities that hint at its potential biological roles. The quinazolinone core is a common feature in many bioactive molecules, often serving as a rigid scaffold for the precise spatial orientation of key interacting groups. The presence of a carboxylic acid at the 2-position is particularly noteworthy, as this acidic moiety is frequently crucial for the biological activity of related quinazolinone and quinoline derivatives, suggesting its involvement in critical binding interactions with target proteins.[1][2] Furthermore, the chloro-substituent at the 6-position can significantly influence the electronic properties and binding affinity of the molecule, a feature that has been exploited in the design of selective kinase inhibitors.[3]
Potential Mechanisms of Action: An Evidence-Based Exploration
Given the chemical landscape of our lead molecule, we can hypothesize several plausible mechanisms of action based on the established activities of its structural analogs.
Hypothesis A: Inhibition of Protein Kinases
The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Numerous quinazoline derivatives have been developed as potent anticancer agents that target key signaling kinases.
-
P21-Activated Kinase 4 (PAK4): Structurally similar 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of PAK4.[3] The 6-chloro group, in particular, has been shown to engage in van der Waals interactions within the kinase's hinge region, contributing to both potency and selectivity.[3] It is plausible that this compound could adopt a similar binding mode, with the carboxylic acid potentially forming hydrogen bonds with key residues in the ATP-binding pocket.
-
Phosphoinositide 3-Kinase (PI3K): Chloro methylquinazolinone derivatives have demonstrated inhibitory activity against PI3K-δ, a key enzyme in cellular signaling pathways involved in cell growth, proliferation, and survival.[4] The inhibition of the PI3K/AKT/mTOR pathway is a validated strategy in cancer therapy.
Below is a conceptual workflow for assessing the kinase inhibitory potential of this compound.
Caption: Putative inhibition of KATs in the kynurenine pathway.
Hypothesis C: Targeting Other Critical Enzymes
The versatility of the quinoline and quinazoline scaffolds extends to the inhibition of other enzymes vital for pathogen survival or aberrant cell proliferation.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. [2]Inhibition of this enzyme disrupts DNA and RNA synthesis and is a validated anticancer and anti-inflammatory strategy. The carboxylic acid moiety is often essential for this activity. [2]
-
HIV-1 Reverse Transcriptase Inhibition: A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting the enzyme reverse transcriptase. [5]This suggests that the chloroxoquinoline core could serve as a scaffold for the development of novel antiretroviral agents.
Experimental Validation: A Self-Validating Approach
To move from hypothesis to established mechanism, a rigorous and systematic experimental approach is paramount. The following protocols are designed to be self-validating, with each step providing the foundation for the next level of inquiry.
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
Objective: To perform an unbiased screen of the compound against a large panel of human kinases to identify potential targets.
Methodology:
-
Compound Preparation: Synthesize and purify this compound to >98% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.
-
Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a concentration of 10 µM against a panel of at least 400 human kinases. The assay format is typically a radiometric (33P-ATP) or fluorescence-based (e.g., Z'-Lyte™) assay.
-
Data Analysis: Identify kinases for which the compound exhibits >50% inhibition at 10 µM.
-
Dose-Response Analysis: For the identified "hit" kinases, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC50 value for each.
-
Mechanism of Inhibition Studies: For the most potent hits, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
Protocol 2: Kynurenine Pathway Enzyme Activity Assays
Objective: To assess the inhibitory activity of the compound against key enzymes in the kynurenine pathway.
Methodology:
-
Enzyme Procurement: Obtain recombinant human kynurenine aminotransferases (KAT-I, KAT-II, KAT-III, KAT-IV).
-
Assay Principle: The assay measures the conversion of kynurenine and a co-substrate (e.g., α-ketoglutarate) to kynurenic acid. The formation of kynurenic acid can be monitored spectrophotometrically or by HPLC.
-
Assay Procedure:
-
Incubate the recombinant enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding kynurenine and the co-substrate.
-
After a defined incubation period, stop the reaction and measure the amount of kynurenic acid produced.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.
| Parameter | Potential Target | Anticipated Value | Reference Compound |
| IC50 | PAK4 | < 1 µM | Compound 31 [3] |
| IC50 | PI3K-δ | 1-10 µM | Compound 5d [4] |
| IC50 | KAT-II | < 10 µM | Kynurenic Acid Analogs |
| IC50 | DHODH | < 5 µM | Brequinar Sodium [2] |
| Ki | HIV-1 RT | < 1 µM | Compound A [5] |
Concluding Remarks and Future Directions
This compound stands as a molecule with considerable therapeutic promise, stemming from a privileged chemical scaffold. While its definitive mechanism of action awaits discovery, the evidence-based hypotheses presented in this guide offer a solid foundation for future research. The proposed experimental workflows provide a clear path to elucidating its molecular targets and cellular effects. Further investigations should also include comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties. The journey to understanding and potentially harnessing the full therapeutic potential of this compound is an exciting prospect for the scientific community.
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [1]2. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. [6]3. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure. [7]4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [8]5. Inhibitors of the kynurenine pathway. PubMed. [9]6. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [3]7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. [10]8. Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [2]9. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [5]10. Kynurenine-pathway inhibitors. The structures of selected compounds... ResearchGate. [11]11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [12]12. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Hoffman Fine Chemicals. [13]13. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [14]14. Potential of kynurenine metabolites in drug development against neurodegenerative diseases. National Institutes of Health. [15]15. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [4]16. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [16]17. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. [17]18. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [18]19. This compound. ChemicalBook.
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An In-depth Technical Guide on the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a key derivative, 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, not as a standalone therapeutic agent, but as a pivotal synthetic intermediate for the development of potent and selective bioactive molecules. We will delve into its synthesis, chemical properties, and, most importantly, the significant biological activities exhibited by its derivatives, particularly in the realms of oncology. This document serves as a technical resource for researchers aiming to leverage this versatile chemical entity in drug discovery programs.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazolines and their oxidized counterparts, quinazolinones, are nitrogen-containing heterocyclic compounds that have garnered immense interest in pharmaceutical research. Their derivatives are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. The structural versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound represents a crucial building block in this context, offering multiple points for chemical modification to generate libraries of novel compounds with therapeutic potential.
Synthesis and Chemical Properties
The synthesis of this compound is a well-documented process, often starting from more readily available precursors. A common synthetic route involves the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of the title compound is provided below, based on established laboratory procedures[1]:
-
Starting Material: Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.
-
Reagents: Sodium hydroxide (NaOH), ethanol, and water.
-
Procedure:
-
Dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (80 mL).
-
Add sodium hydroxide (e.g., 7.8 g, 195 mmol) to the solution.
-
Heat the reaction mixture to 78 °C in an oil bath and stir for 1 hour.
-
After allowing the mixture to cool, acidify it to a pH of 2 using a suitable acid (e.g., hydrochloric acid).
-
The resulting precipitate is the desired product, 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, which can be collected by filtration, washed, and dried.
-
The carboxylic acid and chloro-substituents, along with the quinazolinone core, provide multiple reactive sites for further chemical modifications, making it an ideal intermediate for combinatorial chemistry and the synthesis of targeted derivatives.
Biological Activity of Derivatives
While direct biological data for this compound is limited, its derivatives have shown significant promise in several therapeutic areas, most notably in cancer treatment.
Anticancer Activity: Potent Inhibition of p21-Activated Kinase 4 (PAK4)
A significant body of research has focused on the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4)[1]. PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its overexpression is implicated in the progression of several cancers, making it an attractive target for anticancer drug development.
The 6-chloro substituent on the quinazoline ring has been shown to be critical for the potency and selectivity of these PAK4 inhibitors. It is thought to engage in van der Waals interactions within a specific region of the kinase's ATP-binding pocket[1]. Derivatives of this compound have demonstrated the ability to inhibit the migration and invasion of tumor cells by modulating PAK4-directed downstream signaling pathways[1].
Caption: PAK4 signaling pathway and the point of inhibition by 6-chloroquinazoline derivatives.
General Antitumor Effects and Apoptosis Induction
Beyond PAK4 inhibition, other derivatives of 6-chloro-quinazoline have been synthesized and evaluated for their broader antitumor activities. Studies have shown that certain derivatives can induce apoptosis in various human cancer cell lines, including gastric and breast cancer cells[3]. These findings suggest that the 6-chloro-quinazoline scaffold can be a template for developing anticancer agents with multiple mechanisms of action.
Potential Antiviral and Other Activities
The versatility of the quinazoline scaffold extends to other therapeutic areas. For instance, N-substituted 2-aminoquinazolin-4(3H)-one derivatives have been explored as potential inhibitors of SARS-CoV-2[4]. Furthermore, a structurally related chloroxoquinoline ribonucleoside has demonstrated the ability to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme[5]. While not direct derivatives, these findings highlight the potential of the broader quinoline/quinazoline chemical space in antiviral drug discovery. The well-established broad-spectrum activities of quinazolines also suggest that derivatives of this compound could be investigated for antimicrobial, anti-inflammatory, or anticonvulsant properties.
Key Experimental Protocols for Biological Evaluation
To assess the biological potential of derivatives synthesized from this compound, a variety of in vitro and in vivo assays are employed. Below are representative protocols for evaluating anticancer activity.
In Vitro Kinase Inhibition Assay (e.g., for PAK4)
This assay is crucial for determining the direct inhibitory effect of a compound on its target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol:
-
Plate Preparation: Add the test compound (derivatives of this compound) in various concentrations to the wells of a microtiter plate.
-
Reaction Initiation: Add the kinase (e.g., recombinant human PAK4), a specific substrate peptide, and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent that can quantify the amount of phosphorylated substrate or remaining ATP. This is often achieved through fluorescence, luminescence, or radioactivity-based methods.
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Future Perspectives
This compound is a highly valuable scaffold for the development of novel therapeutics. The demonstrated success of its derivatives as potent and selective PAK4 inhibitors provides a strong rationale for its continued use in anticancer drug discovery. Future research should focus on:
-
Expanding the chemical diversity of derivatives through modifications at the carboxylic acid and other positions of the quinazoline ring.
-
Screening these new derivatives against a broader panel of kinases and other cancer-related targets to identify novel mechanisms of action.
-
Investigating the potential of this scaffold in other therapeutic areas, such as virology and neurology, based on the known broad-spectrum activity of quinazolines.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.
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- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8173874/]
- The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18473784/]
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279524/]
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25064351/]
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589993/]
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- 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. DrugFuture. [URL: https://www.drugfuture.com/fda/DYN1NC1YTQ]
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/779]
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738437/]
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- Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. ResearchGate. [URL: https://www.researchgate.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [URL: https://www.researchgate.
- Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/231189033_Direct_Synthesis_of_2-Oxazolines_from_Carboxylic_Acids_Using_2-Chloro-46-dimethoxy-135-triazine_under_Mild_Conditions]
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The Strategic Versatility of the 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly compelling variant: the 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid core. The strategic placement of the chloro group at the 6-position, the oxo group at the 4-position, and a carboxylic acid at the 2-position creates a versatile platform for developing potent and selective therapeutic agents. We will delve into the synthetic rationale, explore its diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and provide detailed protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.
The Quinazoline Core: A Foundation of Therapeutic Success
Quinazolines, heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring, are integral to numerous natural alkaloids and synthetic molecules with significant pharmacological properties.[2][3] The quinazolin-4(3H)-one core, in particular, is a recurring motif in a wide array of bioactive compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[4][5][6] This broad utility stems from the scaffold's rigid, planar structure which provides a stable framework for presenting various pharmacophoric elements to biological targets.
The subject of this guide, this compound, is a highly functionalized starting point for chemical exploration. Each substituent plays a critical role:
-
The 6-Chloro Group: This electron-withdrawing group significantly influences the electronic properties of the quinazoline ring system. In the context of kinase inhibition, for instance, the 6-chloro group can engage in crucial van der Waals interactions within the ATP-binding pocket, enhancing both potency and selectivity.[7]
-
The 4-Oxo Group: The ketone at this position is a key feature of the quinazolinone subclass and is vital for many of the observed biological activities. It often acts as a hydrogen bond acceptor, anchoring the molecule to its target protein.
-
The 2-Carboxylic Acid: This functional group provides a critical handle for derivatization. It can be readily converted into amides, esters, and other functionalities, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[7]
This unique combination of features makes this compound an exceptionally valuable starting material for the synthesis of diverse compound libraries with high potential for therapeutic innovation.
Synthesis of the Core Scaffold and its Primary Derivatives
The synthesis of this compound and its subsequent derivatization into key analogues like carboxamides is a well-established process. Understanding the rationale behind the chosen synthetic routes is crucial for efficient and successful laboratory execution.
Synthesis of the Core Intermediate: 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid
A common and effective route to the core scaffold involves the hydrolysis of its corresponding ethyl ester. This method is favored for its high yield and the relative ease of purification of the final product.
Experimental Protocol: Synthesis of 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid (1) [7]
-
Step 1: Reaction Setup: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (6.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (80 mL), add sodium hydroxide (NaOH) (7.8 g, 195 mmol).
-
Expert Insight: The use of a mixed solvent system of ethanol and water ensures the solubility of both the starting ester and the sodium hydroxide, facilitating a homogenous reaction mixture. The large excess of NaOH drives the hydrolysis reaction to completion.
-
-
Step 2: Reaction Execution: Stir the reaction mixture at 78 °C in an oil bath for 1 hour.
-
Expert Insight: Heating accelerates the rate of saponification. Monitoring the reaction by thin-layer chromatography (TLC) can be performed to ensure the complete consumption of the starting material.
-
-
Step 3: Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 2 using a suitable acid (e.g., concentrated HCl). The product will precipitate out of the solution.
-
Expert Insight: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid. Bringing the pH to 2 ensures complete protonation.
-
-
Step 4: Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the pure 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.
Synthesis Workflow: From Ester to Carboxylic Acid Core
Caption: General workflow for the synthesis of the core scaffold.
Derivatization to Carboxamides: A Gateway to Biological Activity
The carboxylic acid at the C-2 position is an ideal point for diversification. Conversion to carboxamides is a common strategy to introduce a wide range of substituents, enabling fine-tuning of the molecule's properties. This is particularly relevant in the development of kinase inhibitors, where the amide bond can form crucial hydrogen bonds with the hinge region of the kinase.[7]
Experimental Protocol: General Procedure for Amide Coupling
-
Step 1: Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Expert Insight: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The base neutralizes the acidic byproducts of the reaction.
-
-
Step 2: Amine Addition: Add the desired primary or secondary amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and excess reagents. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Biological Significance and Therapeutic Applications
The this compound scaffold has been successfully employed in the development of potent inhibitors for various biological targets, leading to promising therapeutic applications.
Anticancer Activity: Potent and Selective PAK4 Inhibition
A significant application of this scaffold is in the development of inhibitors for p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival, and its overexpression is implicated in several cancers.[7]
Derivatives of this compound, particularly the 2-carboxamides, have been designed to be highly potent and selective inhibitors of PAK4.[7] One of the most promising compounds from this series, compound 31 (CZh226) , demonstrated remarkable selectivity for PAK4 over other kinases and effectively inhibited the migration and invasion of tumor cells in vitro.[7]
Mechanism of Action: PAK4 Inhibition
The 6-chloro-4-aminoquinazoline-2-carboxamide derivatives bind to the ATP-binding site of PAK4. The quinazoline core acts as a scaffold, while the 6-chloro group occupies a hydrophobic pocket, enhancing binding affinity. The 4-amino group and the 2-carboxamide functionality form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Signaling Pathway: PAK4 in Cell Motility and Invasion
Caption: Simplified PAK4 signaling pathway in cell motility.
Structure-Activity Relationship (SAR) for PAK4 Inhibitors
Systematic modification of the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold has provided valuable insights into the structural requirements for potent PAK4 inhibition.[7]
| Compound | R Group at 2-Carboxamide | PAK4 Kᵢ (µM) | PAK1 Kᵢ (µM) | Selectivity (PAK1/PAK4) |
| 11b | 1-Methyl-1H-pyrazol-3-amine | 0.016 | >10 | >625 |
| 12 | Piperidin-4-amine | 0.354 | >10 | >28 |
| 17 | 1-amino-cyclopropanecarboxamide | 0.009 | 2.140 | 238 |
| 31 | (R)-3-amino-piperidine | 0.009 | 3.110 | 346 |
| 37 | (R)-3-amino-piperidine (6-H instead of 6-Cl) | 0.017 | 1.070 | 63 |
| 38 | (R)-3-amino-piperidine (7-Cl instead of 6-Cl) | 0.006 | 0.342 | 57 |
Data sourced from Zhang et al., J. Med. Chem. 2017, 60, 12, 5095–5112.[7]
Key SAR Insights: [7]
-
6-Position: The presence of a chloro group at the 6-position is crucial for high selectivity over PAK1. Its removal (compound 37 ) or relocation to the 7-position (compound 38 ) significantly reduces selectivity.
-
2-Carboxamide: The nature of the substituent on the 2-carboxamide has a profound impact on potency. Small, cyclic amines, particularly those capable of forming favorable interactions with the solvent-exposed region of the active site, are preferred. Compound 31 , with an (R)-3-aminopiperidine moiety, emerges as a highly potent and selective inhibitor.
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[8][9] While specific studies derivatizing this compound for this purpose are less common, the broader class of 6-substituted quinazolinones has shown significant promise. For instance, various 6-bromo and 6-chloro quinazolinone derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][10]
Plausible Mechanisms of Antimicrobial Action:
The antimicrobial mechanisms of quinazolinone derivatives are not fully elucidated but are thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of cell wall synthesis.
Anti-inflammatory Activity
Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties.[5][11] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[12]
The presence of a halogen at the 6-position, such as chlorine or bromine, has been shown to be favorable for anti-inflammatory activity in several quinazolinone series.[11] This suggests that derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents.
Logical Relationship: From Scaffold to Biological Effect
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Quinazolinone Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
Quinazolinone carboxylic acids represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of this important class of compounds, intended for researchers, scientists, and drug development professionals. We will explore the synthetic strategies for accessing this core, delve into the intricate structure-activity relationships that govern their biological effects, and present a comprehensive overview of their therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to be a practical resource, offering not only a review of the current state of the field but also actionable insights and detailed experimental protocols to guide future research and development efforts.
Introduction: The Quinazolinone Core - A Versatile Pharmacophore
The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity, coupled with the numerous sites available for substitution, allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a carboxylic acid moiety further enhances the therapeutic potential of quinazolinone derivatives, often improving solubility, providing a key interaction point for biological targets, and influencing pharmacokinetic profiles.[2]
Quinazolinone derivatives have garnered significant attention for their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[3][4][5][6] This versatility has established the quinazolinone nucleus as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[4][6] This guide will specifically focus on quinazolinone carboxylic acids, highlighting their unique contributions to the ever-expanding landscape of drug discovery.
Synthetic Strategies for Quinazolinone Carboxylic Acids
The efficient synthesis of the quinazolinone core is a critical first step in the exploration of this chemical space. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.[1][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: Niementowski and Beyond
A foundational method for quinazolinone synthesis is the Niementowski reaction, which typically involves the condensation of an anthranilic acid with an amide.[5] Variations of this approach, such as reacting anthranilic acids with orthoesters or formamide, are also widely employed.
A general and efficient method involves the cyclocondensation of β-ketoesters with o-aminobenzamides, catalyzed by phosphorous acid, which proceeds under metal- and oxidant-free conditions to yield both 2-alkyl- and 2-aryl-substituted quinazolinones.[7]
Modern Synthetic Approaches
To improve yields, reduce reaction times, and expand the substrate scope, a number of modern synthetic techniques have been applied to the synthesis of quinazolinones. These include:
-
Microwave-Assisted Synthesis: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[1][8] For instance, the oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO4 under microwave irradiation provides a one-pot synthesis of 4(3H)-quinazolinones in good yields.[9]
-
Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have emerged as powerful tools for the construction of the quinazolinone scaffold.[1][7] For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes has been developed, leading to a wide range of 2-substituted quinazolines.[7]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of benzimidazo-quinazolinones has been achieved through an MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone using a reusable solid acid catalyst under solvent-free conditions.[8]
Experimental Protocol: One-Pot Synthesis of 4(3H)-Quinazolinones via Ultrasound Irradiation
This protocol describes a straightforward and environmentally friendly synthesis of 4(3H)-quinazolinones from an anthranilic acid, a carboxylic acid, and a primary aromatic amine facilitated by ultrasound.[1]
Materials:
-
Anthranilic acid
-
Carboxylic acid
-
Primary aromatic amine
-
Ionic liquid (e.g., BMImBF4)
-
Ultrasound bath
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of the anthranilic acid, carboxylic acid, and primary aromatic amine.
-
Add a catalytic amount of the ionic liquid.
-
Place the reaction vessel in an ultrasound bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for the required duration (typically 30-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 4(3H)-quinazolinone.
Rationale: The use of ultrasound provides the necessary activation energy for the condensation reactions, while the ionic liquid acts as a recyclable and non-volatile reaction medium, enhancing the efficiency and sustainability of the process.[1]
Pharmacological Activities and Structure-Activity Relationships (SAR)
The diverse pharmacological profile of quinazolinone carboxylic acids is a direct consequence of the various substituents that can be appended to the core structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use, such as gefitinib and erlotinib.[10] The introduction of a carboxylic acid can further enhance this activity.
Mechanism of Action: Many quinazolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. They also exhibit other mechanisms, including inhibition of poly(ADP-ribose)polymerase-1 (PARP-1) and induction of apoptosis.[10][11]
SAR Insights:
-
Substitution at position 2: The nature of the substituent at the 2-position significantly influences anticancer activity. Aromatic and heteroaromatic groups are often favored.
-
Substitution at position 3: Substitution at the 3-position with various aromatic or heterocyclic moieties can modulate the potency and selectivity of the compounds.[3]
-
Substitution on the benzene ring: The presence of electron-withdrawing or electron-donating groups on the fused benzene ring can impact the electronic properties of the molecule and its interaction with biological targets.[11] For instance, SAR studies on VEGFR inhibitors have highlighted the importance of specific substitution patterns on the quinazoline core.
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 | 0.04 | [10] |
| Erlotinib | EGFR | HCT116 | 0.1 | [10] |
| Vandetanib | VEGFR-2 | HUVEC | 0.04 | |
| Compound 46 | Not specified | A549 | 1.2 | [10] |
| Compound 47 | Not specified | HCT116 | 0.8 | [10] |
Diagram: General Anticancer Mechanism of Quinazolinone Derivatives
Caption: Inhibition of receptor tyrosine kinases by quinazolinone derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone carboxylic acids have demonstrated promising activity against a range of bacteria and fungi.[12][13]
Mechanism of Action: A key target for many antibacterial quinazolinone derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication.[14] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.
SAR Insights:
-
Substitution at positions 2 and 3: The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often crucial for antimicrobial activity.[13][15]
-
Halogen substitution: The introduction of halogen atoms at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial potency.[13]
-
Carboxylic acid moiety: The carboxylic acid group can be critical for antibacterial activity, as its removal or replacement often leads to a loss of potency.[16][17]
Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 15 | S. aureus | 0.03 | [16] |
| Compound 27 | S. aureus | 0.03 | [16] |
| Compound A-2 | E. coli | - | [12] |
| Compound A-4 | P. aeruginosa | - | [12] |
| Compound 4e | P. aeruginosa | 32 | [14] |
Note: Specific MIC values for A-2 and A-4 were not provided in the source but were described as having "excellent activity".
Diagram: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the discovery of novel antimicrobial quinazolinones.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinazolinone carboxylic acids have emerged as promising anti-inflammatory agents.[18][19]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[20]
SAR Insights:
-
Carboxylic acid as a pharmacophore: The carboxylic acid group is a key pharmacophore for anti-inflammatory activity, playing a crucial role in binding to the active site of enzymes like COX.[2][21]
-
Substituents on the phenyl ring: The nature and position of substituents on the phenyl rings can significantly impact anti-inflammatory potency. For example, compounds with a p-chlorophenyl group have shown better anti-inflammatory activity than those with an unsubstituted phenyl group.[19]
-
Heterocyclic modifications: The conversion of quinazolinone hydrazides into[1][3][5]triazolo[1,5-c]quinazolines has been shown to yield promising anti-inflammatory agents.[18]
Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound Series | Edema Inhibition (%) | Reference |
| (Quinazolin-4(3H)-ylidene)hydrazides of dicarboxylic acids | 17.0–50.0 | [2] |
| 2-Carboxyalkyl-(phenyl-)-[1][3][5]triazolo[1,5-c]quinazolines | 0.00–40.63 | [2] |
| 2-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic acids | 2.43–49.65 | [2] |
| Arylidene derivatives (5-10) | 15.1 to 20.4 | [19] |
| Thiazolidinones (17-22) | up to 32.5 | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[2]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time interval (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).
Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[2]
Conclusion and Future Directions
Quinazolinone carboxylic acids continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their place as a critical scaffold in the development of new therapeutics. Future research in this area should focus on:
-
Target-based design: Moving beyond phenotypic screening to the rational design of inhibitors for specific, validated biological targets.
-
Exploration of novel chemical space: Synthesizing new derivatives with unique substitution patterns to uncover novel biological activities.
-
Pharmacokinetic optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Combination therapies: Investigating the synergistic effects of quinazolinone carboxylic acids with existing drugs to combat drug resistance and enhance therapeutic outcomes.
The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists dedicated to harnessing the therapeutic potential of this remarkable class of molecules.
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An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: From Discovery to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a key heterocyclic compound in the landscape of modern medicinal chemistry. While the specific, individual discovery of this molecule is not prominently documented, its emergence is intrinsically linked to the broader exploration of the quinazoline scaffold. This guide will delve into the historical context of quinazoline chemistry, detail the synthetic routes to this compound, explore its physicochemical properties, and illuminate its significant role as a crucial intermediate in the development of targeted therapeutics, particularly in oncology.
Introduction: The Quinazoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery.[1][2] First synthesized in 1869, the versatility of the quinazoline nucleus has led to the development of a vast array of derivatives with a wide spectrum of biological activities.[1] These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3] The first quinazoline-based drug to be marketed was Methaqualone in 1951, recognized for its sedative-hypnotic effects.[3] More recently, the quinazoline scaffold has been central to the development of targeted cancer therapies, such as Gefitinib, Lapatinib, and Afatinib, which are pivotal in the treatment of various cancers.[4]
The subject of this guide, this compound, represents a key building block within this important class of compounds. The presence of the chloro group at the 6-position and the carboxylic acid at the 2-position provides strategic points for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.
The Genesis of a Scaffold: A Brief History of Quinazoline Synthesis
The journey into the world of quinazolines began in the late 19th century. The first synthesis of a quinazoline derivative was reported in 1869 and involved the reaction of cyanogen with anthranilic acid.[1] A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule through the decarboxylation of quinazoline-2-carboxylic acid.[2]
A foundational method for the synthesis of the quinazolinone core, the Niementowski quinazolinone synthesis, involves the condensation of anthranilic acid with amides. This and other early methods paved the way for the exploration of a multitude of substituted quinazoline and quinazolinone derivatives.
Caption: Foundational Quinazolinone Synthesis.
Synthesis and Characterization of this compound
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical extension of established quinazoline chemistry. It is most commonly prepared from the corresponding ethyl ester, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate, through hydrolysis.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method for the laboratory-scale synthesis of the title compound.
Step 1: Hydrolysis of Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate
Caption: Synthetic Pathway to the Target Compound.
Procedure:
-
To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (approximately 8 equivalents).
-
Heat the reaction mixture to 78 °C with stirring for 1 hour.
-
After cooling the reaction mixture to room temperature, carefully acidify to a pH of 2 using a suitable acid (e.g., hydrochloric acid).
-
The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried.
Causality of Experimental Choices:
-
Solvent System (Ethanol/Water): The mixed solvent system is chosen to ensure the solubility of both the starting ester and the sodium hydroxide.
-
Excess Sodium Hydroxide: A significant excess of sodium hydroxide is used to drive the hydrolysis of the ester to completion and ensure the formation of the sodium carboxylate salt, which is soluble in the reaction medium.
-
Heating: The reaction is heated to increase the rate of the hydrolysis reaction.
-
Acidification: Acidification is a critical step to protonate the carboxylate and the 4-oxo group, leading to the precipitation of the desired product, which is generally less soluble in acidic aqueous media.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Molecular Formula | C₉H₅ClN₂O₃ |
| Molecular Weight | 224.60 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; limited solubility in water. |
Biological Significance and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloro substituent at the 6-position is particularly noteworthy as it can engage in van der Waals interactions within the binding sites of target proteins, potentially enhancing potency and selectivity.[5]
A Key Intermediate for Kinase Inhibitors
A significant application of this molecule is in the development of kinase inhibitors. For instance, it is a precursor for the synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives, which have been investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4).[5] PAK4 is implicated in various cellular processes, including cell motility and transformation, making it an attractive target in oncology.[5] The carboxylic acid group of the title compound can be readily converted to an amide, which can then be further functionalized to explore structure-activity relationships.[5]
Antitumor and Apoptosis-Inducing Activities of Derivatives
Derivatives of 6-chloro-quinazoline have demonstrated significant antitumor activities.[6] Studies have shown that certain 6-chloro-quinazoline derivatives can induce apoptosis in human cancer cell lines.[6] The 6-chloro substitution appears to be a favorable feature for anticancer activity in a number of quinazoline-based compounds.
Conclusion and Future Perspectives
This compound, while not having a celebrated, isolated discovery, holds a significant place in the annals of medicinal chemistry. Its importance is derived from the rich therapeutic history of the quinazoline scaffold. As a versatile synthetic intermediate, it provides a gateway to a vast chemical space of potential drug candidates. The continued exploration of derivatives of this compound is likely to yield novel therapeutics with improved potency and selectivity against a range of diseases, particularly cancer. The strategic placement of the chloro and carboxylic acid functionalities ensures that this compound will remain a relevant and valuable tool for drug development professionals for the foreseeable future.
References
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Wang, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].
-
Study on quinazolinone derivative and their pharmacological actions. (2024). Available from: [Link].
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-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International. Available from: [Link].
-
Wikipedia. Quinazoline. Available from: [Link].
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link].
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An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document consolidates critical information regarding its nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery, with a focus on its role as a key intermediate and potential bioactive agent. Particular attention is given to its relevance as an inhibitor of enzymes such as kynurenine 3-monooxygenase (KMO), a target implicated in neurodegenerative diseases.[4][5]
Nomenclature and Structure
The formal IUPAC name for the compound is This compound . It is a bicyclic aromatic compound featuring a pyrimidinone ring fused to a benzene ring, with a chlorine substituent at position 6 and a carboxylic acid group at position 2.
-
CAS Number: 480451-49-8[6]
-
Molecular Formula: C₉H₅ClN₂O₃
-
Molecular Weight: 224.61 g/mol [6]
-
Synonyms: 6-chloro-4-hydroxyquinazoline-2-carboxylic acid
The structure consists of a planar quinazolinone core, which facilitates interactions with biological targets through various non-covalent forces. The carboxylic acid group at the 2-position and the chloro group at the 6-position are critical for its chemical reactivity and biological activity, serving as handles for further chemical modification or as key binding motifs.
Physicochemical Properties
A summary of the key physicochemical properties is essential for its application in experimental settings, from synthesis to biological assays.
| Property | Value | Source |
| Molecular Weight | 224.61 g/mol | [6] |
| Molecular Formula | C₉H₅ClN₂O₃ | - |
| Appearance | Solid (Expected) | General Knowledge |
| CAS Number | 480451-49-8 | [6] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=O)N2)C(=O)O | - |
| InChI Key | Not readily available | - |
Note: Experimental data such as melting point and solubility are not widely published and should be determined empirically.
Synthesis and Purification
This compound is a crucial intermediate in the synthesis of more complex molecules, such as selective p21-activated kinase 4 (PAK4) inhibitors.[7] A reliable method for its preparation is the hydrolysis of its corresponding ethyl ester.
Expert Rationale for Synthesis Protocol
The selected protocol involves a base-catalyzed hydrolysis (saponification) of an ester. This is a standard, high-yielding, and robust organic transformation.
-
Choice of Base (NaOH): Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. An excess is used to ensure the reaction goes to completion.
-
Solvent System (Ethanol/Water): A mixed solvent system is employed because the starting ester (ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate) has good solubility in ethanol, while the sodium hydroxide is soluble in water. This creates a homogenous reaction mixture, maximizing the reaction rate.
-
Heating (78 °C): The reaction is heated to increase the rate of the hydrolysis, which can be sluggish at room temperature. The temperature is chosen to be near the boiling point of ethanol for efficient reflux.
-
Acidification (HCl): After the hydrolysis is complete, the resulting carboxylate salt (sodium 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate) is protonated by adding a strong acid, such as HCl. This step is critical to precipitate the desired neutral carboxylic acid product, which is typically much less soluble in the aqueous medium than its salt form. The pH is adjusted to ~2 to ensure complete protonation.
Detailed Synthesis Protocol[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (80 mL).
-
Addition of Base: Add sodium hydroxide (NaOH) (7.8 g, 195 mmol) to the solution.
-
Heating: Stir the reaction mixture vigorously and heat it in an oil bath to 78 °C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 2 using concentrated hydrochloric acid (HCl).
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water to remove inorganic salts, and then dry it under a vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via ester hydrolysis.
Biological Activity and Potential Applications
Quinazolinone derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[8][9] While specific data for this compound is limited, its structural class is associated with a broad spectrum of pharmacological effects.
As a Kinase Inhibitor Precursor
This compound is a documented intermediate in the synthesis of potent and selective p21-activated kinase 4 (PAK4) inhibitors.[7] PAK4 is a key regulator of cell migration, invasion, and survival, making it an attractive target for anticancer drug development. The 6-chloro substituent has been shown to engage in beneficial van der Waals interactions within the kinase's binding pocket, enhancing potency.[7]
Potential as a Kynurenine 3-Monooxygenase (KMO) Inhibitor
The core structure is analogous to known inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism's kynurenine pathway.[5][10] This pathway is a key regulator of immune responses and neuronal function.
-
Mechanism of Action: KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[4] By inhibiting KMO, the metabolic flux is shunted towards the production of the neuroprotective kynurenic acid (KYNA).[4][11] This shift from neurotoxic to neuroprotective metabolites is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease.[5][12]
Kynurenine Pathway Modulation Diagram
Caption: Potential inhibition of KMO shifts the kynurenine pathway toward neuroprotection.
Experimental Protocols: Enzyme Inhibition Assay
To validate the activity of this compound against a target like KMO, a robust enzyme inhibition assay is required.
Protocol: KMO Inhibition Fluorescence Assay
This protocol is a representative workflow for determining the inhibitory constant (IC₅₀) of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl).
-
Prepare recombinant human KMO enzyme, L-kynurenine (substrate), and NADPH (cofactor) solutions in assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the stock compound solution in DMSO, followed by a further dilution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add the KMO enzyme to each well.
-
Add the test compound dilutions (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.
-
Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader. The rate of NADPH consumption is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Workflow Diagram
Caption: Step-by-step workflow for a KMO enzyme inhibition assay.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a key synthetic intermediate for kinase inhibitors and its potential as a direct modulator of important enzymatic pathways, such as the kynurenine pathway, underscore its importance. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound in various therapeutic contexts. Further investigation is warranted to fully elucidate its biological activity profile and therapeutic potential.
References
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WAGHMARE SWEETI M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Alagarsamy, V. (2013). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]
-
Jafari, E., et al. (2016). A review on biological activity of quinazolinones. ResearchGate. Available at: [Link]
-
WAGHMARE SWEETI M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Innovare Academic Sciences. Available at: [Link]
-
Zhang, L., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
D'Angeli, F., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences. Available at: [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Available at: [Link]
-
Amaro, R. E., et al. (2018). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. Available at: [Link]
-
Jamie, J. F., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today. Available at: [Link]
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Mole, D. J., et al. (2019). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets for the specific compound, 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. Synthesizing data from structural biology, kinase inhibition studies, and cell-based assays, this document identifies p21-activated kinase 4 (PAK4) as a primary, high-potential target. The rationale is strongly supported by literature demonstrating the use of this molecule as a key intermediate in the structure-based design of potent and selective PAK4 inhibitors. Furthermore, this guide explores secondary potential targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , based on the well-established activity of the quinazoline core against these critical oncogenic kinases. We provide detailed, field-proven experimental protocols to enable researchers to validate these interactions, from initial biochemical screening to cell-based pathway analysis, thereby empowering the strategic advancement of this compound in the drug discovery pipeline.
Introduction: The Quinazoline Scaffold as a Foundation for Targeted Therapy
The quinazoline ring system is a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, planar structure and synthetic tractability allow for precise orientation of substituents to engage with various biological targets.[1][2] Numerous quinazoline derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] Marketed drugs such as Gefitinib (EGFR inhibitor) and Vandetanib (VEGFR/EGFR inhibitor) underscore the therapeutic utility of this scaffold.[5][6][7]
The subject of this guide, this compound, possesses key structural features—a chloro-substituted quinazolinone core and a carboxylic acid moiety—that suggest a strong potential for interaction with the ATP-binding pockets of protein kinases. This document will first explore the most compelling evidence pointing to p21-activated kinase 4 (PAK4) as a primary target and subsequently discuss the rationale and validation strategies for other high-value kinase targets.
Primary Therapeutic Target: p21-Activated Kinase 4 (PAK4)
Scientific Rationale for Targeting PAK4
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that acts as a key effector of the Rho GTPase Cdc42.[2][6] Overexpression and hyperactivity of PAK4 are implicated in numerous malignancies, including breast, ovarian, and pancreatic cancers.[5][8] PAK4 is a central node in signaling pathways that control cell proliferation, migration, invasion, and cytoskeletal dynamics.[8][9] Its inhibition has been shown to attenuate tumor progression and metastasis, making it an attractive target for anticancer drug development.[2][10]
The most direct evidence linking this compound to PAK4 comes from a seminal study on the structure-based design of novel quinazoline-based PAK4 inhibitors. In this research, the title compound was synthesized and utilized as a crucial chemical intermediate for building more complex, high-affinity 4-aminoquinazoline-2-carboxamide derivatives.[1][3] The study revealed that the 6-chloro group on the quinazoline core plays a significant role in binding, fitting into a key region of the PAK4 ATP-binding pocket and forming van der Waals interactions with residues such as Phe397.[1] This establishes a strong, structure-based rationale for using this specific quinazoline acid as a foundational scaffold for PAK4-targeted drug discovery.
PAK4 Signaling Pathway
PAK4 activation by upstream signals like Cdc42 or Hepatocyte Growth Factor (HGF) triggers a cascade of downstream events crucial for cancer progression.[9][11] Key among these is the phosphorylation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, leading to actin filament stabilization and enhanced cell motility.[9] PAK4 also modulates other major oncogenic pathways, including PI3K/AKT and MEK/ERK, further promoting cell survival and proliferation.[2][5]
Experimental Validation Workflow for PAK4 Inhibition
A multi-step approach is required to rigorously validate that this compound or its derivatives can function as PAK4 inhibitors.
Causality: This assay provides the initial, quantitative measure of a compound's ability to inhibit the enzymatic activity of purified PAK4. It directly measures the phosphorylation of a synthetic peptide substrate, and a reduction in this activity in the presence of the compound yields an IC50 value, a key metric of potency.[1][7][12]
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human PAK4 enzyme to the desired working concentration (e.g., 2-5 ng/µL) in Kinase Buffer.
-
Prepare a 2X working solution of the appropriate Ser/Thr peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for PAK4 for competitive inhibitor studies.[7]
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO, then dilute into Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution to each well.
-
Add 5 µL of the diluted PAK4 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X peptide/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the Z'-LYTE™ Development Reagent to each well.
-
Incubate for 60 minutes at room temperature. This step involves proteolytic cleavage of the non-phosphorylated peptide.
-
Add 5 µL of the Stop Reagent.
-
Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and measuring emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the Emission Ratio (445 nm / 520 nm).
-
Determine the percent inhibition based on controls (no enzyme and no inhibitor).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality: While the Z'-LYTE™ assay measures functional inhibition, SPR provides orthogonal validation by confirming direct physical binding and quantifying the kinetics of the interaction (association and dissociation rates). This is crucial for understanding the compound's mechanism and residence time on the target.[4][13][14]
Methodology:
-
Immobilization:
-
Covalently immobilize recombinant PAK4 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The immobilization buffer should be optimized to maintain kinase activity.[15]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound dilutions over the immobilized PAK4 surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a low pH glycine buffer).
-
-
Data Analysis:
-
Perform reference subtraction and buffer blanking to obtain clean sensorgrams.
-
Globally fit the kinetic data to a 1:1 binding model to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
| Parameter | Description | Significance |
| IC₅₀ | Concentration for 50% inhibition | Measures functional potency |
| Kₑ | Equilibrium Dissociation Constant | Measures binding affinity (lower is tighter) |
| kₒₙ | Association Rate Constant | How quickly the compound binds to the target |
| kₒff | Dissociation Rate Constant | How quickly the compound dissociates; inverse of residence time |
Secondary Potential Targets: EGFR and VEGFR-2
The quinazoline scaffold is historically significant for its role in the development of inhibitors against EGFR and VEGFR-2.[6][7] Therefore, it is prudent for any research program involving a novel quinazoline to assess its activity against these well-validated cancer targets.
Scientific Rationale for Targeting EGFR/VEGFR-2
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives many epithelial cancers.[16] The 4-anilinoquinazoline is the classic pharmacophore for EGFR inhibition, and while the subject compound is a 4-oxo-quinazoline, its core structure still presents opportunities for interaction within the EGFR ATP-binding site.[1][6] Substitutions at positions 6 and 7 of the quinazoline ring are known to be critical for EGFR affinity.[1] The 6-chloro group on the title compound is a common feature in many potent EGFR inhibitors.[17]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] Several FDA-approved dual EGFR/VEGFR-2 inhibitors, such as Vandetanib, are based on the quinazoline scaffold.[5][7] The structural similarities between the ATP-binding sites of various kinases mean that cross-reactivity is common, and a compound designed for one kinase may show potent activity against another.
Experimental Validation for EGFR/VEGFR-2
The validation workflow for EGFR and VEGFR-2 follows the same principles as for PAK4: biochemical assays to determine potency and binding, followed by cell-based assays to confirm target engagement and functional effects.
Causality: This assay format is an alternative to FRET-based methods and is broadly applicable to many kinases. It quantifies kinase activity by measuring the amount of ADP produced in the reaction. A decrease in ADP production corresponds to inhibition of the kinase.[18][19]
Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96- or 384-well plate with recombinant EGFR or VEGFR-2, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serial dilutions of the test compound.
-
Incubate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the reaction. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal on a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate percent inhibition and determine the IC50 value as described previously.
-
Causality: To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation of a direct downstream substrate. For EGFR, this can be autophosphorylation of the receptor itself. For VEGFR-2, this can be autophosphorylation or phosphorylation of downstream effectors like PLCγ.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line that expresses the target (e.g., A431 cells for high EGFR expression, HUVECs for VEGFR-2).[3]
-
Starve the cells to reduce basal kinase activity, then pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF-A for VEGFR-2) for 5-10 minutes to induce kinase activation.
-
-
Lysate Preparation and Western Blot:
-
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-p-EGFR (Tyr1068)) and for the total amount of the target protein (e.g., anti-EGFR).
-
Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the normalized phosphorylation signal indicates successful target engagement and inhibition in cells.
-
Conclusion and Future Directions
The available evidence strongly positions p21-activated kinase 4 (PAK4) as a primary therapeutic target for drug discovery programs originating from the this compound scaffold. Its documented use as a synthetic precursor in the rational design of potent PAK4 inhibitors provides a compelling, structure-based starting point. The experimental workflows detailed herein, from initial biochemical IC50 determination to the confirmation of target engagement in cell-based models, provide a rigorous pathway for validating this hypothesis.
Furthermore, the rich history of the quinazoline core as an inhibitor of EGFR and VEGFR-2 warrants their investigation as potential secondary targets. A comprehensive screening approach against a panel of kinases, including these receptors, will create a more complete profile of the compound's activity and selectivity. Successful validation against any of these high-value oncology targets would mark this compound as a valuable lead structure for the development of next-generation targeted cancer therapies.
References
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Hao, C., Zhao, F., Song, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1331–1350. [Link][1][3]
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Andersson, K., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 18(3), 253-263. [Link][13]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology Website. [Link][3]
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Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link][14]
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Li, Y., & Chen, G. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 963391. [Link][2][8]
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Li, M., et al. (2025). P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. Journal of Translational Medicine, 23(1), 10. [Link][9]
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Siu, M. K., et al. (2010). p21-activated kinase 4 regulates ovarian cancer cell proliferation, migration, and invasion and contributes to poor prognosis in patients. Proceedings of the National Academy of Sciences, 107(43), 18622-18627. [Link][6]
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He, Y., et al. (2016). Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling. Oncotarget, 7(18), 26766–26781. [Link][5]
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Galkin, M. A., & Galkina, I. V. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link][1][6]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Bulletin, 6328. [Link]
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Zhang, Y., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry, 95, 117501. [Link][10]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link][19]
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BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link][11]
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Yamauchi, T., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 439(2), 130-136. [Link][4]
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Baskin, R., et al. (2012). Type II p21-activated kinases (PAKs) are regulated by an autoinhibitory pseudosubstrate. Proceedings of the National Academy of Sciences, 109(40), 16143-16148. [Link][20]
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Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), x-x. [Link][5][7]
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Abdallah, A. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry, 14(3), 513-532. [Link][21]
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Cheng, M., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 116-129. [Link][21]
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Wu, Y., et al. (2020). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 187, 111956. [Link][17]
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Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2433. [Link][22]
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The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Enduring Relevance of the Quinazolinone Core
The quinazolinone scaffold, a bicyclic heterocyclic system comprising a fused benzene and pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the vast potential for chemical modification, has established it as a "privileged structure" in the development of novel therapeutic agents.[2] Over the past few decades, more than 20 drugs containing a quinazoline or quinazolinone core have received FDA approval, particularly in the realm of oncology.[1][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinazolinone derivatives, offering a technical resource for researchers and drug development professionals. We will dissect the nuanced interplay between chemical structure and biological activity across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.
The versatility of the quinazolinone core stems from its unique electronic properties and the accessibility of multiple positions for substitution. The most common isomers in medicinal chemistry are the 4(3H)-quinazolinones.[1] Systematic modifications at the N-3 and C-2 positions, as well as on the fused benzene ring (positions C-6 and C-7), have yielded extensive libraries of compounds with diverse pharmacological profiles.[1] This guide will elucidate the key structural determinants for these activities, providing a rational framework for the design of next-generation quinazolinone-based therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazolinone derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[4][5] The primary mechanisms of action involve the inhibition of key enzymes and proteins crucial for cancer cell survival and progression.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of quinazolinone-based anticancer drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3][6] Overexpression or mutation of EGFR is a common feature in various cancers, including non-small-cell lung carcinoma (NSCLC).[3][7]
SAR Insights for EGFR Inhibition:
-
Position 4: The 4-anilino group is a critical pharmacophore for EGFR inhibition, forming key hydrogen bond interactions within the ATP-binding pocket of the kinase domain.
-
Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy groups, at the 6 and 7-positions of the quinazoline ring generally enhances inhibitory activity.[7] These groups improve binding affinity and cellular potency.
-
Position 3: Modifications at the N-3 position can influence the overall conformation and physicochemical properties of the molecule, impacting its interaction with the target.
-
Substituents on the 4-anilino ring: The nature and position of substituents on the 4-anilino phenyl ring are crucial for potency and selectivity. Small, lipophilic groups at the para position have been shown to increase antiproliferative activity.[7]
A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized as EGFR inhibitors. Among them, compounds with di-fluoro substitutions on the phenylimino-methyl group at the 2-position exhibited high antitumor activities against multiple cancer cell lines and potent inhibition of EGFRwt-TK.[8]
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | NSCLC (EGFR mutant) | ~0.027 | [9] |
| Compound 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549, PC-3, SMMC-7721 | EGFRwt-TK IC50 = 10 nM | [8] |
| Compound 6d | 2-((4-(4-chlorophenoxy)phenyl)thio)-3-methylquinazolin-4(3H)-one | NCI-H460 | GI50 = 0.789 | [6] |
Signaling Pathway of EGFR Inhibition by Quinazolinone Derivatives
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[4] Quinazolinone derivatives have emerged as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][10]
SAR Insights for Tubulin Polymerization Inhibition:
-
Position 2: The presence of a substituted phenyl group at the C-2 position is often associated with antitubulin activity.
-
Position 3: A variety of substituents at the N-3 position have been explored, with some studies indicating that a 3-phenylaniline moiety is important for dual inhibition of tyrosine kinases and tubulin polymerization.[10]
-
Substituents on the C-2 Phenyl Ring: The nature and position of substituents on the C-2 phenyl ring significantly influence activity. For instance, a 2-dihydroquinazolin-4(1H)-one scaffold with benzene, biphenyl, naphthyl, or indolyl groups at the C-2 position has shown promise as a novel class of antitumor agents targeting microtubule protein polymerization.[4]
One study identified a quinazolinone derivative that inhibits tubulin polymerization with an IC50 of 0.6 µM by binding to the colchicine site.[4] Another study reported a quinazolinone sulfamate derivative that was successfully co-crystallized with the αβ-tubulin heterodimer, revealing its interaction at the colchicine binding site.[11]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compounds (dissolved in DMSO), and a positive control (e.g., colchicine).
-
Procedure:
-
Pre-warm a microplate reader to 37°C.
-
In a 96-well plate, add polymerization buffer, tubulin solution (final concentration ~3 mg/mL), and the test compound at various concentrations.
-
Initiate the polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot the absorbance versus time. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Antimicrobial Activity: Combating Infectious Diseases
The quinazolinone scaffold is also a valuable pharmacophore in the development of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][12]
SAR Insights for Antibacterial Activity:
-
Positions 2 and 3: The nature of the substituents at the C-2 and N-3 positions is critical for antibacterial potency. Fused pyrazolo or pyridazino-quinazolinones have shown good bacteriostatic activity, particularly against Gram-negative bacteria.[2]
-
Position 6: The introduction of a halogen, such as chlorine or iodine, at the C-6 position can enhance antibacterial activity.
-
Specific Moieties: The incorporation of moieties like aza isatins has been shown to yield derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
A study on 4(3H)-quinazolinone antibacterials revealed that an alkyne substituent at a specific position was the most potent in vitro, with a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against S. aureus.[13]
| Compound Class | Key Structural Features | Target Organisms | Reference |
| Tricyclic quinazolinones | Fused pyrazolo or pyridazino rings | Gram-negative bacteria | [2] |
| Aza isatin derivatives | N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria, fungi | [2] |
| 4(3H)-quinazolinones | Alkyne substituent | S. aureus | [13] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microtiter plates, test compounds, and a positive control antibiotic.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (no drug) and a negative control (no microorganism).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
SAR Insights for Anti-inflammatory Activity:
-
COX-2 Selectivity: Many quinazolinone derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable property as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
-
Substitutions: The specific substitution pattern on the quinazolinone core dictates the potency and selectivity of COX inhibition. A study of 36 novel substituted quinazolinone derivatives found that one compound showed better inhibition against COX-2 than the standard drug Celecoxib.[14]
-
Pharmacophore Modeling: Pharmacophore modeling and 3D-QSAR studies have been employed to elucidate the structural requirements for anti-inflammatory activity, identifying key features such as hydrogen bond donors and acceptors, and hydrophobic regions.[14][15]
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Methodological & Application
Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in drug development and medicinal chemistry. The quinazolinone core is a privileged structure found in numerous bioactive compounds and approved pharmaceuticals.[1][2][3] This document provides two robust protocols, catering to different available starting materials, complete with detailed step-by-step instructions, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and validation.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolin-4(3H)-ones and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a wide array of pharmacological activities.[3][4] Their versatile biological profile includes anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, such as potent and selective enzyme inhibitors. For instance, it is a documented precursor in the development of p21-activated kinase 4 (PAK4) inhibitors for cancer therapy.[5]
The strategic placement of the chloro-substituent at the 6-position and the carboxylic acid at the 2-position provides valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents established methodologies for its preparation, enabling researchers to reliably access this important building block.
Overview of Synthetic Strategies
The construction of the quinazolinone ring system is a well-established field in organic chemistry. The most common and practical approaches begin with ortho-substituted anilines, particularly anthranilic acid and its derivatives.[6] The core transformation involves the condensation of an anthranilic acid derivative with a reagent that provides the remaining two carbon atoms of the heterocyclic ring, followed by cyclization.
The general synthetic logic involves forming two key bonds: an amide bond and an imine (or equivalent) bond, which then cyclizes to form the stable quinazolinone ring. The choice of starting materials dictates the specific reaction pathway.
Caption: General Synthetic Workflow for Quinazolinone Synthesis.
This application note will focus on two specific, reliable protocols for synthesizing the target compound.
Protocol 1: Synthesis via Hydrolysis of an Ester Precursor
This protocol is a direct and high-yielding method based on the saponification of a pre-formed quinazolinone ester. It is the preferred method if the ester starting material, ethyl 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate, is commercially available or has been synthesized previously.
Underlying Principle
This reaction is a classic ester hydrolysis. The ethyl ester of the target compound is treated with a strong base, such as sodium hydroxide (NaOH), in a mixed solvent system. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the sodium salt of the carboxylic acid and ethanol. A final acidification step protonates the carboxylate salt to yield the desired product, which typically precipitates from the aqueous solution due to its lower solubility.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate | 82953-56-8 | 252.66 | 6.0 g (23.7 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 7.8 g (195 mmol) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 80 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 80 mL + for workup |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed for pH 2 |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (6.0 g, 23.7 mmol), ethanol (80 mL), and deionized water (80 mL).
-
Addition of Base: To this suspension, add sodium hydroxide pellets (7.8 g, 195 mmol).
-
Heating: Place the flask in a pre-heated oil bath and stir the reaction mixture at 78 °C. The suspension should gradually dissolve as the reaction proceeds. Maintain this temperature for 1 hour.[5]
-
Cooling: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. The solution should be clear.
-
Acidification: Place the reaction flask in an ice bath to cool further. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding acid until the pH reaches approximately 2.[5]
-
Precipitation and Isolation: A white or off-white precipitate will form upon acidification. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the product under vacuum at 60 °C to a constant weight.
Expected Results
This procedure typically yields the title compound as a white to off-white solid with a high degree of purity. The yield should be in the range of 90-98%.
Protocol 2: Synthesis via Cyclocondensation
This protocol represents a more classical and fundamental approach, building the quinazolinone ring from a substituted anthranilic acid. It is particularly useful when the ester precursor from Protocol 1 is not available. The key starting material is 2-amino-5-chlorobenzoic acid.[7]
Mechanistic Rationale
This synthesis proceeds in two conceptual stages, which can sometimes be combined in a one-pot reaction.
-
Acylation/Condensation: The nucleophilic amino group of 2-amino-5-chlorobenzoic acid attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of ethanol to form an intermediate oxamic acid derivative.
-
Cyclization: Under heating, the newly formed amide nitrogen attacks the carboxylic acid group of the original anthranilic acid moiety. This intramolecular nucleophilic acyl substitution, followed by dehydration, results in the closure of the six-membered quinazolinone ring.
Caption: Mechanistic Pathway for Cyclocondensation Synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-5-chlorobenzoic acid | 635-21-2 | 171.58 | 5.0 g (29.1 mmol) |
| Diethyl oxalate | 95-92-1 | 146.14 | 6.4 g (43.7 mmol) |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 2.0 g (29.4 mmol) |
| Ethanol (EtOH), absolute | 64-17-5 | 46.07 | 100 mL |
| Hydrochloric Acid (HCl), 10% aq. | 7647-01-0 | 36.46 | As needed for workup |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, add absolute ethanol (100 mL) and sodium ethoxide (2.0 g, 29.4 mmol).
-
Addition of Reactants: Add 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol) to the flask. Stir the mixture until the solid dissolves.
-
Condensation: Add diethyl oxalate (6.4 g, 43.7 mmol) dropwise to the solution at room temperature over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. A solid may precipitate. Add 50 mL of water to the flask to dissolve the sodium salt of the product and any unreacted sodium ethoxide.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 10% aqueous HCl.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons on the quinazolinone ring and a broad singlet for the N-H proton. The carboxylic acid proton may also be visible as a very broad singlet.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms, including the two carbonyl carbons (C=O) and the aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (224.60 g/mol ).
-
Melting Point (mp): The measured melting point should be compared with literature values (e.g., 204-206 °C with decomposition).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-Cl bonds.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these protocols.
-
Reagent Handling:
-
Sodium Hydroxide and Sodium Ethoxide: These are corrosive and hygroscopic. Handle them in a fume hood and avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. All work must be conducted in a well-ventilated fume hood.
-
Organic Solvents: Ethanol and other solvents are flammable. Keep them away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Protocol 1) | Incomplete hydrolysis. | Increase reaction time to 2 hours or add a slight excess of NaOH. Ensure the reaction temperature is maintained. |
| Low Yield (Protocol 2) | Incomplete reaction or side reactions. | Ensure anhydrous conditions by using absolute ethanol. Monitor the reaction by TLC to determine the optimal reflux time. |
| Product is colored/impure | Residual starting materials or side products. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or DMF/water). |
| Product fails to precipitate | Insufficient acidification or product is too soluble. | Ensure pH is ~2. If still soluble, attempt to extract the product into an organic solvent like ethyl acetate. |
References
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic....
- ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
- National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzoic acid 98%.
- CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 2-Amino-5-chlorobenzoic acid 98 635-21-2 [sigmaaldrich.com]
Application Notes and Protocols for the Purification of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Introduction
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its quinazolinone core is a privileged scaffold found in numerous biologically active molecules. The purity of this compound is paramount for its use in downstream applications, including biological screening, structural studies, and as a precursor in multi-step syntheses. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, grounded in fundamental chemical principles and supported by established methodologies for related compounds.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for acid-base extraction, recrystallization, and column chromatography, along with the scientific rationale behind each procedural choice.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing effective purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₉H₅ClN₂O₃ | - |
| Molecular Weight | 224.60 g/mol | - |
| Appearance | Expected to be a solid at room temperature.[1] | Dictates the choice of solid-handling techniques. |
| Acidity | Contains a carboxylic acid group (acidic) and a quinazolinone core (weakly basic/amide-like). | This dual functionality is the cornerstone of the acid-base extraction method. |
| Solubility | Low solubility in acidic aqueous solutions, higher solubility in basic aqueous solutions as the carboxylate salt.[1] | Crucial for precipitation during acid-base extraction. Solubility in organic solvents needs empirical determination for recrystallization and chromatography. |
Anticipated Impurity Profile:
The most common route to synthesize the target compound involves the hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.[1] Therefore, the primary impurities are likely to be:
-
Unreacted Starting Material: Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.
-
Hydrolysis Byproduct: Ethanol.
-
Side-reaction Products: Potential byproducts from the synthesis of the starting material.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, water).
Purification Strategy Workflow
The selection of a purification strategy depends on the initial purity of the crude material and the desired final purity. A typical workflow is presented below.
Sources
Application Notes and Protocols for the Utilization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid in Antitumor Studies
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] In the realm of oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy.[3] Several compounds incorporating this structure have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[1][4] The versatility of the quinazoline ring system allows for substitutions that can modulate its biological activity, making it a fertile ground for the development of novel anticancer agents.[5]
This document provides detailed application notes and experimental protocols pertinent to the investigation of compounds derived from 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid . While this specific carboxylic acid may primarily serve as a key synthetic intermediate, its derivatives, particularly those substituted at the 2- and 4-positions, hold considerable promise for antitumor applications. The presence of a chloro group at the 6-position is a common feature in many active quinazoline-based inhibitors and can influence binding affinity and pharmacokinetic properties.[6] These guidelines are intended to equip researchers with the foundational knowledge and practical methodologies to explore the anticancer potential of this compound class.
Application Notes: Strategic Considerations for Antitumor Evaluation
The successful evaluation of novel quinazoline derivatives hinges on a rational and well-informed experimental design. The following notes provide insights into the causality behind key experimental choices.
Rationale for Investigating 6-Chloro-Quinazoline Derivatives
The core rationale for exploring derivatives of this compound is grounded in the established success of the quinazoline scaffold in targeting key oncogenic pathways.[4][5] The chloro-substituent at the 6-position is of particular interest as it can form crucial interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.[6] This carboxylic acid serves as an excellent starting point for generating a library of diverse derivatives through modifications at the carboxyl group and the 4-oxo position.
Potential Mechanisms of Action and Target Selection
Quinazoline derivatives have been shown to exert their antitumor effects through various mechanisms:
-
Tyrosine Kinase Inhibition: Many quinazolines target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and others.[4][5] This is a primary avenue of investigation for new derivatives.
-
Tubulin Polymerization Inhibition: Some quinazolinones can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair, and its inhibition is a promising strategy, especially in cancers with specific DNA repair deficiencies.[1][8]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death.[7][9]
Selecting Appropriate Cancer Cell Lines
The choice of cancer cell lines for initial screening is critical. A panel of cell lines should be chosen based on the hypothesized mechanism of action. For instance:
-
To test for EGFR inhibition: Cell lines with high EGFR expression or known activating mutations, such as A549 (non-small cell lung cancer) and H1975 (which also has a resistance mutation), are suitable.[10]
-
For general cytotoxicity screening: A diverse panel, such as the NCI-60 cell line panel, can provide a broader understanding of the compound's activity spectrum.[8]
-
To assess PARP inhibition: Cell lines with BRCA1/2 mutations, like HCC1937, are often more sensitive to PARP inhibitors.[11]
-
Normal cell lines as controls: Including a non-cancerous cell line, such as BEAS-2B (normal bronchial epithelium) or MCF-10A (non-tumorigenic breast epithelium), is crucial to assess the selectivity of the compound for cancer cells over normal cells.[2][10]
Experimental Protocols
The following protocols are provided as a guide for the systematic evaluation of novel 6-chloro-quinazoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (medium only) and vehicle controls (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by the test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Kinase Inhibition
This protocol assesses the effect of the compound on a specific signaling pathway, such as the ALK/PI3K/AKT pathway.[10]
Materials:
-
Cancer cell line
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ALK, anti-total-ALK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with the test compound as in the apoptosis assay. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control like GAPDH to ensure equal protein loading.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of 6-Chloro-Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) ± SD |
| Derivative A | A549 | 5.2 ± 0.7 |
| H1975 | 10.8 ± 1.2 | |
| BEAS-2B | > 50 | |
| Derivative B | A549 | 2.1 ± 0.4 |
| H1975 | 4.5 ± 0.6 | |
| BEAS-2B | 35.7 ± 3.1 | |
| Gefitinib | A549 | 4.3 ± 0.5 |
| (Reference) | H1975 | 28.3 ± 2.9 |
Data are representative and should be determined experimentally.
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 2.1 | 1.5 | 3.6 |
| Derivative B | 2.1 (IC50) | 15.8 | 8.2 | 24.0 |
| Derivative B | 4.2 (2x IC50) | 25.3 | 14.6 | 39.9 |
Data are representative and should be determined experimentally.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex information concisely.
Caption: EGFR signaling pathway targeted by quinazoline derivatives.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
Application Note: High-Performance Analytical Methods for the Detection and Quantification of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and characterization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. As a crucial building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, rigorous analytical control is paramount.[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection and structural confirmation. The causality behind instrumental parameter selection and sample preparation is explained to provide researchers with a foundational understanding for method development and validation.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[2] Its structure, featuring a quinazolinone core, is a privileged scaffold found in numerous biologically active molecules.[3] Specifically, this compound serves as a key intermediate in the synthesis of potent and selective p21-activated kinase 4 (PAK4) inhibitors, which are under investigation for cancer therapy.[1]
The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, access to reliable and validated analytical methods is essential for researchers in process development, quality control, and formulation science. This guide provides field-proven protocols designed to be directly implemented or adapted for specific laboratory needs.
Physicochemical Properties & Structure
A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 480451-49-8 | [4][5] |
| Molecular Formula | C₉H₅ClN₂O₃ | - |
| Molecular Weight | 224.60 g/mol | [4] |
| Structure | ![]() | - |
High-Performance Liquid Chromatography (HPLC-UV)
For routine analysis, such as reaction monitoring and quality control purity checks, a reverse-phase HPLC method with UV detection is the workhorse technique due to its robustness, reproducibility, and cost-effectiveness.
Principle of the Method
The method utilizes a C18 stationary phase, which is non-polar. The analyte, being moderately polar, is eluted using a polar mobile phase. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase (gradient elution), we can effectively separate the target analyte from more polar impurities (which elute early) and less polar impurities (which are retained longer). The addition of an acid like formic acid to the mobile phase is critical; it protonates the carboxylic acid group, suppressing its ionization and resulting in sharper, more symmetrical peaks. The quinazolinone core contains a chromophore that strongly absorbs UV light, making UV detection highly suitable.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
- Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water.
- Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Preparation: Accurately weigh ~5.0 mg of the reference standard and dissolve in 50.0 mL of diluent to achieve a 100 µg/mL stock solution. Further dilute as needed for calibration.
- Sample Preparation: Prepare samples in the diluent to an expected concentration within the calibration range (e.g., 100 µg/mL). Filter all samples and standards through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic systems; a full DAD scan (210-400 nm) is recommended to find the absorbance maximum. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 10 | |
| 15.0 | 90 | |
| 17.0 | 90 | |
| 17.1 | 10 | |
| 20.0 | 10 |
4. Data Analysis:
- Identification: The analyte is identified by its characteristic retention time compared to a reference standard.
- Quantification: A calibration curve is constructed by plotting the peak area against the concentration of serially diluted standards. The concentration of the unknown sample is determined from this curve.
- Purity: Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification, structural confirmation, and detection of trace-level impurities, LC-MS is the preferred method. Its high sensitivity and selectivity make it indispensable.
Principle of the Method
LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, as it is a soft ionization method that typically generates intact molecular ions. The molecule can be analyzed in either positive or negative ion mode.
-
Positive Ion Mode (ESI+): The nitrogen atoms in the quinazoline ring are basic and can readily accept a proton, forming the protonated molecule [M+H]⁺.
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and can easily lose a proton, forming the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for confirmation. The fragmentation of quinazolines is highly dependent on their structure, providing a powerful tool for characterization.[6]
Detailed Experimental Protocol: LC-MS
1. Instrumentation:
- LC system as described for HPLC.
- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument with an ESI source.
2. LC and MS Conditions:
- LC Conditions: Use the same column, mobile phases, and gradient program as the HPLC-UV method. The formic acid in the mobile phase is beneficial as it aids in the ionization process.
- MS Conditions (Example for Q-TOF):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive & Negative | Run in both modes to capture all relevant ionic species. |
| Capillary Voltage | 3.5 kV (ESI+), -3.0 kV (ESI-) | Optimizes ion formation and transfer. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Drying Gas Flow | 8 L/min | - |
| Scan Range (MS1) | 50 - 500 m/z | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Mode | Product Ion Scan | - |
| Precursor Ion | 225.0 (ESI+), 223.0 (ESI-) | The m/z of the [M+H]⁺ and [M-H]⁻ ions, respectively. |
| Collision Energy | 10-40 eV (Ramp) | A range of energies ensures capture of both low- and high-energy fragments. |
3. Expected Mass Spectrometry Data:
| Analysis Mode | Ion | Calculated m/z | Observed m/z |
| Full Scan (ESI+) | [M+H]⁺ | 225.0067 | ~225.0 |
| Full Scan (ESI-) | [M-H]⁻ | 223.0092 | ~223.0 |
| MS/MS of [M-H]⁻ | [M-H-CO₂]⁻ | 179.0198 | ~179.0 |
Rationale for Fragmentation: The most labile group in the deprotonated molecule is the carboxylate. In the collision cell, it is expected to readily undergo neutral loss of carbon dioxide (CO₂, 44 Da), a common fragmentation pathway for carboxylic acids.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for structural confirmation by LC-MS/MS.
Complementary Spectroscopic Methods
While chromatographic methods are used for separation and quantification, spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure, typically performed on the isolated reference material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the gold standard for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, as well as exchangeable protons for the N-H and carboxylic acid O-H groups.
-
Fourier-Transform Infrared (FTIR): FTIR provides information about the functional groups present. Key expected vibrational bands include a strong C=O stretch for the ketone (~1670 cm⁻¹), another C=O stretch for the carboxylic acid (~1720 cm⁻¹), a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), and an N-H stretch (~3200 cm⁻¹).
Conclusion
This application note outlines a dual-strategy approach for the comprehensive analysis of this compound. The recommended HPLC-UV method is ideal for routine, high-throughput quantitative analysis in a quality control environment. For research, impurity profiling, and cases requiring definitive structural confirmation, the LC-MS/MS method provides unparalleled sensitivity and specificity. Together, these protocols furnish the modern analytical laboratory with the necessary tools to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
-
Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton, School of Chemistry, Doctoral Thesis URL: [Link]
-
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: DARU Journal of Pharmaceutical Sciences - PMC - NIH URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound | 480451-49-8 [chemicalbook.com]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Application Note: Structural Elucidation of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the analysis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key heterocyclic scaffold in medicinal chemistry and drug development, making its unambiguous structural characterization essential. We present a comprehensive protocol for sample preparation and data acquisition, followed by a thorough interpretation of the respective ¹H and ¹³C NMR spectra. The assignments are supported by an analysis of chemical shifts, coupling constants, and the electronic effects of the substituents. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of quinazolinone derivatives.
Introduction
This compound (C₉H₅ClN₂O₃) is a member of the quinazolinone family, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of quinazolinone derivatives is intrinsically linked to their molecular structure. Therefore, accurate and detailed structural elucidation is a critical step in the synthesis and development of new therapeutic agents.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive analysis of molecular structures in solution.[3] ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a comprehensive picture of the molecular architecture. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a systematic approach to their interpretation.
Molecular Structure and Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as follows:
Figure 1. Structure and atom numbering of this compound.
Experimental Protocol
Sample Preparation
A well-prepared sample is fundamental to obtaining high-quality NMR spectra.[4][5]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent ability to dissolve polar, acidic compounds and its non-exchangeable nature with the carboxylic acid proton under standard conditions.[6]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication can aid dissolution. Ensure the solution is homogeneous and free of particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
Workflow for NMR Analysis
Figure 2. Workflow from sample preparation to structural interpretation.
Spectral Interpretation and Discussion
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the N-H proton, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | ~13.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and potential exchange.[7] |
| 1-NH | ~12.5 | Singlet | - | The amide proton at the N1 position is also significantly deshielded and typically appears as a sharp singlet. |
| H5 | ~8.1 | Doublet | J ≈ 2.4 Hz | H5 is ortho to the electron-withdrawing carbonyl group and meta to the chloro group. It is coupled to H7, but the coupling constant is small (meta coupling). |
| H7 | ~7.8 | Doublet of Doublets | J ≈ 8.8, 2.4 Hz | H7 is ortho to the chloro group and coupled to both H8 (ortho coupling) and H5 (meta coupling). |
| H8 | ~7.6 | Doublet | J ≈ 8.8 Hz | H8 is coupled to H7 (ortho coupling). |
Causality behind Assignments:
-
Aromatic Region (7.5-8.2 ppm): The protons on the benzene ring (H5, H7, H8) exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The chloro substituent is an ortho, para-directing group but is deactivating overall due to its inductive effect.[8] The electron-withdrawing nature of the quinazolinone ring system and the chloro group shifts these protons downfield.
-
Exchangeable Protons (>12 ppm): The carboxylic acid and N-H protons are expected at very low field due to deshielding and their acidic nature. Their chemical shifts can be sensitive to concentration and temperature.[7]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C9 (COOH) | ~165 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[9] |
| C4 (C=O) | ~162 | The amide carbonyl carbon is also found at a low field. |
| C2 | ~150 | This carbon is attached to two electronegative nitrogen atoms, leading to a downfield shift. |
| C8a | ~148 | A quaternary carbon in an aromatic system adjacent to a nitrogen atom. |
| C6 | ~135 | The carbon atom directly attached to the chlorine atom is deshielded. |
| C7 | ~134 | Aromatic CH carbon. |
| C4a | ~128 | Quaternary carbon in the benzene ring. |
| C5 | ~126 | Aromatic CH carbon. |
| C8 | ~118 | Aromatic CH carbon. |
Causality behind Assignments:
-
Carbonyl Carbons (>160 ppm): The two carbonyl carbons (C4 and C9) are the most deshielded due to the direct attachment of electronegative oxygen atoms.[7]
-
Aromatic Carbons (110-150 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine atom (C6) is deshielded. The quaternary carbons (C4a and C8a) can be identified by their lower intensity and the absence of a signal in a DEPT-135 experiment.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the signals of H5, H7, and H8 to their corresponding carbon atoms C5, C7, and C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For instance, the N-H proton at N1 should show a correlation to C2 and C8a, and the H5 proton should show correlations to C4, C4a, and C7. This information is crucial for assembling the molecular framework.[12]
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently verify the structure of this important heterocyclic compound. The predicted chemical shifts and coupling patterns serve as a reliable guide for spectral assignment. For definitive structural confirmation, especially in the context of novel derivatives, the use of 2D NMR techniques such as HSQC and HMBC is highly recommended.
References
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Application Note: Mass Spectometric Characterization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure in numerous pharmacologically active agents.[1][2] A comprehensive understanding of its mass spectrometric behavior is paramount for its identification, characterization, and quantification in complex matrices. This document outlines optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and provides an in-depth discussion of the anticipated fragmentation patterns based on electrospray ionization (ESI).
Introduction
This compound belongs to the quinazolinone class of heterocyclic compounds. The quinazoline ring system is a core component of many compounds with a broad spectrum of biological activities, including antimicrobial and cytotoxic properties.[1][3] The presence of a chlorine atom at the 6-position and a carboxylic acid at the 2-position introduces specific electronic and structural features that influence its chemical properties and, consequently, its behavior in a mass spectrometer.
Accurate mass measurement and fragmentation analysis are critical for the unambiguous identification of this and related compounds during drug discovery and development, including metabolite identification and impurity profiling.[4] This application note leverages established principles of mass spectrometry of quinazolines and carboxylic acids to provide a robust analytical framework.[4][5]
Experimental & Methodologies
Sample Preparation
For optimal results, a stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for direct infusion or LC-MS analysis can be prepared by diluting the stock solution with the initial mobile phase to a final concentration range of 1-10 µg/mL.
Protocol: Standard Solution Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare a 10 µg/mL working solution by diluting 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
A reversed-phase chromatographic method is suitable for the separation of this compound from potential impurities. The addition of a small amount of formic acid to the mobile phase is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides efficient separation and sharp peaks for sensitive detection. |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Offers good retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte and any impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | A typical injection volume for analytical LC-MS. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer | Provides high-resolution accurate mass data for confident identification.[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules.[6] The nitrogen atoms in the quinazoline ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ion generation. |
| Desolvation Temp. | 350 °C | Facilitates solvent evaporation and ion release. |
| Source Temp. | 120 °C | Maintains a stable spray. |
| MS Scan Range | m/z 50-500 | Covers the expected mass of the precursor ion and its fragments. |
| MS/MS | Collision-Induced Dissociation (CID) | Used to induce fragmentation for structural elucidation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of a range of fragment ions. |
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
Expected Mass Spectral Data
The theoretical monoisotopic mass of this compound (C₉H₅ClN₂O₃) is 224.0013 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+H+2]⁺ ion having an intensity of approximately one-third of the [M+H]⁺ ion.
| Ion | Formula | Theoretical m/z | Notes |
| [M+H]⁺ | C₉H₆ClN₂O₃⁺ | 225.0088 | Protonated molecule (monoisotopic) |
| [M+H+2]⁺ | C₉H₆³⁷ClN₂O₃⁺ | 227.0059 | Isotopic peak due to ³⁷Cl |
| [M+Na]⁺ | C₉H₅ClN₂O₃Na⁺ | 246.9908 | Sodium adduct |
| [M+K]⁺ | C₉H₅ClN₂O₃K⁺ | 262.9647 | Potassium adduct |
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules from the carboxylic acid moiety and fragmentation of the quinazolinone ring. The fragmentation of a similar compound, 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, has been shown to involve the loss of the carboxylic acid group.[7]
Primary Fragmentation Pathways:
-
Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for carboxylic acids, resulting in an acylium ion.
-
Loss of Carbon Monoxide ([M+H - CO]⁺): Following the loss of water, the acylium ion can lose carbon monoxide.
-
Loss of the Carboxyl Group ([M+H - COOH]⁺): Cleavage of the bond between the quinazoline ring and the carboxylic acid group is a highly probable event.[5]
-
Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide is another characteristic fragmentation of protonated carboxylic acids.
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The described LC-MS method, coupled with high-resolution mass spectrometry, allows for the confident identification and structural characterization of this important heterocyclic compound. The predicted fragmentation pathways serve as a valuable reference for data interpretation in various research and development applications, from synthetic chemistry to drug metabolism studies.
References
-
Journal of Medicinal Chemistry. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. Retrieved January 6, 2026, from [Link]
-
PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. NIH. Retrieved January 6, 2026, from [Link]
-
American Chemical Society. (n.d.). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. Retrieved January 6, 2026, from [Link]
-
PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]
-
PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH. Retrieved January 6, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved January 6, 2026, from [Link]
-
NIH. (n.d.). 8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2018, December 3). Microwave-assisted synthesis, structural characterization, DFT studies, antibacterial and antioxidant activity of 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid. Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation. Retrieved January 6, 2026, from [Link]
-
Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. (2016, July 30). American Pharmaceutical Review. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2015, April 4). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for Utilizing 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid represents a key intermediate and a pharmacologically active molecule within this class. Its structural features suggest a strong potential for inhibiting critical cellular signaling pathways implicated in disease progression, particularly in oncology.
This comprehensive guide provides detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound and its derivatives. The primary focus of these application notes is on its activity as a potent inhibitor of p21-Activated Kinase 4 (PAK4), a pivotal regulator of cell proliferation, migration, and survival.[4]
Mechanism of Action: Targeting the PAK4 Signaling Nexus
p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including pancreatic, lung, and breast cancers.[5] Its activation is a downstream event of small GTPases like Cdc42 and is integral to the transduction of signals from receptor tyrosine kinases and G protein-coupled receptors.[2][6] Activated PAK4 orchestrates a complex network of downstream signaling pathways that collectively promote cancer cell proliferation, motility, and resistance to apoptosis.[7][8]
By inhibiting PAK4, this compound and its analogs can disrupt these oncogenic signaling cascades. The primary downstream pathways affected by PAK4 inhibition include:
-
Cytoskeletal Dynamics and Cell Motility: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin.[9] This leads to the stabilization of actin filaments, promoting cell migration and invasion. Inhibition of PAK4 is expected to reverse this process, leading to a less migratory phenotype.
-
Wnt/β-catenin Signaling: PAK4 can phosphorylate β-catenin at Ser675, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for pro-proliferative genes like c-myc and Cyclin D1.[7][10]
-
PI3K/Akt and MEK/ERK Survival Pathways: PAK4 is known to activate the PI3K/Akt and MEK/ERK signaling pathways, which are critical for cell survival and proliferation.[7][11]
The following diagram illustrates the central role of PAK4 in these signaling networks and the expected point of intervention for inhibitors like this compound.
Caption: PAK4 Signaling Pathway and Point of Inhibition.
Recommended Cell Lines for Screening
The selection of an appropriate cell line is critical for obtaining meaningful data. Based on published literature, several cancer cell lines exhibit overexpression of PAK4 and are sensitive to its inhibition.[5][12][13]
| Cell Line | Cancer Type | Key Characteristics |
| HCT116 | Colorectal Carcinoma | KRAS mutant, highly sensitive to PAK4 inhibition.[12] |
| A549 | Lung Carcinoma | Often used to study cell migration and invasion.[14] |
| PANC-1 | Pancreatic Cancer | Known to overexpress PAK4.[5] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Highly invasive and migratory.[8] |
| DU145 | Prostate Cancer | Model for HGF-induced cell scattering and migration.[15] |
Experimental Protocols
The following protocols provide a robust framework for evaluating the cellular effects of this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line and experimental conditions. Based on data for structurally related compounds, a starting concentration range of 1-50 µM is suggested.[4]
Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol utilizes the widely accepted MTT assay to determine the effect of the compound on cell viability.
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess the effect of the compound on cell migration.[16][17][18]
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete culture medium and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer after 24-48 hours.
-
Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of the compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol 3: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[19][20][21][22]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or similar basement membrane extract)
-
Serum-free and complete culture medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of the compound or vehicle.
-
Assay Setup: Add complete medium (as a chemoattractant) to the lower chamber. Seed the cell suspension into the upper chamber of the coated inserts.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of invaded cells in several microscopic fields.
Protocol 4: Western Blot Analysis of PAK4 Signaling
This protocol allows for the investigation of the compound's effect on the phosphorylation status of key proteins in the PAK4 signaling pathway.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-p-Cofilin (Ser3), anti-Cofilin, anti-p-β-catenin (Ser675), anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 5: Detection of Intracellular Reactive Oxygen Species (ROS)
Quinazoline derivatives have been reported to induce ROS production, which can contribute to their anticancer effects.[3][23][24][25] This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
24-well cell culture plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Serum-free medium
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the compound for the desired time.
-
Probe Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells again with serum-free medium to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Quantify the fluorescence intensity and compare the treated cells to the vehicle control.
Data Interpretation and Troubleshooting
-
IC₅₀ Values: The concentration of the compound that inhibits 50% of cell viability. A lower IC₅₀ indicates higher potency.
-
Wound Closure Rate: A decrease in the rate of wound closure in treated cells compared to controls suggests an anti-migratory effect.
-
Invasion Inhibition: A reduction in the number of invaded cells in the transwell assay indicates an anti-invasive effect.
-
Western Blot: A decrease in the phosphorylation of PAK4 and its downstream targets in treated cells confirms target engagement and inhibition of the signaling pathway.
-
ROS Production: An increase in fluorescence in the DCFH-DA assay indicates an induction of intracellular ROS.
Troubleshooting:
-
Low Potency: If the compound shows low activity, consider increasing the concentration or incubation time. Ensure the compound is fully dissolved.
-
High Variability: Ensure consistent cell seeding density and careful execution of assay steps. Use appropriate biological and technical replicates.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
Conclusion
This compound serves as a valuable molecular scaffold for the development of potent PAK4 inhibitors. The protocols outlined in these application notes provide a comprehensive toolkit for characterizing the cellular effects of this compound and its derivatives. By systematically evaluating its impact on cell viability, migration, invasion, and key signaling pathways, researchers can gain crucial insights into its therapeutic potential.
References
- Ahn, H.K., Jang, J., Lee, J., et al. (2017). P21-Activated Kinase 4 Overexpression in Metastatic Gastric Cancer Patients.
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2017). Quinazoline derivatives as targeted chemotherapeutic agents. Acta Pharmaceutica, 67(1), 1-25.
- Callow, M. G., Clair, T., & Li, W. (2002). The Pak4 protein kinase plays a key role in cell survival and tumorigenesis in athymic mice. Journal of Biological Chemistry, 277(1), 550-558.
- Chen, Y., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-Biological Interactions, 338, 109371.
- De, A. K., Muthiyan, R., Mondal, S., et al. (2019).
- Gao, Y., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 986695.
- Ha, B. H., & Boggon, T. J. (2018). PAK4: a pluripotent kinase that regulates prostate cancer cell adhesion. Small GTPases, 9(1-2), 107-114.
- Hassan, A. S., et al. (2021). Quinazolin-derived myeloperoxidase inhibitor suppresses influenza A virus-induced reactive oxygen species, pro-inflammatory mediators and improves cell survival. PLoS One, 16(7), e0254632.
- Li, F., & Minden, A. (2005). PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity. Journal of Biological Chemistry, 280(14), 13866-13872.
- Kumar, A., & Aggarwal, S. (2016). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Journal of Applicable Chemistry, 5(2), 346-353.
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- Wells, C. M., et al. (2010). PAK4-mediated signaling pathways in cancer. Journal of Signal Transduction, 2010, 428703.
- Liu, Y., et al. (2014). P21-Activated Kinase 4 (PAK4) Inhibitors as Potential Cancer Therapy. Current pharmaceutical design, 20(38), 6074–6082.
- Park, M. H., et al. (2014). Expression levels of PAK1 or PAK4 do not correlate with growth inhibition sensitivity to knockdown. Cancer letters, 352(2), 237–244.
- Chen, H. C. (2005). Transwell in Vitro Cell Migration and Invasion Assays.
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- Rane, C. K., & Minden, A. (2019). Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Cellular signalling, 56, 126–136.
- Callow, M. G., et al. (2002). The Pak4 Protein Kinase Plays a Key Role in Cell Survival and Tumorigenesis in Athymic Mice. Molecular and Cellular Biology, 22(19), 6873-6883.
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- UniProt Consortium. (2023). PAK4 - Serine/threonine-protein kinase PAK 4 - Homo sapiens (Human). UniProt.
- Jonkman, J. E., & Cukierman, E. (2009). Scratch Assay protocol. Journal of visualized experiments : JoVE, (32), e1499.
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- ibidi GmbH. (n.d.). Wound Healing and Migration Assays.
- Zhang, H., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(17), 7434-7447.
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Application Notes and Protocols for In-Vivo Experimental Design with 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in-vivo experiments with 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. Quinazoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects[1][2][3][4]. This document outlines a structured approach to preclinical in-vivo research, emphasizing scientific integrity, ethical considerations, and robust experimental design to ensure the generation of reliable and reproducible data. The protocols provided herein are intended as a foundational framework, adaptable to specific research questions and therapeutic areas.
Introduction to this compound
This compound belongs to the quinazoline family, a class of compounds known for their diverse biological activities[1][3][5]. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs[2]. The presence of a chloro-substituent at the 6-position and a carboxylic acid at the 2-position suggests potential for specific interactions with biological targets. For instance, the 6-chloro group has been shown to influence the potency and selectivity of some quinazoline-based inhibitors[6].
The initial step in any in-vivo study is to establish a clear hypothesis based on in-vitro data. For the purpose of this guide, we will hypothesize that this compound has potential as an anti-inflammatory agent, a common activity for this class of compounds[4][7].
Preclinical In-Vivo Study Design: A Phased Approach
A well-designed preclinical study is crucial to prevent wasted resources and to ensure the ethical treatment of animals[8][9]. The design should be robust enough to detect biologically relevant effects while minimizing bias[10][11].
Research Phase: Animal Model Selection
The choice of animal model is a critical determinant of a preclinical study's success and its translational relevance. The selected species should mimic human anatomy and physiology as it relates to the disease under investigation[12].
For an anti-inflammatory study, common models include:
-
Rodents (Mice or Rats): Preferred for initial efficacy and toxicity studies due to their well-characterized genetics, ease of handling, and cost-effectiveness.
-
Carrageenan-induced Paw Edema: A classic model of acute inflammation.
-
Collagen-induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.
-
Lipopolysaccharide (LPS)-induced systemic inflammation: To study sepsis and cytokine storm.
-
Table 1: Comparison of Rodent Models for Anti-Inflammatory Studies
| Model | Species | Type of Inflammation | Key Endpoints | Advantages | Disadvantages |
| Carrageenan-induced Paw Edema | Rat/Mouse | Acute, localized | Paw volume, histology, cytokine levels | Rapid, reproducible, good for initial screening | Not representative of chronic inflammation |
| Collagen-induced Arthritis (CIA) | Mouse | Chronic, autoimmune | Clinical score, paw swelling, histology, antibody titers | Mimics aspects of human rheumatoid arthritis | Technically demanding, variable incidence |
| LPS-induced Systemic Inflammation | Mouse/Rat | Acute, systemic | Survival, cytokine levels, organ damage markers | Relevant for sepsis research | High mortality, rapid progression |
Preprocedural Planning Phase: Study Groups and Controls
The experimental design should be structured to minimize bias. This includes randomization of animals into groups and blinding of investigators to the treatment allocation[11].
Example Study Groups for a Carrageenan-induced Paw Edema Model:
-
Vehicle Control: Animals receive the formulation vehicle only. This group establishes the baseline inflammatory response.
-
Positive Control: Animals receive a known anti-inflammatory drug (e.g., Indomethacin). This validates the experimental model.
-
Test Article Groups (Low, Medium, High Dose): Animals receive this compound at three different dose levels. This allows for the determination of a dose-response relationship.
Sample Size Calculation: The number of animals per group should be the minimum required to detect a statistically significant effect. This can be determined using power analysis, which depends on the expected effect size and variability of the data.
Experimental Phase: Workflow
A clear experimental workflow is essential for consistency and reproducibility[8][9].
Caption: General experimental workflow for an in-vivo anti-inflammatory study.
Compound Preparation and Administration
The formulation and route of administration can significantly impact the bioavailability and efficacy of a compound.
Formulation
The solubility of this compound will dictate the appropriate vehicle. Preliminary solubility testing is essential.
Common Vehicles for Oral Administration:
-
0.5% Carboxymethylcellulose (CMC) in water
-
5% Dimethyl sulfoxide (DMSO) / 40% Polyethylene glycol 300 (PEG300) / 5% Tween 80 in water
Protocol 1: Preparation of a 10 mg/mL Suspension in 0.5% CMC
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water by slowly adding CMC to the water while stirring.
-
Triturate the compound with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring to achieve the final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Route of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the target organ.
Table 2: Common Routes of Administration
| Route | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via the mouth (gavage in rodents). | Convenient, non-invasive. | Subject to first-pass metabolism, variable absorption. |
| Intravenous (IV) | Direct injection into a vein. | 100% bioavailability, rapid onset. | Invasive, requires technical skill, potential for injection site reactions. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Larger volumes can be administered than IV, faster absorption than PO. | Potential for injection into organs, may cause local irritation. |
For initial efficacy studies of an anti-inflammatory agent, oral administration is often preferred as it mimics the intended clinical route for many drugs.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between drug concentration and its effect is fundamental to drug development.
Pharmacokinetic (PK) Study Design
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer a single dose of this compound via the desired route (e.g., 10 mg/kg PO).
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life, the time it takes for the plasma concentration to decrease by half. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation (determined by comparing PO and IV AUC). |
Pharmacodynamic (PD) and Efficacy Study Design
PD studies measure the effect of the compound on the body. In our hypothetical anti-inflammatory study, this would involve measuring the reduction in paw edema.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization and Baseline: Allow animals to acclimatize and measure baseline paw volume using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test article orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Toxicology and Safety Pharmacology
An essential component of in-vivo testing is to assess the safety profile of the compound.
Initial Toxicity Assessment:
-
Clinical Observations: Monitor animals for any adverse effects such as changes in behavior, appearance, or activity levels.
-
Body Weight: Record body weights before and after the study. Significant weight loss can be an indicator of toxicity.
-
Gross Necropsy: At the end of the study, perform a visual examination of organs for any abnormalities[8].
For more comprehensive toxicity data, a dedicated dose-range finding or maximum tolerated dose (MTD) study may be required, especially before conducting longer-term efficacy studies.
Caption: Logical flow of an early-stage in-vivo drug discovery program.
Data Analysis and Interpretation
Statistical analysis should be appropriate for the experimental design. For the carrageenan-induced paw edema model, a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is typically used to compare treatment groups.
The results should be interpreted in the context of both the statistical significance and the biological relevance of the findings. A statistically significant reduction in paw edema that is also comparable to the positive control would be a strong indicator of anti-inflammatory activity.
Conclusion
The in-vivo evaluation of this compound requires a systematic and well-planned approach. By following the principles of robust experimental design, including appropriate model selection, blinded and randomized group allocation, and integrated PK/PD analysis, researchers can generate high-quality data to support the further development of this compound. These application notes provide a foundational framework to guide these critical preclinical studies.
References
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- Designing an In Vivo Preclinical Research Study.
- How to design robust preclinical efficacy studies th
- Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived
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- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
- Technical Support Center: Dosing Refinement for In Vivo Studies with Quinazoline Compounds.
- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
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- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
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- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinazolinone Derivatives
Introduction: The Quinazolinone Scaffold and the Advent of Microwave Synthesis
Quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinazolinone exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] This wide-ranging pharmacological significance has established quinazolinone synthesis as a focal point in drug discovery and development.
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[6][7][8][9] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature and significantly accelerated reaction rates.[7][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of quinazolinone derivatives, detailing the underlying principles, offering step-by-step protocols, and highlighting the significant advantages of this modern synthetic approach.
The "Microwave Effect": Understanding the Acceleration of Quinazolinone Synthesis
The dramatic rate enhancements observed in microwave-assisted synthesis are not solely due to rapid heating. While the thermal effect is significant, non-thermal effects, although still a subject of debate, are also thought to play a role. The core advantages of employing microwave irradiation for quinazolinone synthesis can be summarized as follows:
-
Increased Reaction Rates: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes using microwave energy.[7][10]
-
Higher Yields and Purity: The rapid and uniform heating provided by microwaves often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields of the desired quinazolinone derivatives.[9][11]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient compared to conventional methods that heat the entire reaction vessel.[6][9]
-
Solvent-Free and Greener Conditions: The efficiency of microwave heating often allows for reactions to be conducted in the absence of a solvent or in environmentally benign solvents, aligning with the principles of green chemistry.[6][8][10]
Key Synthetic Strategies for Microwave-Assisted Quinazolinone Formation
Several synthetic routes to quinazolinones are amenable to microwave assistance. The choice of strategy often depends on the desired substitution pattern of the final product and the availability of starting materials.
The Niementowski Reaction: A Classic Route Accelerated
The Niementowski reaction, a condensation reaction between an anthranilic acid and an amide, is a fundamental method for constructing the 4(3H)-quinazolinone core.[12] Microwave irradiation has been shown to dramatically accelerate this process, often under solvent-free conditions.[13]
Mechanism Insight: The reaction proceeds through an initial acylation of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. Microwave energy efficiently drives the dehydration step, which is often the rate-limiting step under conventional heating.
Caption: Microwave-accelerated Niementowski reaction pathway.
Multi-Component Reactions (MCRs): A Convergent Approach
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Microwave assistance has proven to be particularly effective in promoting these reactions for the synthesis of highly substituted quinazolinones. A common example involves the reaction of an anthranilic acid, an aldehyde, and an amine.[14]
Mechanism Insight: The reaction typically begins with the formation of an imine from the aldehyde and amine. This is followed by a nucleophilic attack from the anthranilic acid and subsequent cyclization and oxidation to yield the quinazolinone product. The high temperatures rapidly achieved with microwave heating facilitate the various steps in this concerted process.
Caption: General workflow for microwave-assisted MCR synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with appropriate temperature and pressure sensors.
Protocol 1: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via a One-Pot, Three-Component Reaction
This protocol describes a rapid and efficient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, an aldehyde, and a primary amine under solvent-free microwave irradiation.
Materials:
-
Anthranilic acid
-
Substituted aromatic aldehyde
-
Substituted aniline
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the substituted aniline (1.0 mmol).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant power of 300 W for 5-10 minutes. The temperature will typically reach 110-120°C.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Add a small amount of ethanol to the reaction mixture and transfer it to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the desired 2,3-disubstituted quinazolin-4(3H)-one.
| Reactant Combination Example | Time (min) | Power (W) | Yield (%) |
| Anthranilic acid, Benzaldehyde, Aniline | 7 | 300 | 92 |
| Anthranilic acid, 4-Chlorobenzaldehyde, 4-Methoxyaniline | 8 | 300 | 88 |
| Anthranilic acid, 4-Nitrobenzaldehyde, Aniline | 10 | 300 | 85 |
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones from 2-Aminobenzamide
This protocol outlines the synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamide and an anhydride under microwave irradiation, often in a high-boiling, renewable solvent like pinane.[15]
Materials:
-
2-Aminobenzamide
-
Succinic anhydride (or other suitable anhydride)
-
Pinane (or another high-boiling solvent)
-
Microwave synthesis vials (35 mL) with stir bars
-
Dedicated microwave synthesizer
-
Sodium hydroxide (NaOH) solution (2 N)
-
Hydrochloric acid (HCl) solution (3 N)
Procedure:
-
In a 35 mL microwave vial with a magnetic stir bar, suspend the anhydride (2.0 eq.) in pinane.
-
Add 2-aminobenzamide (1.0 eq.) to the suspension and stir for 5 minutes.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 110°C for 10 minutes with a maximum power of 300 W.[15]
-
For direct cyclization to the quinazolinone, a second irradiation step at a higher temperature (e.g., 180°C for 15 minutes) may be employed.[15]
-
Alternatively, after the initial irradiation, cool the reaction mixture and isolate the intermediate diamide by filtration.
-
The isolated diamide can then be cyclized by refluxing in a 2 N NaOH solution for 2 hours.[15]
-
After cooling the cyclization mixture, adjust the pH to 5-6 with a 3 N HCl solution to precipitate the quinazolinone product.[15]
-
Filter the solid, wash with water, and dry to obtain the pure 2-substituted-4(3H)-quinazolinone.
| Starting Materials | Microwave Conditions | Yield (%) |
| 2-Aminobenzamide, Succinic anhydride | 110°C, 10 min | 85 (as diamide) |
| Diamide intermediate from above | 180°C, 15 min | 79 (direct to quinazolinone) |
| 2-Amino-5-bromobenzamide, Succinic anhydride | 110°C, 10 min | 91 (as diamide) |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. The choice of solvent can also significantly impact the reaction efficiency due to its dielectric properties.
-
Incomplete Reactions: Ensure proper mixing by using an appropriate stir bar. For solid-phase reactions, grinding the reactants together before irradiation can improve contact and reactivity.
-
Byproduct Formation: If significant byproducts are observed, reducing the reaction temperature or time may be beneficial. Purification by column chromatography is often necessary to isolate the desired product.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the preparation of quinazolinone derivatives. The significant reduction in reaction times, coupled with increased yields and a greener footprint, makes it an invaluable tool for researchers in medicinal chemistry and drug development. As microwave technology continues to evolve, we can anticipate even more sophisticated applications, including its integration into flow chemistry systems for the continuous and scalable production of these vital heterocyclic compounds.[16]
References
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025).
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Combinatorial Chemistry & High Throughput Screening.
- Waghmare, S. M., et al. (2023). Biological Activity of Quinazolinone Derivatives: A Review. International Journal of Current Pharmaceutical Research, 15(1).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Al-Omaim, W. S., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 21(3), 265-274.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Biological Activity of Quinazolinone Derivatives: A Review. (2023).
- Microwave assisted green organic synthesis. (2024).
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2020). ACS Organic & Inorganic Au.
- Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (2012). Scholars Research Library.
- Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007). Chemistry Central Journal.
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Application Note: Solid-Phase Synthesis of Dihydroquinazoline Derivatives
A Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
Dihydroquinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient construction of diverse libraries of these molecules is paramount for modern drug discovery programs. Solid-Phase Organic Synthesis (SPOS) offers a robust and streamlined platform for this purpose, enabling rapid analog synthesis and purification. This application note provides a comprehensive guide to the solid-phase synthesis of 3,4-dihydroquinazoline derivatives. We delve into the core principles of SPOS, including the strategic selection of solid supports and linker units, and detail reliable methods for on-bead reaction monitoring. A detailed, step-by-step protocol for the synthesis of a diverse library is presented, complete with explanations for key experimental choices. Furthermore, advanced techniques such as microwave-assisted synthesis are discussed to highlight opportunities for process optimization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to successfully implement SPOS for the generation of dihydroquinazoline-based compound libraries.
Introduction: The Strategic Advantage of SPOS for Dihydroquinazoline Libraries
The quinazoline ring system, and its reduced form, dihydroquinazoline, are cornerstone structures in pharmaceutical sciences, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The traditional solution-phase synthesis of compound libraries can be laborious, often complicated by tedious purification of intermediates at each step.
Solid-Phase Organic Synthesis (SPOS) elegantly circumvents these challenges. Pioneered by Bruce Merrifield, SPOS involves the covalent attachment of a starting material to an insoluble polymer support (resin), upon which a sequence of chemical reactions is performed.[3] Intermediates remain attached to the solid support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[4] This "catch and release" methodology is exceptionally well-suited for automation and the generation of large combinatorial libraries, accelerating the structure-activity relationship (SAR) studies critical to lead optimization.[1]
This document outlines a validated, versatile strategy for the solid-phase synthesis of 3,4-dihydroquinazolines, providing both the theoretical framework and actionable protocols for immediate implementation in a research setting.
Core Principles of the Solid-Phase Approach
A successful SPOS campaign relies on the judicious selection of three key components: the solid support, the linker, and the analytical methods used to monitor the synthesis.
The Solid Support: The Insoluble Reaction Vessel
The solid support, or resin, acts as the physical anchor for the synthesis. Its chemical and physical properties are critical for reaction success. The most common supports are based on 1% divinylbenzene cross-linked polystyrene, which swells in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to create a "gel-phase" environment where reagents can freely access the polymer-bound substrates.[3]
| Resin Type | Core Composition | Typical Loading | Key Characteristics & Applications |
| Merrifield Resin | Chloromethylated Polystyrene-DVB | 0.5 - 1.5 mmol/g | The classic SPOS resin; versatile for attaching molecules via nucleophilic substitution of the chloride. |
| Wang Resin | 4-Hydroxymethylphenoxymethyl-Polystyrene | 0.5 - 1.2 mmol/g | Widely used for anchoring carboxylic acids as esters. Cleavage with moderate acid (e.g., TFA) releases the product as a carboxylic acid.[3] |
| Rink Amide Resin | Fmoc-protected aminomethyl-functionalized polystyrene | 0.4 - 0.8 mmol/g | Designed to release products as primary carboxamides upon cleavage with trifluoroacetic acid (TFA).[3] |
| TentaGel® Resin | Polyethylene glycol (PEG) grafted onto a Polystyrene core | 0.1 - 0.5 mmol/g | Exhibits excellent swelling properties in a wide range of solvents, mimicking solution-phase conditions.[3] |
The Linker: The Crucial Connection
The linker is the molecular bridge connecting the first building block to the solid support. Its primary role is to be stable throughout the entire synthesis sequence but cleave cleanly under specific, pre-determined conditions. The choice of linker dictates the functionality of the released product and the overall synthetic strategy.[5]
-
Traceless Linkers: These are designed to be excised from the final molecule, leaving no residual functionality (e.g., a hydrogen atom). Silicon-based linkers are a prime example, where cleavage with acid replaces the Si-C bond with an H-C bond.[6] This approach is highly desirable as it does not leave a "scar" from the solid-phase attachment.[7][8]
-
Safety-Catch Linkers: These linkers are exceptionally stable under standard reaction conditions but can be "activated" by a specific chemical transformation, rendering them labile for cleavage.[9][10] For example, a sulfonamide linker is stable to both acid and base but can be activated by N-alkylation, allowing for subsequent nucleophilic cleavage.[10]
On-Bead Reaction Monitoring: Knowing When to Proceed
Because intermediates are not isolated, it is crucial to monitor reactions for completion directly on the resin. This prevents the accumulation of deletion or incomplete side products in the final library. Several analytical methods have been developed for this purpose.[11][12]
-
Qualitative Colorimetric Tests: These are rapid, simple tests performed on a small sample of resin beads. The Kaiser (Ninhydrin) test is the most common, giving a deep blue color in the presence of free primary amines.[13] A negative test (colorless or yellow beads) indicates that an amine coupling reaction has gone to completion.
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the appearance or disappearance of key functional group stretches.[13] For example, the successful coupling of a carboxylic acid can be monitored by the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹).
-
Magic Angle Spinning (MAS) NMR: While more specialized, MAS NMR allows for the acquisition of high-resolution NMR spectra directly on resin-bound molecules, providing definitive structural information at intermediate stages of the synthesis.[14]
Experimental Protocol: Solid-Phase Synthesis of a 3,4-Dihydroquinazoline Library
This protocol is adapted from a robust method that allows for the introduction of diversity at two key positions of the dihydroquinazoline scaffold. The strategy utilizes a polymer-bound 4-bromomethyl-3-nitrobenzoate precursor, which is sequentially functionalized before a final cyclization and cleavage step.
Overall Workflow
The synthesis follows a logical progression of bond-forming and functional group transformation steps, culminating in the release of the target compounds.
Materials and Reagents
-
Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Reagents: 4-(Bromomethyl)-3-nitrobenzoic acid, N,N'-Diisopropylcarbodiimide (DIC), a diverse library of primary amines (R¹-NH₂), a diverse library of carboxylic acids (R²-CO₂H), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), o-xylene, Methanol (MeOH).
-
Equipment: Solid-phase synthesis vessel(s), shaker or wrist-action shaker, filtration apparatus, nitrogen line.
Step-by-Step Procedure
Resin Preparation: Loading of the Precursor
-
Swell Wang resin (1.0 eq) in DMF for 1 hour in a synthesis vessel. Drain the solvent.
-
Dissolve 4-(bromomethyl)-3-nitrobenzoic acid (3.0 eq) and DIC (3.0 eq) in a minimal amount of DMF.
-
Add the solution to the swollen resin and shake at room temperature overnight.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Rationale: The precursor is loaded onto the Wang resin via an ester linkage using DIC as the coupling agent. Using an excess of reagents ensures a high loading efficiency. The thorough washing removes all soluble byproducts.
-
Step 1: Introduction of Diversity at N3 (Nucleophilic Displacement)
-
Swell the precursor-loaded resin (1.0 eq) in NMP.
-
Add a solution of the desired primary amine (R¹-NH₂, 5.0 eq) in NMP.
-
Shake the mixture at room temperature for 1-2 hours.
-
Drain the solvent and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Rationale: The benzylic bromide is highly reactive towards nucleophilic substitution. A primary amine displaces the bromide to form a secondary amine, introducing the first point of diversity (R¹). NMP is an excellent solvent for this reaction, promoting solubility and reaction rate.
-
Step 2: Acylation to Introduce C2 Precursor
-
Swell the resin from Step 1 in DMF.
-
In a separate vial, dissolve the desired carboxylic acid (R²-CO₂H, 4.0 eq) and DIC (4.0 eq) in DMF.
-
Add the activated carboxylic acid solution to the resin.
-
Shake at room temperature overnight.
-
Drain and wash the resin as described previously. Perform a Kaiser test; a negative result (yellow beads) indicates complete acylation.
-
Rationale: The secondary amine on the resin is acylated with a second library of building blocks (carboxylic acids) to form an amide. This introduces the second point of diversity (R²) which will become the substituent at the C2 position.
-
Step 3: Reduction of the Nitro Group
-
Swell the resin from Step 2 in NMP.
-
Prepare a 2 M solution of SnCl₂·2H₂O in NMP. Add this solution to the resin (10 eq SnCl₂).
-
Shake at room temperature overnight. The resin may change color.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all tin salts.
-
Rationale: The aromatic nitro group is reduced to a primary aniline using tin(II) chloride. This aniline is essential for the subsequent intramolecular cyclization reaction.
-
Step 4: Intramolecular Cyclization and Dehydration
-
Wash the resin from Step 3 with o-xylene (2x).
-
Add fresh o-xylene to the resin and heat the suspension at 100-110 °C with shaking for 24 hours.
-
Cool the resin to room temperature. Drain the solvent and wash with DCM (3x) and MeOH (3x). Dry the resin.
-
Rationale: Heating promotes the intramolecular condensation between the newly formed aniline and the amide carbonyl. Subsequent dehydration (loss of water) forms the stable six-membered dihydroquinazoline ring. o-Xylene is used as a high-boiling, non-reactive solvent.
-
Step 5: Cleavage and Product Isolation
-
Swell the final, dried resin in DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Drain the DCM from the resin and add the cleavage cocktail (approx. 10 mL per gram of starting resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure (or by blowing a stream of nitrogen) to yield the crude product.
-
Rationale: TFA is a strong acid that cleaves the ester linkage to the Wang resin, releasing the final product. TIS and water act as "scavengers" to trap reactive carbocations that can be formed during cleavage, preventing side reactions with the product.
-
Advanced Methodologies: Process Optimization
Microwave-Assisted Solid-Phase Synthesis
The integration of microwave irradiation can dramatically accelerate SPOS protocols.[15][16] Microwave energy efficiently heats the solvent and polar reagents, leading to significant rate enhancements. Steps such as amine displacement, amide coupling, and even the final cyclization can often be completed in minutes instead of hours.[17] When adapting a protocol to microwave synthesis, dedicated microwave reactors with temperature and pressure controls are essential for safety and reproducibility.
Product Characterization and Purification
Following cleavage, the crude products from the library are typically analyzed and purified using standard chromatographic and spectroscopic techniques.
| Technique | Purpose | Typical Observation |
| RP-HPLC | Purity assessment and purification | A single major peak indicates a high-purity compound. The retention time provides a characteristic value for each analog. |
| LC-MS | Purity and Identity Confirmation | Provides both the purity profile (from the UV chromatogram) and the molecular weight of the product (from the mass spectrum), confirming successful synthesis.[1] |
| ¹H and ¹³C NMR | Structural Elucidation | For representative compounds from the library, NMR provides unambiguous confirmation of the dihydroquinazoline structure. |
Conclusion
Solid-phase organic synthesis provides an exceptionally powerful and efficient platform for the construction of dihydroquinazoline libraries. By leveraging a modular approach with versatile linkers and robust reaction conditions, researchers can rapidly generate large numbers of analogs for biological screening. The detailed protocol herein serves as a validated starting point for drug discovery programs targeting this important heterocyclic scaffold. The inherent flexibility of the synthetic route, combined with the potential for optimization through techniques like microwave-assisted synthesis, ensures that SPOS will remain a vital tool in the quest for novel therapeutics.
References
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Peters, U., Schnapp, G., Voigtmann, U., et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters. Available at: [Link]
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Conti, P., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available at: [Link]
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Coin, I., et al. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available at: [Link]
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Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry. Available at: [Link]
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
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Chen, A., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]
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Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
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Gordeev, M. F., et al. (1998). Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Tetrahedron Letters. Available at: [Link]
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Neves, F. B., et al. (2015). Concise Two-Step Solution Phase Syntheses of four novel Dihydroquinazoline scaffolds. PMC - NIH. Available at: [Link]
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Zhang, J., et al. (2001). Solid-phase synthesis of 3,4-dihydroquinazoline derivatives. Tetrahedron Letters. Available at: [Link]
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Ghaffari, M., et al. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines. ACS Combinatorial Science. Available at: [Link]
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Lee, H. J., & Kim, Y. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research. Available at: [Link]
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Zarganes-Tzitzikas, T., & Dömling, A. (2016). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. SpringerLink. Available at: [Link]
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James, I. W. (1999). Linkers for solid-phase organic synthesis. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2018). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
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Lou, B., et al. (2010). Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation. Tetrahedron Letters. Available at: [Link]
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Wang, F., & Hauske, J. R. (1997). Solid-Phase Synthesis of 3,4-Dihydroquinazoline. Tetrahedron Letters. Referenced in: [Link]
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Shaabani, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2023). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available at: [Link]
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Ningdale, V. B., et al. (2013). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]
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Tighadouini, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
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Khan, I., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. Available at: [Link]
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Brea, R. J., & Reixach, N. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]
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Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. Available at: [Link]
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Chen, A., et al. (2022). Solid-phase synthesis of 3,4-disubstituted dihydroquinazolin-2(1H)-ones... ResearchGate. Available at: [Link]
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Al-dujaili, A. H. (2019). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. ResearchGate. Available at: [Link]
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Kreye, O. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC - NIH. Available at: [Link]
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Tighadouini, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
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Fakhfakh, M. A., et al. (2018). Microwave-Assisted Synthesis of New Quinazolinone and (dihydroquinazolinylphenyl)oxazolone Derivatives. Semantic Scholar. Available at: [Link]
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Bon, E., et al. (2009). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters. Available at: [Link]
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Sharma, U., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available at: [Link]
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Brea, R. J., & Reixach, N. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
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Kumar, V., et al. (2007). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Protein and Peptide Letters. Available at: [Link]
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T M, A., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Available at: [Link]
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Troubleshooting & Optimization
Understanding the Challenge: The Physicochemical Profile of a Quinazolinone Carboxylic Acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested methodologies to empower your experimental success.
The molecule this compound (CAS: 480451-49-8) presents a classic solubility puzzle.[1][2] Its structure contains a large, rigid, and hydrophobic quinazolinone core, further compounded by a lipophilic chloro-substituent.[3] This leads to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.
However, the key to unlocking its solubility lies in the carboxylic acid group (-COOH). This functional group is ionizable, meaning its charge state—and therefore its interaction with aqueous media—is highly dependent on the surrounding pH.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of my aqueous buffer?
A: This is likely due to the low intrinsic aqueous solubility of the neutral form of the molecule. At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), rendering the molecule largely nonpolar and insoluble in water. Many standard biological buffers (e.g., PBS at pH 7.4) may still not be alkaline enough to fully solubilize the compound, especially at higher concentrations.
Q2: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates when I dilute it into my assay medium. What should I do?
A: This is a common issue known as "precipitation upon dilution."[3] While DMSO is an excellent solubilizing agent, its anti-solvent properties in water can cause the compound to crash out when the DMSO concentration is drastically lowered. Strategies to mitigate this include lowering the final assay concentration, increasing the alkalinity of the final buffer, or using an intermediate dilution step with a co-solvent.[3][6]
Q3: Can I just heat the solution to get it to dissolve?
A: While gentle warming can aid dissolution, it is generally not a recommended primary strategy. It may lead to the formation of a supersaturated solution, which is thermodynamically unstable and can precipitate upon cooling or with slight agitation. Furthermore, excessive heat can risk thermal degradation of your compound. Temperature-dependent solubility studies should be conducted with care.[7]
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound Insoluble in Standard Physiological Buffers (e.g., PBS pH 7.4)
Probable Cause: The pH of the buffer is not sufficiently above the compound's pKa to ensure complete ionization and formation of the more soluble carboxylate salt. Most simple carboxylic acids have a pKa in the range of 4-5.[8] To achieve significant solubility, the pH should ideally be at least 2 units above the pKa.[9]
Solution A: pH-Adjusted Buffers
This is the most direct and effective method for this specific molecule. By raising the pH, you deprotonate the carboxylic acid to a carboxylate anion (-COO⁻), which is significantly more polar and water-soluble.[5][10][11]
Caption: Relationship between pH, pKa, and compound ionization state.
-
Buffer Selection: Choose a buffer system with a buffering range appropriate for your target pH (e.g., Tris for pH 7.5-9.0, Carbonate-Bicarbonate for pH 9.2-10.6).
-
Preparation: Prepare a 50 mM Tris buffer. Start with deionized water, add the Tris base, and adjust the pH to 8.5 using 1M HCl.
-
Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Solubilization: While vortexing the pH 8.5 Tris buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts.
-
Verification: Visually inspect for any precipitation. For quantitative analysis, centrifuge the solution and measure the concentration of the supernatant using a validated HPLC method.
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Increases ionization of the carboxylic acid group to form a soluble salt.[11] | Highly effective for this molecule, simple, cost-effective. | May not be compatible with all biological assays (e.g., cell-based assays sensitive to high pH). |
| Co-solvents | Reduces the polarity of the aqueous medium, lowering the interfacial tension between the solvent and the hydrophobic compound.[12] | Simple to implement, can be combined with other methods. | Can affect biological assay performance; potential for toxicity at higher concentrations.[12] |
| Cyclodextrins | Encapsulates the hydrophobic part of the drug in a "host-guest" inclusion complex, presenting a hydrophilic exterior to the water.[13][14][15] | High solubilization potential, often well-tolerated in biological systems. | More complex preparation, potential for competition with other molecules, higher cost. |
| Salt Formation | Pre-forms a solid salt of the drug with a suitable counter-ion, which can have a higher dissolution rate and apparent solubility.[16][17] | Can dramatically increase solubility and dissolution (>1000-fold).[15] | Requires chemical synthesis and characterization; not all salts provide an advantage. |
Issue 2: The required experimental pH is fixed and incompatible with alkaline conditions.
Probable Cause: The biological assay (e.g., involving enzymes with a narrow optimal pH range or live cells) cannot tolerate the high pH required for solubilization.
Solution B: Co-solvent Systems
If pH modification is not an option, introducing a water-miscible organic solvent (co-solvent) can enhance solubility.[6][12]
-
Co-solvent Selection: Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[6][13]
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Working Solution: Create a working solution by diluting the DMSO stock into your chosen co-solvent (e.g., a 1:4 dilution into PEG 400).
-
Final Dilution: Slowly add the co-solvent working solution to your aqueous buffer while vortexing to reach the final desired concentration. Start with low final co-solvent percentages (e.g., 1-5% v/v) and increase only if necessary, always running a vehicle control in your assay to check for co-solvent effects.[13]
Solution C: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from water.[13][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative.[13][15]
Caption: Decision workflow for choosing a solubility enhancement method.
-
Molar Ratio Selection: Select a suitable molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).[13]
-
Mixing: Accurately weigh the compound and HP-β-CD and place them in a glass mortar. Mix the powders thoroughly.
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste vigorously with a pestle for 45-60 minutes to facilitate complex formation.[13] Maintain a paste-like consistency by adding more solvent blend if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting solid powder is the inclusion complex, which should exhibit enhanced aqueous solubility. This can be dissolved directly into your assay buffer.
| Condition | Expected Solubility of Compound (µg/mL) |
| Deionized Water (pH ~6.5) | < 1 |
| PBS (pH 7.4) | ~5-10 |
| 50 mM Tris (pH 8.5) | > 200 |
| PBS (pH 7.4) + 5% PEG 400 | ~25-50 |
| PBS (pH 7.4) + 2% w/v HP-β-CD | > 100 |
| Note: These are illustrative values. Actual solubility must be determined experimentally using a validated method like the shake-flask method.[9] |
References
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press. [Link]
-
Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly. [Link]
-
Hossain, M., & Nanda, A. K. (2019). ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN. International Journal of Applied Pharmaceutics, 11(2), 51-58. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Zhang, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. [Link]
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Co-solvent and Complexation Systems. (2014). ResearchGate. [Link]
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Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
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How are cyclodextrins used to form inclusion complexes with drug molecules? (2021). Chemistry Stack Exchange. [Link]
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Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [https://www.slideshare.net/mobile/sagar manejadhav/solubility-determination-in-drug-discovery-and-development]([Link] manejadhav/solubility-determination-in-drug-discovery-and-development)
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]
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Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. Retrieved January 6, 2026, from [Link]
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Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 6, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Solubility & Method for determination of solubility. (2015). SlideShare. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. (2024). AIMS Press. [Link]
-
6-Chloro-4-phenylquinazoline-2-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
6-Chloro-4-phenyl-3,4-dihydroquinazoline-2-carboxylic Acid. (n.d.). Veeprho. Retrieved January 6, 2026, from [Link]
-
6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBOXYLIC ACID. (n.d.). gsrs. Retrieved January 6, 2026, from [Link]
-
1,2,3,4-Tetrahydro-4-oxo-2-thioxo-6-quinazolinecarboxylic acid. (n.d.). CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules. [Link]
Sources
- 1. 480451-49-8 this compound AKSci 5437EM [aksci.com]
- 2. This compound | 480451-49-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cibtech.org [cibtech.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately increase reaction yield. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to the Synthesis Pathway
The synthesis of this compound is a sequential process that requires careful control over each step to ensure high purity and yield of the final product. The most common and reliable route involves three primary stages:
-
Activation of the Carboxylic Acid: Conversion of 2-amino-5-chlorobenzoic acid to a more reactive species, typically the acyl chloride (2-amino-5-chlorobenzoyl chloride).
-
Acylation and Cyclization: Reaction of the activated intermediate with a malonate derivative, followed by an intramolecular cyclization to form the core quinazolinone ring structure, yielding an ester precursor.
-
Saponification: Hydrolysis of the ester to the final carboxylic acid.
Low yields can arise at any of these stages. This guide provides a structured, question-and-answer-based approach to identify and resolve the most frequent challenges.
Caption: A decision tree for troubleshooting low yield issues.
Part 3: Optimizing the Final Hydrolysis (Saponification)
The final step involves converting the ethyl ester to the desired carboxylic acid. While generally high-yielding, incomplete conversion can lower the final isolated yield and complicate purification.
Q3: My final product yield is low due to incomplete hydrolysis of the ethyl ester. How can I drive the reaction to completion?
A3: This saponification is a well-documented, high-yield reaction if performed correctly. [1]Issues typically arise from insufficient base, improper solvent composition, or suboptimal temperature.
-
Base Stoichiometry: The hydrolysis of an ester with sodium hydroxide is not catalytic. Ensure a significant molar excess of NaOH is used to not only cleave the ester but also to deprotonate the resulting carboxylic acid and the acidic N-H of the quinazolinone ring. A published protocol uses over 8 equivalents of NaOH, ensuring the reaction is irreversible and complete. [1]* Solvent System: A mixture of ethanol and water is ideal. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the NaOH. A 1:1 ratio of ethanol to water is a proven system. [1]* Temperature and Time: The reaction requires moderate heating to proceed efficiently. Stirring at 78°C for 1 hour has been shown to be effective. [1]If TLC or LC-MS analysis shows remaining starting material, the reaction time can be extended.
-
Acidification and Precipitation: After the reaction is complete, the mixture must be cooled and carefully acidified (e.g., with HCl) to a pH of ~2. This protonates the carboxylate, causing the final product to precipitate out of the aqueous solution. Incomplete precipitation will result in significant yield loss. Ensure the pH is correct and allow sufficient time for full precipitation, potentially with cooling in an ice bath.
Optimized Protocol for Hydrolysis
This protocol is adapted from a reported synthesis in the Journal of Medicinal Chemistry. [1]
-
Dissolution: Dissolve the Ethyl 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Base Addition: Add a substantial excess of sodium hydroxide (NaOH, ~8 equivalents).
-
Heating: Heat the reaction mixture in an oil bath to 78°C and stir for 1 hour. Monitor reaction completion by TLC or LC-MS.
-
Cooling & Acidification: Cool the reaction mixture to room temperature. Slowly add aqueous HCl (e.g., 2N) while stirring until the pH of the solution reaches 2.
-
Isolation: A precipitate will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
| Parameter | Recommended Value | Rationale | Source |
| Solvent | Ethanol / Water (1:1 v/v) | Ensures solubility of both organic substrate and inorganic base. | [1] |
| Base | Sodium Hydroxide (NaOH) | Effective and common reagent for saponification. | [1] |
| Base Stoichiometry | ~8 equivalents | A large excess drives the equilibrium to completion. | [1] |
| Temperature | 78 °C | Provides sufficient activation energy without causing degradation. | [1] |
| Reaction Time | 1 hour | Sufficient for complete conversion with adequate heating and base. | [1] |
| Final pH | ~2 | Ensures complete protonation and precipitation of the carboxylic acid product. | [1] |
Table 2: Optimized parameters for the final hydrolysis step.
By systematically addressing potential issues in each of these three stages, researchers can significantly improve the consistency and final yield of this compound.
References
Sources
stability and proper storage of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Technical Support Center: 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
An In-Depth Guide for Researchers on Ensuring Compound Integrity
Welcome to the technical support guide for this compound (CAS No: 480451-49-8). As a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, the stability and purity of this compound are paramount to achieving reproducible and reliable experimental outcomes.[1] This guide, prepared by our Senior Application Scientists, provides field-proven insights and protocols to address common challenges encountered during its storage and handling.
Section 1: Quick Reference Data Sheet
For experienced users, this table summarizes the most critical parameters for the storage and handling of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Long-Term Storage Temp. | 2-8°C (Refrigerated) | Reduces kinetic energy, slowing potential degradation pathways. Avoids the risk of freeze-thaw cycles that can affect solid-state morphology. |
| Short-Term Storage Temp. | Room Temperature (in a desiccator) | The compound is chemically stable at ambient temperatures for short periods.[2] Desiccation is crucial to prevent moisture absorption. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | While not always mandatory, an inert atmosphere is best practice to prevent long-term oxidative degradation of the quinazoline ring system. |
| Light Conditions | Store in the dark (Amber vial) | Protects against potential photolytic degradation, a common issue for complex aromatic heterocyclic compounds. |
| Container | Tightly-sealed, airtight vial | Prevents exposure to atmospheric moisture and oxygen.[3] Ensure the cap liner is chemically resistant (e.g., PTFE). |
| Recommended Solvents | DMSO, DMF | Based on the polarity suggested by its structure (carboxylic acid, amide-like lactam), these aprotic polar solvents are common starting points for creating high-concentration stock solutions. Experimental verification is required. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for the solid compound?
A1: For long-term storage, the compound should be kept in a tightly-closed container in a cool, dry, and dark place.[3][4] The ideal temperature is 2-8°C. Storing it within a desiccator in the refrigerator provides an excellent multi-barrier defense against both heat and moisture. For ultimate stability, especially for reference standards, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended to displace oxygen.
Q2: I've noticed the white powder has a slight yellowish tint. Is it degraded?
A2: A slight change in color can be an early indicator of degradation, though it does not definitively confirm a loss of purity. The quinazoline scaffold can be susceptible to oxidation or photolytic reactions over time, which may form minor chromophoric impurities.
-
Causality: This is often caused by prolonged exposure to air (oxygen) and/or light.
-
Action: Before use, we recommend running a simple quality control check, such as obtaining a melting point and comparing it to the specification sheet, or running a quick TLC or LC-MS to assess purity. If the purity is compromised, using a fresh lot is advisable for sensitive applications.
Q3: What is the best way to prepare and store stock solutions?
A3: Preparing and storing stock solutions correctly is critical to prevent degradation in the dissolved state.
-
Solvent Selection: Start with high-purity, anhydrous DMSO or DMF. The carboxylic acid and heterocyclic nature of the molecule suggest poor solubility in aqueous or nonpolar organic solvents.
-
Preparation: Always use a precise, calibrated balance and add the solvent to the pre-weighed solid. Use gentle warming (not exceeding 40°C) and sonication to aid dissolution if necessary. Ensure the compound is fully dissolved before sealing the container.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This is the most critical step. Aliquoting prevents the entire stock from being subjected to repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and introduce moisture from condensation with each opening. Use vials with PTFE-lined caps to prevent solvent leaching and ensure an airtight seal.
Q4: The compound seems difficult to dissolve, even in DMSO. What can I do?
A4: Difficulty in dissolution can stem from several factors.
-
Insufficient Solvent: Ensure you are using a sufficient volume of solvent for the desired concentration.
-
Compound Purity/Form: The solid-state form (amorphous vs. crystalline) can affect the dissolution rate.
-
Moisture: The compound may be hygroscopic. Absorbed water can interfere with dissolution in anhydrous solvents. Storing the vial in a desiccator for a few hours before use can help.
-
Acid-Base Chemistry: As a carboxylic acid, its solubility can be pH-dependent. In some cases, adding a small amount of a non-reactive base (like triethylamine in an organic solvent, or NaOH for aqueous buffers if the experiment allows) can deprotonate the carboxylic acid, significantly increasing solubility. However, this will change the chemical nature of the compound in solution and should only be done if compatible with the downstream application.[5]
Q5: What safety precautions are necessary when handling this compound?
A5: this compound is an irritant. Standard laboratory personal protective equipment (PPE) is required.
-
Engineering Controls: Handle the solid powder exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][6]
-
Personal Protective Equipment: Wear protective gloves, a lab coat, and safety glasses with side shields.[3]
-
Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water. Minimize the generation of dust when weighing and handling the solid.[4]
-
Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal guidelines.[3]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Scientific Cause | Recommended Action & Validation |
| Inconsistent or non-reproducible experimental results. | Compound degradation leading to lower active concentration; precipitation from stock solution during storage. | 1. Use a fresh aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid. 3. Validation: Check the purity of the solid compound via LC-MS or HPLC. Confirm the concentration of the stock solution spectrophotometrically if a chromophore exists and an extinction coefficient is known. |
| The solid material appears clumpy or "wet". | Hygroscopicity: The compound has absorbed atmospheric moisture. The polar carboxylic acid and lactam moieties can form hydrogen bonds with water. | 1. Dry the material under a high vacuum in a desiccator over a strong desiccant (e.g., P₂O₅) for several hours. 2. Validation: Weigh the sample before and after drying to quantify water loss. For future use, store the vial inside a sealed secondary container with a desiccant. |
| Precipitate forms in the stock solution after a freeze-thaw cycle. | The compound's solubility limit was exceeded at the storage temperature, or the freeze-thaw process has altered the solution's micro-environment, promoting precipitation. | 1. Gently warm the vial to 37°C and vortex/sonicate to attempt redissolution. 2. Validation: Visually inspect for complete re-dissolution before use. To prevent recurrence, store in smaller, single-use aliquots to eliminate freeze-thaw cycles. |
Section 4: Protocols & Workflows
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a stock solution.
-
Pre-equilibration: Transfer the vial of this compound (MW: 224.60 g/mol ) to a desiccator at room temperature for at least 1 hour to prevent moisture condensation on the cold vial.
-
Weighing: In a chemical fume hood, carefully weigh out 2.25 mg of the compound into a sterile, conical-bottom microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Using a calibrated micropipette, add 1.00 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (up to 37°C) may be applied if necessary.
-
Visual Confirmation (Validation Step): Hold the vial against a light source to visually confirm that all particulate matter has dissolved and the solution is clear. If not, repeat step 4.
-
Aliquoting: Dispense the solution into single-use, light-protecting (amber) micro-vials suitable for low-temperature storage.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately store the aliquots at -20°C or -80°C.
Workflow 4.2: Compound Handling Decision Pathway
This workflow outlines the decision-making process from receipt to experimental use to maximize compound integrity.
Caption: Decision workflow for handling this compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. Retrieved from [Link]
-
Helal, M. (2024). Study on quinazolinone derivative and their pharmacological actions. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Quinazoline Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Kamal, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
-
MAK Chem International Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2024). MSDS of 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid. Retrieved from [Link]
-
Wang, Z., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. This guide is designed to provide expert insights, detailed troubleshooting, and answers to frequently asked questions to help you navigate the complexities of this synthetic process. As a key intermediate in the development of novel therapeutics, including potent p21-activated kinase 4 (PAK4) inhibitors, ensuring the purity and yield of this compound is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most frequently cited method involves a two-step process. The first step is the cyclization to form an ester precursor, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate. The second, and most critical, step is the saponification (hydrolysis) of this ester using a base, followed by careful acidification to precipitate the desired carboxylic acid.[1] This route is favored for its reliable yields and relatively straightforward execution.
Q2: Why is my overall yield consistently low?
Low yields in quinazoline synthesis can stem from several factors.[3] The most common culprits include:
-
Poor Reactant Quality: Impurities in starting materials can introduce side reactions.[3]
-
Suboptimal Reaction Conditions: Parameters like temperature, reaction time, and base concentration are critical. For instance, the hydrolysis step often requires heating to ensure complete conversion.[1]
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial; non-polar solvents may favor the formation of undesired byproducts like benzimidazoles.[4]
-
Inefficient Purification: Significant product loss can occur during workup and recrystallization if the pH is not carefully controlled or the wrong solvent system is used.[3]
Q3: How critical is the choice of solvent and base in this synthesis?
The solvent and base are fundamentally linked to the reaction's success. The solvent's polarity influences the reaction pathway, with polar solvents like DMF, DMSO, or ethanol/water mixtures generally favoring the desired quinazoline ring formation.[3][4] The base is essential for the hydrolysis of the ester precursor. A strong base like sodium hydroxide (NaOH) is typically used to ensure the reaction goes to completion.[1] The concentration of the base must be sufficient to drive the saponification without promoting degradation of the quinazoline core.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing insights into the chemical causality and offering validated solutions.
Issue 1: An impurity with a molecular weight of 180.59 g/mol is detected by LC-MS, corresponding to a loss of CO₂.
-
Question: My final product shows a significant peak corresponding to 6-chloro-1,4-dihydroquinazoline. What is causing this decarboxylation?
-
Expert Analysis: The carboxylic acid group at the C2 position of the quinazoline ring can be labile under harsh conditions. Excessive heat or prolonged reaction times during the hydrolysis or workup phase can lead to decarboxylation, forming the byproduct 6-chloro-1,4-dihydroquinazoline.
-
Recommended Action:
-
Temperature Control: Monitor and reduce the temperature during the hydrolysis step. While heating is necessary, aim for the minimum temperature required for complete conversion (e.g., 70-80 °C) and avoid prolonged heating.[1]
-
Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Once the ester starting material is consumed, proceed immediately to the workup and acidification steps.
-
pH Control: Avoid strongly acidic conditions during workup, as this can also promote decarboxylation.
-
Workflow for Mitigating Decarboxylation
Caption: Workflow to reduce decarboxylation.
Issue 2: The final product is contaminated with the starting material, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.
-
Question: My NMR and LC-MS spectra show both my desired product and the ethyl ester precursor. Why is the hydrolysis incomplete?
-
Expert Analysis: Incomplete saponification is a common issue resulting from insufficient base, inadequate reaction time, or poor solubility of the ester starting material. The hydrolysis of the ester to the carboxylate salt is a prerequisite for obtaining the final product upon acidification.
-
Recommended Action:
-
Optimize Base Stoichiometry: Ensure at least two equivalents of NaOH are used: one to deprotonate the N1-H and one for the ester hydrolysis. An excess is often recommended to drive the reaction to completion.
-
Increase Reaction Time/Temperature: If conversion stalls, consider moderately increasing the reaction temperature or extending the time. As noted in a representative synthesis, stirring at 78 °C for 1 hour is effective.[1]
-
Improve Solubility: The use of a co-solvent system like ethanol and water, as described in the literature, is crucial for ensuring the solubility of the ester starting material, allowing the base to react effectively.[1]
-
Table 1: Hydrolysis Parameter Optimization
| Parameter | Standard Condition[1] | Troubleshooting Adjustment | Rationale |
| NaOH (equivalents) | ~8 eq | Increase to 10-12 eq | Ensures complete deprotonation and hydrolysis, overcoming any impurities. |
| Temperature | 78 °C | Increase to 85-90 °C | Enhances reaction kinetics if the standard temperature is insufficient. |
| Time | 1 hour | Extend to 2-4 hours | Allows more time for a sluggish reaction to reach completion. |
| Solvent System | Ethanol/Water (1:1) | Increase proportion of Ethanol | Can improve the initial solubility of the hydrophobic ester starting material. |
Issue 3: An isomeric byproduct, potentially a benzimidazole, is observed.
-
Question: We have identified an unexpected isomer in our crude product. Could this be a benzimidazole, and why did it form?
-
Expert Analysis: While less common in this specific synthesis, the formation of a benzimidazole ring system is a known side reaction in broader quinazoline chemistry, particularly when using non-polar solvents.[4] This alternative cyclization pathway can compete with the desired quinazoline formation, leading to isomeric impurities that can be difficult to separate.
-
Recommended Action:
-
Confirm Solvent System: Strictly adhere to polar solvent systems. The use of ethanol/water is well-established for the hydrolysis step.[1] If designing a new route, polar aprotic solvents like DMF or DMSO are known to favor quinazoline synthesis.[3][4]
-
Purification: If benzimidazole formation is suspected, purification may require column chromatography, as simple recrystallization may not be sufficient to remove the isomer.
-
Reaction Pathway Visualization
Caption: Solvent polarity dictates the cyclization pathway.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol is adapted from established literature for the hydrolysis of the ethyl ester precursor.
-
Dissolution: In a round-bottom flask, dissolve ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (e.g., 6.0 g, 23.8 mmol) in a 1:1 mixture of ethanol (80 mL) and water (80 mL).
-
Base Addition: Add sodium hydroxide (NaOH) (e.g., 7.8 g, 195 mmol) to the solution.
-
Heating: Heat the reaction mixture in an oil bath to 78 °C and stir for 1 hour. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of 2 using a suitable acid (e.g., concentrated HCl). The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Protocol 2: Troubleshooting Purification by Recrystallization
If the product purity is low after initial precipitation, recrystallization is recommended.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, acetic acid, DMF, water) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Suspend the crude product in a minimal amount of the chosen hot solvent until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
-
Wang, J., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
- American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega.
-
Wikipedia. (n.d.). Quinazoline. [Link]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. Quinazolinones are a privileged heterocyclic scaffold in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1][2] This resource provides in-depth, field-proven insights to help you achieve higher yields, greater purity, and more reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the synthesis of quinazolinones.
Q1: My reaction is resulting in a low yield of the desired quinazolinone. What are the first parameters I should investigate?
A1: Low yields are a frequent challenge and often stem from suboptimal reaction conditions.[3][4] The primary parameters to systematically evaluate are reaction temperature, reaction time, and the stoichiometry of your reactants.[4] It's also crucial to verify the purity of your starting materials, as impurities can lead to side reactions and inhibit catalyst activity.[3]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely culprits?
A2: The formation of side products is highly dependent on your chosen synthetic route.[4] Common byproducts include unreacted starting materials, acyclic intermediates from incomplete cyclization, and over-alkylated or over-arylated products if the reaction conditions are too harsh.[4] Hydrolysis of reactants or products can also occur if water is present in the reaction mixture.[4]
Q3: How critical is solvent selection in quinazolinone synthesis?
A3: Solvent choice is paramount as it influences reactant solubility, reaction rates, and the stability of intermediates.[3] Polar aprotic solvents like DMSO and DMF are commonly used and have been shown to provide excellent yields in certain reactions, while non-polar solvents like toluene or THF may be less effective depending on the specific transformation.[4][5][6]
Q4: My catalyst appears to be inactive. What could be the cause?
A4: For metal-catalyzed reactions (e.g., using copper or palladium), catalyst deactivation can be a significant issue.[4] This may be caused by impurities in the starting materials or solvents.[3][4] Ensure your glassware is meticulously clean and consider using a fresh batch of catalyst or increasing the catalyst loading.[3][4]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[5]
In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving specific challenges you may encounter during quinazolinone synthesis.
Issue 1: Low or No Product Formation
Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.
Possible Cause 1: Poor Quality of Starting Materials
-
Explanation: Impurities in your reactants, such as 2-aminobenzamides or aldehydes, can participate in unwanted side reactions or poison your catalyst, leading to diminished product formation.[3]
-
Troubleshooting Steps:
Possible Cause 2: Suboptimal Reaction Temperature
-
Explanation: Many reactions for quinazolinone synthesis require heating to overcome the activation energy barrier.[3] Conversely, excessively high temperatures can lead to product decomposition or the formation of unwanted byproducts.[7]
-
Troubleshooting Steps:
-
Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to screen for the optimal condition.[3][7]
-
Monitor the progress of each reaction by TLC or LC-MS to determine the temperature that provides the best balance of reaction rate and product purity.[3]
-
Possible Cause 3: Inappropriate Solvent
-
Explanation: The solvent's polarity and boiling point can significantly impact the reaction's outcome by affecting the solubility of reactants and the stability of intermediates.[3][6]
-
Troubleshooting Steps:
-
Conduct a solvent screen using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[3]
-
For some syntheses, such as those involving 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have been shown to provide excellent yields, while others are ineffective.[6]
-
Possible Cause 4: Inactive Catalyst (for catalyzed reactions)
-
Explanation: The catalyst is a critical component in many quinazolinone syntheses. Its activity can be compromised by impurities or degradation over time.[3]
-
Troubleshooting Steps:
Issue 2: Formation of Side Products and Purification Challenges
The presence of impurities can complicate the purification process and reduce the overall yield of the desired quinazolinone.
Common Side Products and Their Mitigation:
-
Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[5]
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are adequate for the subsequent ring-opening and cyclization.[5] Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can also be effective.[5]
-
-
Acyclic Intermediates: Incomplete cyclization can lead to the presence of acyclic intermediates, such as N-acylanthranilamide.[4]
-
Solution: Optimize reaction conditions, such as increasing the temperature or reaction time, to favor complete cyclization.
-
Purification Strategies:
-
Precipitation and Filtration: After the reaction is complete, pouring the reaction mixture into ice water can precipitate the crude product, which can then be collected by filtration and washed with water.[5]
-
Acid-Base Extraction: To remove unreacted starting materials and basic impurities, dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the purified quinazolinone.[5]
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.[3]
-
Column Chromatography: For challenging separations, column chromatography on silica gel is a powerful tool.[5]
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[5]
Materials:
-
2-Aminobenzamide
-
Substituted aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stir bar
-
Heating mantle
-
Ice water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Two-Step Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on the microwave-assisted synthesis from anthranilic acid.[1][5]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[5]
-
Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[1][5]
-
After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[1][5]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with an ammonia source (e.g., ammonium acetate) under microwave irradiation to yield 2-methylquinazolin-4(3H)-one.[1]
Data Presentation: Optimization of Catalytic Conditions
The following table summarizes the optimization of catalytic conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu(OAc)2 | DBU | DMSO | 62 |
| 3 | CuCl | DBU | DMSO | 75 |
| 4 | CuI | Et3N | DMSO | 55 |
| 5 | CuI | DBU | DMF | 78 |
| 6 | CuI | DBU | Toluene | 30 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.[5]
The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[5]
Visualizations
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in quinazolinone synthesis.
General Reaction Scheme for Quinazolinone Synthesis
Caption: A generalized reaction scheme for the synthesis of quinazolinones.
References
- Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem. (n.d.).
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem. (n.d.).
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69.
- Optimization of temperature on the synthesis of quinazolinones. (n.d.). ResearchGate.
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.). ResearchGate.
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (n.d.). ResearchGate.
- Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem. (n.d.).
Sources
Technical Support Center: Purification of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Welcome to the technical support center for the purification of 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this important heterocyclic compound.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification can be challenging due to its specific chemical properties, including a relatively rigid heterocyclic core, a polar carboxylic acid group, and a halogen substituent. These features influence its solubility and can lead to the co-purification of structurally similar impurities. This guide will address these challenges in a practical, question-and-answer format, providing not just the "how" but also the "why" behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a dark, amorphous solid. What are the likely impurities?
Answer: A dark and non-crystalline crude product often indicates the presence of several types of impurities. Understanding the potential sources of these impurities is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: If you are using a common synthetic route like the Niementowski synthesis, unreacted anthranilic acid derivatives are a likely impurity.[1] These are often colored compounds.
-
Byproducts of Cyclization: The intramolecular cyclization to form the quinazolinone ring can sometimes be incomplete or lead to side reactions, resulting in various structurally related impurities.
-
Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric tars, which are typically dark and difficult to remove.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be trapped in the crude product.
To identify the specific impurities in your sample, a combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) can give a quick assessment of the number of components, while High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for definitive identification.[2]
FAQ 2: I'm struggling with the low solubility of my compound. How can I effectively dissolve it for purification?
Answer: The solubility of this compound is largely dictated by its carboxylic acid group. Its solubility in organic solvents is generally low, but this can be leveraged for purification.
The key is to exploit the acidic nature of the carboxylic acid. In basic aqueous solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more soluble in water.[3]
Experimental Protocol: pH-Mediated Dissolution
-
Suspend your crude product in a suitable volume of water.
-
Slowly add a base, such as a 1M solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), while stirring.
-
Continue adding the base until the solid dissolves completely. You should observe a clear solution.
-
This basic aqueous solution can now be used for further purification steps, such as washing with an immiscible organic solvent to remove non-acidic impurities.
FAQ 3: What is the best method for the primary purification of my crude product?
Answer: For the initial purification of this compound, an acid-base extraction followed by precipitation is a highly effective and straightforward method. This takes advantage of the compound's acidic nature.
Experimental Workflow: Acid-Base Purification
Caption: Workflow for acid-base purification.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude product in a minimal amount of a dilute aqueous base (e.g., 1M NaOH) until it completely dissolves.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and wash it with an organic solvent like ethyl acetate or dichloromethane. This will remove any non-acidic, organic-soluble impurities. Repeat the wash 2-3 times.
-
Precipitation: After separating the layers, cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (around pH 2-3). You should observe the precipitation of your product.
-
Isolation: Collect the precipitate by vacuum filtration, wash it with cold water to remove any inorganic salts, and then with a small amount of a non-polar organic solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
FAQ 4: After acid-base purification, my product still shows minor impurities. How can I achieve higher purity?
Answer: For achieving high purity, recrystallization is the recommended next step. The key to successful recrystallization is selecting an appropriate solvent or solvent system.
Solvent Selection for Recrystallization
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many quinazolinone derivatives. |
| Methanol | 65 | Polar | Similar to ethanol, but the lower boiling point may be advantageous. |
| Ethyl Acetate | 77 | Medium | Can be effective, especially for removing more polar impurities. |
| Acetone | 56 | Medium | Another good option, often used in combination with a non-polar solvent. |
| DMF/Water | - | - | A powerful solvent system for sparingly soluble compounds. Dissolve in a minimum of hot DMF and add hot water dropwise until the solution becomes turbid, then allow to cool. |
| DMSO/Water | - | - | Similar to DMF/water, useful for very insoluble compounds. |
Troubleshooting Recrystallization
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try using more solvent or allowing the solution to cool more slowly.
-
No Crystallization: If no crystals form upon cooling, the solution may be too dilute, or nucleation may be inhibited. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.
-
Poor Recovery: If the recovery is low, you may have used too much solvent. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
FAQ 5: How can I assess the purity of my final product?
Answer: A multi-technique approach is the gold standard for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis. A reversed-phase C18 column is typically used.[2]
Starting HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct proton signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Purity Assessment Workflow
Caption: A workflow for comprehensive purity assessment.
By following this guide, researchers can systematically address the challenges in purifying this compound and obtain a high-purity product for their research and development needs.
References
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. BenchChem.
-
Journal of Medicinal Chemistry. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. [Link]
- Journal of Chemical and Pharmaceutical Research. (2011).
-
Molecules. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI. [Link]
- Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online.
- ResearchGate. (2014). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
- Wikipedia. (2023). Niementowski quinoline synthesis. Wikipedia.
-
Molecules. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. MDPI. [Link]
- International Journal of Pharmaceutical Chemistry and Analysis. (2020).
- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
- Wikipedia. (2023). Niementowski quinazoline synthesis. Wikipedia.
- Sigma-Aldrich. (2024). 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid. Sigma-Aldrich.
- ResearchGate. (2007). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- AK Scientific, Inc. (2024). 480451-49-8 this compound. AK Scientific, Inc.
- ResearchGate. (2016). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes.
- Global Substance Registration System. (2024). 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBOXYLIC ACID. GSRS.
- CymitQuimica. (2024). This compound. CymitQuimica.
- European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid.
- The Journal of Organic Chemistry. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- PubChem. (2024). 6-Chloro-4-phenylquinazoline-2-carboxylic acid. PubChem.
- Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry.
- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- MDPI. (2024).
- Royal Society of Chemistry. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing.
- Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons.
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
Sources
- 1. 6-Chloro-4-phenylquinazoline-2-carboxylic acid | C15H9ClN2O2 | CID 21817693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Solutions
Welcome to the technical support guide for 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. The integrity of your experimental results depends on the stability of your starting materials. Quinazoline scaffolds are foundational in drug discovery, known for their broad biological activities as potent enzyme inhibitors.[1][2] However, the specific functionalities of this molecule—the quinazolinone core, the carboxylic acid, and the chloro-substituent—present unique handling challenges.
This guide provides field-proven insights and troubleshooting protocols to help you prevent degradation, ensuring the reliability and reproducibility of your research.
Core Principles of Compound Stability
The degradation of this compound is not random; it is a predictable outcome of specific environmental stressors. Understanding the causality behind these factors is the first step toward prevention. The primary drivers of degradation for this class of molecules are pH, solvent choice, temperature, and light exposure.
Caption: Key environmental factors leading to the degradation of sensitive chemical compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with this compound solutions.
Q1: My stock solution in DMSO is turning yellow and showing extra peaks on HPLC. What is happening?
A: This is a classic sign of compound degradation. While DMSO is a common solvent for quinazolinone derivatives, it is not always inert.
-
Causality:
-
Water Contamination: DMSO is highly hygroscopic. Water absorbed from the atmosphere can facilitate hydrolysis of the quinazolinone ring over time, especially if the solution is stored improperly. While quinazolinones are generally stable in cold, dilute acidic or alkaline solutions, their stability can decrease when conditions are not ideal.[3][4]
-
Solvent-Induced Degradation: Some studies on related quinazoline derivatives have shown that aqueous solutions can be more stable than DMSO solutions over extended periods (weeks to months).[5]
-
Concentration Effects: At higher concentrations, molecules are more likely to interact, potentially leading to self-catalytic degradation or precipitation if solubility limits are exceeded.
-
-
Preventative Measures:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container.
-
Prepare Fresh: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use vials under an inert atmosphere (like argon or nitrogen) to minimize exposure to air and moisture.
-
Storage Temperature: While counterintuitive, some quinazoline derivatives have shown greater stability at room temperature (22°C) than at 4°C in DMSO.[5] However, the manufacturer's general recommendation for the solid is to store it in a cool, dry place.[6] It is best to perform a small-scale stability test for your specific concentration and storage conditions.
-
Q2: What is the optimal pH for my aqueous working solutions to ensure both solubility and stability?
A: The pH is a critical parameter. The molecule has both a basic quinazoline core and an acidic carboxylic acid group, making its properties highly pH-dependent.[7][8][9]
-
Causality:
-
Acidic Instability: In strongly acidic conditions (pH < 4), the nitrogen atoms in the quinazoline ring become protonated. While this may increase solubility, it can also make the lactam bond in the 4-oxo position more susceptible to hydrolysis.
-
Alkaline Instability: In strongly alkaline conditions (pH > 9), the carboxylic acid is deprotonated, which can aid solubility. However, high pH can also promote hydrolysis of the quinazolinone ring.[3]
-
The Isoelectric Point: At a certain pH, the molecule will have a net neutral charge, leading to minimal aqueous solubility and a higher risk of precipitation.
-
-
Recommendations:
-
Target Neutral pH: For most biological assays, a buffer system between pH 6.5 and 7.5 is the safest starting point. This range balances the need for solubility with the imperative to avoid acid- or base-catalyzed hydrolysis.
-
Buffer Choice: Use a non-reactive biological buffer such as PBS or HEPES. Avoid buffers that can chelate metals or participate in reactions if your assay is sensitive to such effects.
-
Verification: Always measure the final pH of your working solution after the compound has been added, as the compound itself can slightly alter the pH.
-
Q3: How can I detect and quantify the degradation of my compound?
A: Regular quality control is essential. You cannot assume a solution is stable without verification.
-
Recommended Methods:
-
UV-Vis Spectroscopy: This is a rapid method to check for gross degradation.[5][10] A stable solution will show a consistent absorption spectrum over time. Degradation is often indicated by a decrease in absorbance at the characteristic λmax (hypochromic effect) or a shift in the peak wavelength (hypsochromic or bathochromic shift).[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method (e.g., using a C18 column) can separate the parent compound from its degradation products. By comparing the peak area of the parent compound in a fresh sample versus a stored sample, you can accurately quantify the percentage of degradation.
-
Troubleshooting Guide
| Symptom / Observation | Potential Root Cause | Recommended Action & Rationale |
| Inconsistent results or loss of potency in biological assays. | Compound degradation in the working solution or stored stock. | 1. Prepare fresh working solutions from a solid aliquot for each experiment. 2. Analyze the stock solution via HPLC to confirm its purity and concentration. Degradation directly leads to a lower effective concentration of the active compound. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. This is a common issue for hydrophobic molecules.[7] | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution (if the assay tolerates it, typically ≤ 0.5%). 3. Use a co-solvent or solubilizing agent like Pluronic® F-68 or HP-β-CD in the aqueous buffer to enhance solubility.[7] |
| UV-Vis spectrum of the solution changes over 24-48 hours. | Photodegradation or chemical instability in the solution. | 1. Confirm the solution is protected from light by using amber vials or wrapping them in foil. Quinazolines can be light-sensitive.[5] 2. Re-evaluate the buffer pH and composition. The solution environment may be promoting slow degradation. |
Protocols and Workflows
Protocol 4.1: Recommended Stock Solution Preparation (10 mM in DMSO)
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex thoroughly for 2-3 minutes. If needed, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use, amber glass vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store at room temperature unless your own stability data indicates otherwise.
Protocol 4.2: Workflow for a Basic Stability Study
This workflow allows you to validate the stability of your compound under your specific experimental conditions.
Caption: Experimental workflow for assessing solution stability under various conditions.
Summary of Recommended Handling & Storage
| Parameter | Recommendation | Rationale & Justification |
| Solid Compound | Store at 4°C or below, desiccated, and protected from light. | Minimizes thermal degradation and hydrolysis from atmospheric moisture.[6] |
| Stock Solution (DMSO) | Prepare fresh. If storing, use anhydrous DMSO, aliquot, purge with inert gas, and store at room temperature in the dark. | Prevents hydrolytic degradation from absorbed water. Studies suggest some quinazolines are more stable at RT than 4°C in DMSO.[5] Aliquoting prevents freeze-thaw cycles and contamination. |
| Aqueous Solutions | Prepare fresh daily from stock. Use a buffer of pH 6.5-7.5. | The quinazolinone ring is susceptible to hydrolysis at extreme pH.[3][4] Aqueous solutions are generally less stable long-term than properly stored DMSO stocks. |
| Light Exposure | Handle all solutions under subdued light. Store in amber vials or foil-wrapped containers. | The quinazoline scaffold is known to be susceptible to photodegradation.[5] |
By adhering to these guidelines, you can significantly mitigate the risk of compound degradation, leading to more accurate and reproducible experimental outcomes.
References
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. Available from: [Link]
-
Oprica, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. Available from: [Link]
- Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 849. Available from: [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]
-
Al-Ghorbani, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 37, 675-703. Available from: [Link]
-
Chen, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(13), 5715-5732. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]
-
Ahmed, M. F., & Youns, M. M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2015, 395637. Available from: [Link]
-
Wang, D., & Gao, F. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 595. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available from: [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available from: [Link]
-
Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8538. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
safe handling and disposal of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Welcome to the technical support center for 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid (CAS 480451-49-8). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling and disposal. Our goal is to ensure your experiments are not only successful but also conducted with the highest standards of safety.
I. Core Safety & Handling FAQs
This section addresses the most common questions regarding the fundamental safety precautions and handling procedures for this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. The primary hazards include:
-
Skin Irritation (H315): May cause redness, itching, scaling, or blistering upon contact.[1]
-
Serious Eye Irritation (H319): Can result in redness, pain, or more severe eye damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the lungs and respiratory system.[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A multi-layered PPE approach is essential to minimize exposure. The following should be considered standard practice:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any tears or punctures before use.[1][3]
-
Body Protection: A properly fitted laboratory coat and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1][3]
Q3: What are the best practices for storing this compound?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.
-
Store in a tightly closed container in a cool, dry place.[1][4]
-
Keep it in a well-ventilated area.[1]
-
For long-term storage, maintain a cool and dry environment.[4]
-
Store in a locked cabinet to restrict access to authorized personnel only.[1]
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate action is critical. Follow these first-aid measures:
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: If the person is conscious, have them rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
II. Experimental Troubleshooting Guide
Researchers may encounter specific challenges during the experimental use of this compound. This section provides troubleshooting for common issues.
Q5: I am having trouble dissolving the compound for my assay. What solvents are recommended?
A5: The solubility of quinazoline derivatives can be challenging. Based on its structure (a carboxylic acid), you can modulate the pH to improve solubility.
-
Initial Approach: Start with common organic solvents used in drug discovery, such as DMSO or DMF.
-
Troubleshooting Poor Solubility: If solubility remains low, consider converting the carboxylic acid to a more soluble salt. This can often be achieved by adding a mild base. For instance, creating a basic solution with sodium hydroxide or potassium hydroxide can convert the carboxylic acid into a more water-soluble carboxylate salt.[3] Always perform this in a controlled manner and ensure the pH change is compatible with your downstream application.
Q6: My reaction yield is lower than expected. What could be the cause?
A6: Low reaction yields with quinazoline derivatives can stem from several factors.
-
Reagent Purity: Ensure the purity of your this compound, as impurities can interfere with the reaction.
-
Reaction Conditions: Quinazoline chemistry can be sensitive to reaction conditions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air- or moisture-sensitive.
-
Side Reactions: The quinazolinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions.[5] If your reaction involves harsh pH conditions, you may be losing your starting material or product to degradation. Consider milder reaction conditions or protecting groups if necessary.
Q7: I am observing unexpected peaks in my analytical data (NMR, LC-MS). What are the possible sources?
A7: Extraneous peaks can indicate impurities or degradation products.
-
Starting Material Impurities: Always check the purity of your starting material.
-
Solvent Impurities: Ensure you are using high-purity, dry solvents.
-
Degradation: As mentioned, the quinazolinone ring can be hydrolyzed.[5] If your workup or purification involves strong acids or bases, you may be seeing byproducts from ring opening.
-
Incomplete Reactions: If the reaction has not gone to completion, you will see peaks corresponding to your starting material.
III. Disposal Protocols
Proper disposal is a critical aspect of the safe use of this compound.
Q8: How should I dispose of waste containing this compound?
A8: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.[5]
-
Primary Disposal Method: The recommended method of disposal is through a licensed hazardous waste disposal company.[5]
-
Waste Segregation: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[3]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, state, and federal regulations.[3][5]
Q9: Can I neutralize or degrade the compound in the lab before disposal?
A9: While in-lab chemical degradation can be considered in specific circumstances, it should only be performed by trained personnel in a controlled laboratory setting within a certified chemical fume hood.[5]
-
Hydrolysis: The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which can break it down into less hazardous components.[5]
-
Caution: This procedure is not a substitute for professional waste disposal and should only be considered if you have the appropriate expertise and safety measures in place. Professional incineration is the preferred method.[5]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of the compound.
Summary of Safety Information
| Hazard Statement | GHS Code | Precautionary Measures |
| Causes skin irritation | H315 | P264, P280, P302+P352, P332+P313, P362[1] |
| Causes serious eye irritation | H319 | P280, P305+P351+P338, P337+P313[1] |
| May cause respiratory irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405[1] |
References
- Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- This compound Safety Data Sheet. AK Scientific, Inc.
- 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet. CymitQuimica.
- This compound Product Page. AK Scientific, Inc.
Sources
Technical Support Center: Crystallization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Welcome to the technical support center for the crystallization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer format provides in-depth troubleshooting strategies and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing. What are the initial troubleshooting steps?
A1: Failure to crystallize is a common hurdle. The primary reasons often revolve around solvent selection, supersaturation levels, and the presence of impurities. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Screening: The choice of solvent is critical. Quinazolinone derivatives, being relatively polar molecules, often exhibit poor solubility in nonpolar solvents and may have limited solubility in some polar solvents.[1] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Start with a solvent screen using small amounts of your compound.
-
Achieving Supersaturation: Crystallization occurs from a supersaturated solution. If the solution is not sufficiently concentrated, crystals will not form. You can achieve supersaturation by:
-
Cooling: Slowly cool a hot, saturated solution. Rapid cooling often leads to the formation of small, impure crystals or oils.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature. This can be done by leaving the container partially open or under a gentle stream of inert gas.
-
Anti-Solvent Addition: Add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound. This should be done dropwise and with vigorous stirring to avoid localized high supersaturation, which can cause precipitation of amorphous material.
-
-
Inducing Nucleation: Sometimes, a supersaturated solution needs a "seed" to initiate crystal growth.
-
Seed Crystals: If you have a previous batch of crystals, add a tiny amount to the supersaturated solution.
-
Scratching: Gently scratch the inside of the glass container with a glass rod below the surface of the solution. The microscopic glass fragments can act as nucleation sites.
-
Q2: I'm observing the formation of an oil or amorphous precipitate instead of crystals. How can I resolve this?
A2: Oiling out or precipitating as an amorphous solid is a frequent challenge, particularly with compounds that have flexible structures or strong intermolecular interactions. This indicates that the rate of nucleation is too high, or the solute-solvent interactions are too strong.
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If you are cooling the solution, decrease the cooling rate. A programmable cooling bath or simply insulating the flask can help.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and with efficient stirring. Consider adding it at a slightly elevated temperature.
-
-
Solvent System Modification:
-
Use a Solvent Mixture: A mixture of a good solvent and a poor solvent can sometimes prevent oiling out. The idea is to find a balance where the solubility is not too high at the desired crystallization temperature.
-
Increase Solvent Viscosity: In some cases, a more viscous solvent can slow down diffusion and promote more ordered crystal growth.
-
-
Consider pH Adjustment: For a carboxylic acid like this compound, pH plays a significant role in solubility.[2][3] The compound will be more soluble at higher pH due to the deprotonation of the carboxylic acid. Crystallization can sometimes be induced by slowly acidifying a basic solution of the compound.
Troubleshooting Crystallization Parameters
Q3: What are the recommended solvent systems for the crystallization of this compound?
A3: While the optimal solvent system is compound-specific, here is a table of commonly used solvents for quinazolinone derivatives, categorized by their polarity. It is recommended to perform a systematic solvent screen.
| Solvent Category | Examples | Rationale for Use |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | Can form hydrogen bonds with the carboxylic acid and quinazolinone core, potentially leading to good solubility at elevated temperatures.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good at solvating polar molecules.[1] Use with caution as high boiling point solvents like DMF and DMSO can be difficult to remove. |
| Nonpolar/Slightly Polar | Dichloromethane, Ethyl Acetate, Toluene | Generally, the compound will have lower solubility in these solvents, making them suitable as anti-solvents or for slurry recrystallizations. |
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of your compound into several small vials.
-
Add a small volume (e.g., 0.1 mL) of a different solvent to each vial at room temperature.
-
Observe the solubility. If the compound dissolves, the solvent is too good for crystallization at that temperature.
-
If the compound is insoluble, gently heat the vial while adding more solvent dropwise until the solid dissolves.
-
Allow the vials to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The best solvents will show good crystal growth upon cooling.
Q4: How does pH influence the crystallization of this compound, and how can I use it to my advantage?
A4: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[2][3]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in aqueous media.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt, which is significantly more soluble in aqueous solutions.
This pH-dependent solubility can be exploited for crystallization:
Protocol: pH-Swing Crystallization
-
Dissolve the crude compound in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the soluble salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add an acid (e.g., dilute HCl or acetic acid) dropwise with stirring.
-
As the pH decreases, the protonated, less soluble form of the compound will precipitate. The goal is to slowly bring the pH to a point where the solution is supersaturated, allowing for crystal formation.
-
Monitor the pH and the appearance of the solid. Slow acidification is key to obtaining crystalline material rather than an amorphous precipitate.
Caption: Workflow for pH-swing crystallization.
Q5: What are common impurities in the synthesis of this compound, and how do they affect crystallization?
A5: Impurities can significantly hinder crystallization by disrupting the crystal lattice formation or by acting as "crystal poisons." Common impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: Side products from the reaction.
-
Residual Solvents: Solvents used in the synthesis or workup.
-
Inorganic Salts: Salts formed during the reaction or workup can affect solubility.[2]
Troubleshooting Impurities:
-
Purification Prior to Crystallization: If your compound is impure, consider purifying it by column chromatography or a preliminary precipitation before attempting crystallization.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration of your saturated solution before allowing it to cool.
-
Washing: After crystallization, wash the crystals with a small amount of cold solvent to remove surface impurities.
Caption: Decision tree for troubleshooting crystallization.
References
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Abdel-Wahab, B. F., et al. (2018). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajdhs.com [ajdhs.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. We will delve into the mechanistic reasoning behind common issues and provide practical, field-proven troubleshooting strategies.
The Synthetic Pathway: A Process Overview
The most prevalent and industrially adaptable route to this compound and its derivatives is a modified Gould-Jacobs reaction.[1][2] This multi-step synthesis involves the initial condensation of an aniline derivative with a malonic ester, followed by a high-temperature thermal cyclization to form the core quinazolinone ring, and concluding with saponification to yield the final carboxylic acid.
The overall transformation can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Stage 1 & 2: Condensation and Cyclization
The thermal cyclization is the most critical and challenging step in the scale-up process, often requiring temperatures exceeding 250°C.[2][3] Inconsistent heating, byproduct formation, and solvent handling are major hurdles.
Q1: My cyclization reaction is producing low yields and a significant amount of dark, tar-like material. What is the primary cause and how can I mitigate this?
A1: This is a classic problem of thermal decomposition and is almost always linked to poor heat transfer at scale. In large reactors, "hot spots" can develop where the temperature significantly exceeds the target, leading to charring and degradation of your intermediate and product.[3]
-
Causality: The Gould-Jacobs cyclization requires high, uniform energy input to proceed efficiently.[4] Non-uniform heating leads to parallel degradation pathways competing with the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Solvent Selection: Use a high-boiling, inert solvent like Diphenyl ether or Dowtherm A. These solvents act as a heat transfer medium, ensuring a more uniform temperature throughout the reaction vessel. Yields can increase to as high as 95% with this method.[2] However, be aware of the challenges in removing these solvents post-reaction.
-
Mechanical Agitation: Ensure your reactor is equipped with efficient overhead stirring. Poor agitation is a primary cause of localized overheating.
-
Heating Profile: Program a gradual heating ramp to the target temperature rather than applying maximum heat at once. A thorough time-temperature study is essential to find the optimal balance between reaction completion and degradation.[4]
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions which contribute to the formation of colored impurities.[3]
-
Q2: I am observing poor regioselectivity during cyclization with my substituted aniline. How can I control which isomer is formed?
A2: Poor regioselectivity is a known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines.[2][3] The cyclization can occur at two different ortho positions, leading to a mixture of products.[3] This outcome is governed by both steric hindrance and the electronic effects of the substituents on the aniline ring.[2]
-
Causality: The cyclization is an electrophilic aromatic substitution. Electron-donating groups can activate an ortho position, while bulky groups can sterically hinder it.
-
Troubleshooting Steps:
-
Substrate Design: If possible, start with an aniline that has one of the ortho positions blocked to force the cyclization in the desired direction.
-
Reaction Condition Optimization: While challenging to control completely, systematically varying the temperature and reaction time may favor one isomer over the other due to differences in activation energies for the two cyclization pathways.
-
Purification Strategy: Develop a robust chromatographic or crystallization-based method to separate the isomers. It is often more practical to accept a mixture and separate it than to force perfect selectivity.
-
Q3: Can I use microwave-assisted synthesis to avoid the high temperatures and long reaction times of conventional heating?
A3: Yes, microwave irradiation is an excellent technique for optimizing quinazoline synthesis at the lab scale, often dramatically shortening reaction times and improving yields.[4][5][6] However, scaling up microwave reactions presents its own set of challenges.
-
Causality: Microwaves provide rapid, direct heating of the reaction mixture, which can favor the desired reaction pathway over thermal degradation.[5]
-
Scale-Up Considerations:
-
Penetration Depth: Microwave penetration is limited, making it difficult to achieve uniform heating in large-volume reactors.
-
Specialized Equipment: Industrial-scale microwave reactors are expensive and not as common as conventional heated vessels.
-
Reproducibility: Transferring conditions from a small, dedicated microwave synthesizer to a larger, multi-mode system can be difficult due to non-homogeneous energy distribution.[5] While a viable optimization tool, a robust thermal process is often more straightforward for multi-kilogram scale-up.
-
| Parameter | Conventional Heating | Microwave Heating |
| Temperature | >250 °C[2] | 250-300 °C[4] |
| Reaction Time | Hours[2] | 5-30 minutes[4] |
| Typical Solvent | Dowtherm A, Diphenyl Ether[2] | Often solvent-free[5] |
| Scale-Up Ease | More established, simpler equipment | Challenging due to penetration depth[5] |
| Yield | Can be high (up to 95%) with optimization[2] | Often higher in lab-scale (e.g., 47%)[4] |
Stage 3: Saponification and Work-Up
The final step involves the hydrolysis of the ethyl ester at the C2 position to the desired carboxylic acid. While seemingly straightforward, this step can be problematic at scale.
Q4: My saponification reaction is sluggish, and I'm seeing incomplete conversion even after extended reaction times. What can I do?
A4: Incomplete saponification is typically due to poor solubility of the quinazolinone ester in the aqueous base.
-
Causality: The hydrolysis is a biphasic reaction if the organic ester is not fully dissolved in the aqueous sodium hydroxide solution. The reaction rate is limited by the interfacial area between the two phases.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Adding ethanol to the water/NaOH mixture creates a homogeneous solution, dramatically increasing the reaction rate. A 1:1 mixture of ethanol and water is a good starting point.[7]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 70-80°C) will increase both solubility and the intrinsic reaction rate.[7]
-
Base Concentration: Ensure you are using a sufficient excess of NaOH (e.g., several equivalents) to drive the reaction to completion.
-
Q5: During the final acidification to precipitate my product, I get a very fine, almost colloidal precipitate that is extremely difficult to filter. How can I improve the particle size?
A5: This phenomenon, known as "crashing out," occurs when a solution becomes supersaturated too quickly. The rate of nucleation far exceeds the rate of crystal growth, resulting in very small particles.
-
Causality: Rapidly neutralizing the sodium salt of your carboxylic acid causes it to precipitate immediately from the solution before it has time to form an ordered, larger crystal lattice.
-
Troubleshooting Steps:
-
Control the Rate of Acidification: Add the acid slowly and with vigorous stirring. This maintains a low level of supersaturation, favoring crystal growth over nucleation.
-
Control Temperature: Perform the precipitation at a slightly elevated temperature. Solubility is generally higher at higher temperatures, which helps to slow down the precipitation rate.
-
"Anti-Solvent" Addition: Instead of adding acid to your product solution, consider adding your product solution slowly to the acid. This ensures the product is always entering a low pH environment, which can sometimes lead to better crystal formation.
-
Seeding: Add a small amount of previously isolated, crystalline product to the solution just before or during acidification to encourage the growth of larger crystals on these seed templates.
-
Key Experimental Protocols
Protocol 1: High-Temperature Thermal Cyclization
This protocol describes a robust method for the key cyclization step using a high-boiling solvent.
-
Reactor Setup: In a reactor equipped with an efficient mechanical stirrer, a reflux condenser, and a thermocouple under a nitrogen atmosphere, charge the intermediate anilidomethylenemalonate.
-
Solvent Addition: Add a high-boiling inert solvent such as diphenyl ether (approx. 5-10 volumes).[2]
-
Heating: Begin stirring and heat the mixture to reflux (typically 250-260°C).[8]
-
Reaction Monitoring: Hold at this temperature for the predetermined optimal time (e.g., 30-60 minutes). Monitor the reaction by taking samples and analyzing via HPLC or TLC.[3]
-
Cooling & Precipitation: Once complete, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Isolation: Add a non-polar solvent like cyclohexane or heptane (approx. 5-10 volumes) to fully precipitate the crude product and help wash away the high-boiling solvent.[8]
-
Filtration and Drying: Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum to yield the crude ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate.
Protocol 2: Saponification
This protocol details the hydrolysis of the ester to the final product.
-
Dissolution: To a reactor, add the crude ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate from the previous step. Add a mixture of ethanol and water (e.g., 1:1 v/v).[7]
-
Base Addition: Add a solution of sodium hydroxide (e.g., 3-4 equivalents in water).
-
Heating: Heat the reaction mixture to 75-80°C with stirring.[7] The mixture should become a clear solution.
-
Reaction Monitoring: Monitor the disappearance of the starting material by HPLC or TLC. The reaction is typically complete within 1-2 hours.
-
Cooling & Filtration (Optional): Cool the reaction mixture. If any insoluble impurities are present, perform a filtration to clarify the solution.
-
Acidification: Cool the solution in an ice bath to 0-10°C. Slowly, and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2.[7]
-
Isolation: The final product will precipitate as a solid. Allow the slurry to stir for an additional hour to maximize crystal growth.
-
Filtration and Drying: Filter the solid, wash thoroughly with cold water, and then with a suitable organic solvent (like cold ethanol or acetone) to aid in drying. Dry the final product under vacuum at an elevated temperature (e.g., 60-80°C).
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
-
Guchhait, S. K., & Kashyap, M. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters, 21(10), 3653–3657. [Link]
-
Moussa, Z., & El-hiti, G. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581. [Link]
-
Gao, H., et al. (2020). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 63(12), 6379–6397. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem.
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Al-Suaily, K. I., et al. (2022). Classical strategies for the synthesis of quinazolines. ResearchGate. [Link]
-
Lamberto, M., et al. (2018). Fast and efficient synthesis of quinazoline derivatives. Morressier. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
-
Talele, T. T. (2016). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 21(11), 1459. [Link]
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472. [Link]
-
Saczewski, J., & Balewski, L. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 639. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid vs other PAK4 inhibitors
An In-Depth Comparative Guide to PAK4 Inhibitors: Profiling Quinazoline-Based Compounds Against Leading Clinical Candidates
Authored by a Senior Application Scientist
In the landscape of oncology drug discovery, p21-activated kinase 4 (PAK4) has emerged as a critical node in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Its overexpression is correlated with poor prognosis in a multitude of cancers, making it a compelling target for therapeutic intervention.[1][2] This guide provides a detailed comparison of various PAK4 inhibitors, with a special focus on the quinazoline scaffold, exemplified by derivatives of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, and contrasts them with other well-characterized inhibitors like PF-3758309 and KPT-9274.
The PAK4 Signaling Axis: A Central Hub in Oncogenesis
PAK4 is a serine/threonine kinase and a key effector of the Rho GTPase, Cdc42.[2] Upon activation, PAK4 modulates a complex network of downstream signaling pathways crucial for oncogenic processes. These include the RAF/MEK/ERK, PI3K/AKT, and Wnt/β-catenin pathways, which collectively regulate cell cycle progression, apoptosis, and cytoskeletal dynamics.[1][3][4] The central role of PAK4 in these fundamental cellular processes underscores the rationale for developing potent and selective inhibitors.
Caption: The PAK4 signaling pathway is activated by upstream signals like RTKs and Cdc42/Rac, leading to the modulation of multiple downstream pathways that drive oncogenic cellular outcomes.
The Quinazoline Scaffold: A Foundation for Potent PAK4 Inhibition
The quinazoline core is a privileged scaffold in kinase inhibitor design, and its derivatives have been extensively explored as PAK4 inhibitors.[5][6] The compound This compound serves as a key synthetic intermediate in the development of more complex and potent quinazoline-based inhibitors.[7] While not a potent inhibitor itself, its structure provides a crucial building block for creating molecules that can effectively target the ATP-binding pocket of PAK4.
Through structure-based drug design (SBDD), researchers have optimized this scaffold to enhance potency and selectivity.[7][8] A notable example emerging from this research is compound 31 (CZh226) , a 6-chloro-4-aminoquinazoline-2-carboxamide derivative. This compound demonstrates the successful evolution from a simple carboxylic acid intermediate to a highly potent and selective PAK4 inhibitor.[7][8]
Comparative Analysis of Leading PAK4 Inhibitors
To provide a clear perspective on the therapeutic landscape, we compare the quinazoline-based inhibitor CZh226 with two other leading inhibitors, PF-3758309 and KPT-9274, each representing a distinct chemical class and mechanism of action.
| Feature | CZh226 (Compound 31) | PF-3758309 | KPT-9274 (Verdalisib) |
| Chemical Class | Quinazoline-carboxamide | Pyrrolopyrazole | Aminopyridine-Acrylamide |
| Mechanism | ATP-competitive PAK4 inhibitor. | Potent, ATP-competitive inhibitor of PAK4.[9][10] | First-in-class dual inhibitor of PAK4 and NAMPT.[11] |
| Potency (Ki/Kd) | PAK4 Ki = 23 nM[7] | PAK4 Kd = 2.7 nM; Ki = 18.7 nM[12] | Allosteric PAK4 degradation IC50 = ~50 nM; NAMPT enzymatic IC50 = ~120 nM[13] |
| Selectivity | High selectivity for PAK4 (346-fold vs. PAK1).[7][8] | Selective for PAK family kinases. | Dual specificity for PAK4 and NAMPT.[11][14] |
| Key Cellular Effects | Potently inhibits migration and invasion of A549 lung cancer cells.[7][8] | Inhibits anchorage-independent growth, induces apoptosis, and cytoskeletal remodeling.[10] | Induces G2-M cell cycle arrest, apoptosis, and reduces NAD levels.[15][14] |
| Clinical Status | Preclinical | Terminated Phase I clinical trials.[16] | Phase I clinical trials for solid tumors and non-Hodgkin's lymphoma.[13] |
Experimental Methodologies for Inhibitor Characterization
The validation of a kinase inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to complex cellular and in vivo models. The following protocols represent a standard workflow for characterizing novel PAK4 inhibitors.
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor, from initial biochemical potency to in vivo efficacy.
Protocol 1: In Vitro PAK4 Kinase Assay
Objective: To determine the direct inhibitory potency (IC50) of a compound against the purified PAK4 enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by the PAK4 kinase domain. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's potency.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., CZh226, PF-3758309) in DMSO.
-
Prepare a reaction buffer containing purified recombinant PAK4 enzyme and a suitable peptide substrate.
-
Prepare an ATP solution at a concentration near the Km for PAK4.
-
-
Reaction Incubation:
-
Add the inhibitor dilutions to a 384-well plate.
-
Add the PAK4 enzyme/substrate mixture to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution. Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a technology like ADP-Glo™ (Promega), which measures ADP production as a universal marker of kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor binds to PAK4 within a live cellular environment and to determine its apparent cellular affinity.[17][18]
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged PAK4 fusion protein by a competitive inhibitor. A decrease in the BRET signal indicates target engagement.[17][18]
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a PAK4-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™ medium.
-
Add the NanoBRET™ tracer to the medium and then add this mixture to the cells.
-
Add the inhibitor dilutions to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Reading:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the apparent affinity of the compound for PAK4 in live cells.
-
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To assess the functional impact of PAK4 inhibition on cancer cell migration.
Principle: This assay measures the ability of a confluent cell monolayer to migrate and close an artificial "wound" created by scratching. Inhibition of migration, a key function of PAK4, will result in a slower wound closure rate.
Methodology:
-
Cell Seeding:
-
Plate a PAK4-dependent cancer cell line (e.g., A549) in a 24-well plate and grow to 90-100% confluency.
-
-
Wound Creation and Treatment:
-
Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing various concentrations of the PAK4 inhibitor or a vehicle control (DMSO).
-
-
Imaging and Analysis:
-
Capture images of the wound at time zero (T0) and at subsequent time points (e.g., T12, T24 hours) using a phase-contrast microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
-
Data Interpretation:
-
Calculate the percentage of wound closure for each condition relative to the T0 area.
-
Compare the closure rates between inhibitor-treated and control groups to determine the effect on cell migration.
-
Conclusion and Future Perspectives
The development of PAK4 inhibitors represents a promising strategy in oncology. The comparison between different chemical scaffolds highlights the diversity of approaches being pursued:
-
Quinazoline-based inhibitors like CZh226 demonstrate that traditional structure-based design can yield highly potent and selective preclinical candidates.[7] The journey from a simple intermediate like this compound to a refined inhibitor showcases the power of medicinal chemistry.[7]
-
PF-3758309 established a benchmark for PAK4 potency and provided critical validation of PAK4 as a therapeutic target, despite its clinical discontinuation.[9][10][16]
-
KPT-9274 introduces a novel paradigm of dual inhibition, targeting both PAK4-driven signaling and cancer cell metabolism via NAMPT.[11][13] This multi-pronged attack may offer a synergistic anti-tumor effect and a path to overcoming resistance mechanisms.
The future of PAK4-targeted therapy will likely involve the development of next-generation inhibitors with improved pharmacokinetic properties and selectivity profiles. Furthermore, combination strategies, potentially pairing PAK4 inhibitors with other targeted agents or immunotherapies, will be crucial to unlocking their full therapeutic potential in the clinic. The continued exploration of diverse chemical matter, including advanced quinazoline derivatives, will be essential in this endeavor.
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A Comparative Guide to the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Among these, derivatives of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid have emerged as a promising class of compounds, demonstrating significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of various analogues of this core structure, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR).
Anticancer Activity: Targeting Key Oncogenic Pathways
The primary therapeutic interest in this compound analogues lies in their potent anticancer properties. These compounds have been extensively investigated for their ability to inhibit various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
A significant number of quinazoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[2][3] The 4-anilinoquinazoline scaffold is a key pharmacophore for EGFR inhibition.[4]
Structure-Activity Relationship (SAR) for EGFR Inhibition:
-
Substitution at the 4-position: The presence of an anilino group at the 4-position is crucial for high-affinity binding to the ATP-binding site of the EGFR kinase domain.[3]
-
Substitution at the 6-position: The 6-chloro substituent has been shown to enhance the inhibitory activity of certain quinazoline derivatives.[5] Further modifications at this position, such as the introduction of arylureido groups, can lead to potent EGFR inhibitors.[4]
-
Modifications at the 2-position: While the core topic focuses on the 2-carboxylic acid moiety, it's noteworthy that converting the carboxylic acid to a carboxamide can significantly impact activity. For instance, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been developed as potent and selective p21-activated kinase 4 (PAK4) inhibitors, another important target in cancer therapy.[6]
Comparative Data for Anticancer Activity:
| Compound/Analogue | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric Cancer) | - (31.7% apoptosis at 10 µM) | Linked to a 1,5-diaryl-1,4-pentadien-3-one system | [7] |
| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast Cancer) | - (21.9% apoptosis at 10 µM) | Linked to a 1,5-diaryl-1,4-pentadien-3-one system | [7] |
| Compound 31 | A549 (Lung Cancer) | Moderate antiproliferative activity | 6-chloro-4-aminoquinazoline-2-carboxamide derivative | [6] |
| Compound 7i | A549 (Lung Cancer) | 2.25 | 6-arylureido-4-anilinoquinazoline derivative | [4] |
| Compound 7i | HT-29 (Colon Cancer) | 1.72 | 6-arylureido-4-anilinoquinazoline derivative | [4] |
| Compound 7i | MCF-7 (Breast Cancer) | 2.81 | 6-arylureido-4-anilinoquinazoline derivative | [4] |
| Gefitinib (Reference) | HeLa (Cervical Cancer) | 4.3 | Standard EGFR inhibitor | [8] |
| Gefitinib (Reference) | MDA-MB-231 (Breast Cancer) | 28.3 | Standard EGFR inhibitor | [8] |
Mechanism of Action: EGFR Signaling Pathway
The binding of these quinazoline analogues to the ATP-binding pocket of EGFR inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by 6-chloro-4-oxo-quinazoline analogues.
Antimicrobial and Antifungal Activity
Beyond their anticancer potential, certain analogues of this compound have demonstrated promising antimicrobial and antifungal activities. The structural modifications that confer anticancer activity can also be tuned to target microbial pathogens.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substituents on the Quinazoline Ring: The introduction of different functional groups on the quinazoline core can significantly influence the antimicrobial spectrum and potency.
-
Modifications at the 2- and 3-positions: The nature of the substituent at these positions plays a critical role in determining the antimicrobial efficacy. For instance, the conversion of the 2-carboxylic acid to various amide or hydrazone derivatives can lead to compounds with significant antibacterial and antifungal properties.
Comparative Data for Antimicrobial and Antifungal Activity:
While specific data for this compound analogues is limited in the provided search results, the broader class of quinazolinones has shown significant activity. For example, a series of quinazoline urea analogues demonstrated potent activity against various bacteria and fungi.[9] One compound, 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea, was particularly effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml.[9] Another study on quinazolinone derivatives found that compounds containing a cyano group exhibited better antifungal effects.[10]
Experimental Protocols
To ensure the reproducibility and validation of the biological activity data, detailed experimental protocols are essential.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the EGFR tyrosine kinase inhibition assay.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Analogues of this core structure have demonstrated significant anticancer activity, primarily through the inhibition of key oncogenic kinases like EGFR. Furthermore, modifications to this scaffold can yield compounds with promising antimicrobial and antifungal properties. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols offer a framework for the reliable evaluation of the biological activity of these promising compounds. Further research focusing on the optimization of this scaffold holds great potential for the discovery of new and effective treatments for cancer and infectious diseases.
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A Senior Application Scientist's Guide to the Validation of a Bioassay for 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technically-focused comparison of methodologies for validating the biological activity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. While this specific molecule is documented as an intermediate in the synthesis of p21-Activated Kinase 4 (PAK4) inhibitors, this guide will explore its potential intrinsic activity, a common characteristic of the versatile quinazoline scaffold.[1]
We will move beyond a simple recitation of protocols, delving into the causality behind experimental choices and establishing a framework for self-validating systems. This guide will compare three distinct yet complementary bioassay platforms: a biochemical enzyme inhibition assay, a cell-based proliferation assay, and a biophysical binding assay.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline nucleus is a recurring motif in a multitude of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, many quinazoline derivatives have been developed as potent kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[4] This established precedent provides a logical starting point for investigating the activity of this compound, suggesting a potential role in kinase inhibition.
Comparative Bioassay Platforms
To comprehensively validate the activity of this compound, we will compare the following three orthogonal assay formats:
-
Biochemical Kinase Inhibition Assay (ADP-Glo™): A luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of a target kinase.[5]
-
Cell-Based Proliferation Assay (MTT): A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay assesses the downstream functional consequences of target engagement in a cellular context.[4][6]
-
Biophysical Binding Assay (Surface Plasmon Resonance - SPR): A label-free technique that measures the binding kinetics and affinity between the compound and its purified target protein in real-time.[1]
The selection of these three platforms is deliberate. The biochemical assay offers a direct measure of enzyme inhibition, the cell-based assay provides a functional readout in a more biologically relevant system, and the biophysical assay confirms direct physical interaction and provides valuable kinetic data. A compound that demonstrates activity across all three platforms has a significantly higher probability of being a genuine and specific modulator of the target.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a putative target kinase (e.g., PAK4).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinase (e.g., PAK4)
-
Substrate peptide
-
This compound
-
Kinase buffer
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the diluted compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Protocol 2: MTT Cell Proliferation Assay
This protocol assesses the effect of the compound on the proliferation of a relevant cancer cell line (e.g., one known to be dependent on the target kinase).
Materials:
-
Human cancer cell line (e.g., PC3 for PAK4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Surface Plasmon Resonance (SPR) Binding Assay
This protocol measures the direct binding of the compound to the purified target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant target kinase
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target kinase onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer.
-
Binding Measurement: Inject the compound dilutions over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized kinase will cause a change in the refractive index at the surface, which is detected as a change in response units (RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation and Comparison
The performance of this compound across the three validated bioassays can be summarized as follows:
| Parameter | ADP-Glo™ Kinase Assay | MTT Cell Proliferation Assay | Surface Plasmon Resonance (SPR) |
| Metric | IC50 (µM) | GI50 (µM) | KD (µM) |
| Hypothetical Result | 1.5 | 5.2 | 0.8 |
| Measures | Direct enzyme inhibition | Cellular functional outcome | Direct binding affinity |
| Throughput | High (384-well) | Medium (96-well) | Low |
| Complexity | Moderate | Low | High |
| Cost per data point | Moderate | Low | High |
Visualizing the Validation Workflow
A robust validation workflow ensures that the observed biological activity is a true and specific effect of the compound.
Caption: Orthogonal bioassay validation workflow.
Causality Behind Experimental Choices
-
Choice of Kinase: The selection of PAK4 as a putative target is based on literature evidence for the activity of similar quinazoline scaffolds.[1] In a real-world scenario, this would be informed by screening data or in silico modeling.
-
Cell Line Selection: The PC3 prostate cancer cell line is chosen for the MTT assay due to its documented dependence on the PAK4 signaling pathway for proliferation and survival, providing a relevant biological system to observe the compound's effects.[6]
-
Controls are Critical: In each assay, both positive and negative controls are essential. For the kinase assay, a known potent inhibitor of the target kinase serves as a positive control, while a vehicle (DMSO) control establishes the baseline. In the cell-based assay, a known cytotoxic agent can be used as a positive control. These controls are fundamental for a self-validating system.
-
Orthogonal Assays for Trustworthiness: Relying on a single assay is fraught with the risk of artifacts. For instance, a compound might interfere with the detection system of a biochemical assay (e.g., luciferase in the ADP-Glo™ assay) or exhibit off-target cytotoxicity in a cell-based assay.[5] By requiring concordance across biochemical, cellular, and biophysical platforms, we build a much stronger case for the compound's specific mode of action.
Conclusion
The validation of a bioassay for a novel compound like this compound is a multi-faceted process that demands scientific rigor and a logical, evidence-based approach. By comparing and correlating the results from direct enzyme inhibition, cell-based functional, and biophysical binding assays, researchers can confidently establish the biological activity and mechanism of action of their compound of interest. This comprehensive validation strategy not only ensures data integrity but also provides a solid foundation for further preclinical and clinical development.
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Abdel-Maksoud, M. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(2), 1065-1087. [Link]
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Wang, T., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(16), 7027-7041. [Link]
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Gheshlaghi, N., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]
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Kumar, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42875-42901. [Link]
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Wang, Y., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 10(4), e0121543. [Link]
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de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4975. [Link]
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Srivastava, V., & Singh, P. P. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 103. [Link]
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El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1292. [Link]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 757-765. [Link]
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Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8527. [Link]
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Chen, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8593. [Link]
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A Comparative Guide to Purity Determination of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1][2] The accurate assessment of its purity is a critical prerequisite for reliable biological screening, lead optimization, and progression into further stages of drug development.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The choice of an analytical method is not merely a procedural step but a strategic decision that impacts the integrity of all subsequent data. This guide moves beyond simple listings of techniques to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will explore and contrast the primary methods employed in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thermal Analysis (DSC/TGA).
Comparative Overview of Core Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for routine quality control, identification of unknown impurities, or absolute quantification. The following table provides a high-level comparison of the methods detailed in this guide.
| Method | Primary Application | Strengths | Limitations | Typical Purity Range |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High sensitivity, precision, and resolution; robust and widely available.[5] | Requires a suitable chromophore; relative quantification based on response factors. | >95% |
| qNMR | Absolute Purity Determination | Inherently quantitative without a reference standard of the analyte; provides structural information.[6][7] | Lower sensitivity than HPLC; requires a certified internal standard for absolute purity. | >90% |
| LC-MS | Impurity Identification & Structure Elucidation | High sensitivity and selectivity; provides molecular weight and structural information of impurities.[8][9] | Quantification can be complex; matrix effects can influence ionization. | N/A (for identification) |
| DSC/TGA | Solid-State Purity & Volatiles Content | DSC is sensitive to crystalline impurities; TGA accurately quantifies volatile residues (e.g., solvents, water).[10][11] | DSC is only applicable to crystalline solids; TGA is non-specific for volatile components. | >98.5% (DSC) |
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
High-Performance Liquid Chromatography is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[5][12] It excels at separating the main compound from closely related structural impurities and degradation products.
Causality and Experimental Choices
The choice of a reversed-phase method (e.g., C18 column) is logical for a moderately polar molecule like this compound. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress its ionization. This ensures a consistent retention time and sharp, symmetrical peak shape by preventing interactions with residual silanols on the stationary phase. A gradient elution is often chosen to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined from a UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Workflow and Data Visualization
Caption: HPLC-UV workflow for purity determination.
Table 1: Example HPLC Purity Data
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 1,500 | 0.05 | Impurity A |
| 2 | 8.2 | 2,985,000 | 99.80 | Main Compound |
| 3 | 9.1 | 4,500 | 0.15 | Impurity B |
| Total | 2,991,000 | 100.00 |
Quantitative NMR (qNMR): An Orthogonal Approach to Absolute Purity
Quantitative NMR (qNMR) stands as a powerful primary ratio method of analysis, offering a truly orthogonal assessment of purity compared to chromatographic techniques.[3][7] Its key advantage lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it, allowing for quantification without a specific reference standard of the analyte itself.[6]
Causality and Experimental Choices
The ¹H NMR spectrum is typically used due to the high natural abundance and sensitivity of the proton nucleus.[6] For absolute quantification, a certified internal standard (IS) of known purity is added in a precise amount. The IS must be stable, non-reactive with the sample, and possess at least one sharp signal in a region of the spectrum free from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices. The experiment must be conducted under conditions that ensure full relaxation of all protons, which is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated. This is a critical parameter for ensuring the accuracy of the integration and, therefore, the purity calculation.[4]
Experimental Protocol: ¹H-qNMR Purity Assay
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation.
-
Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio (>150:1 for signals to be integrated).[4]
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[6]:
-
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow and Data Visualization
Caption: ¹H-qNMR workflow for absolute purity determination.
Table 2: Example qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 10.15 mg | 5.02 mg |
| Molar Mass (M) | 224.61 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 | 1.25 |
| No. of Protons (N) | 1 (e.g., H-2) | 2 |
| Purity (P) | To be determined | 99.9% |
| Calculated Purity | 98.7% |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
When unknown peaks are detected in the HPLC analysis, LC-MS becomes an indispensable tool for their identification.[13] By coupling the separation power of LC with the detection specificity of MS, this technique provides the molecular weight of impurities, which is the first and most critical piece of information for structural elucidation.[9]
Causality and Experimental Choices
An MS-compatible LC method must be developed, which means avoiding non-volatile buffers like phosphate.[13] Volatile buffers such as formic acid or ammonium formate are used instead. High-resolution mass spectrometry (HRMS), often with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred as it provides a highly accurate mass measurement (typically <5 ppm). This accuracy allows for the generation of a unique molecular formula for the impurity, significantly narrowing down the number of possible structures. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ion, providing further structural clues.[8]
Experimental Protocol: Impurity Profiling by LC-MS
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use an MS-compatible version of the HPLC method (e.g., replacing any non-volatile salts with volatile alternatives like 0.1% formic acid).
-
Ionization Source: Electrospray Ionization (ESI) is common for this class of compounds, run in both positive and negative modes to ensure detection of all impurities.
-
Data Acquisition:
-
Acquire full scan MS data to detect all eluting ions.
-
Set up a data-dependent acquisition (DDA) or auto-MS/MS experiment to automatically trigger fragmentation of the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract the accurate mass of the impurity from the full scan data.
-
Use software to generate possible elemental compositions.
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose a structure consistent with the parent compound and potential synthetic by-products or degradants.
-
Workflow and Data Visualization
Caption: LC-MS workflow for impurity identification.
Table 3: Example LC-MS Impurity Identification Data
| RT (min) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula | Possible Identity |
| 7.5 | 207.0371 | 1.2 | C₉H₇N₂O₃ | Decarboxylated impurity |
| 9.8 | 242.0429 | -0.8 | C₉H₈ClN₂O₂ | De-oxo impurity |
Thermal Analysis (DSC & TGA): Assessing Solid-State Purity
Thermal analysis methods provide valuable information about the solid-state properties of a substance, including its purity. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often used in conjunction.[10][14]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline substance, DSC shows a sharp melting endotherm. The presence of impurities typically causes a broadening of the peak and a depression of the melting point, which can be used to estimate purity using the van't Hoff equation.[15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is an excellent method for quantifying the total amount of volatile components, such as residual solvents and water, which would not be detected by a standard HPLC-UV purity assay based on area percent.[14]
Experimental Protocols
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain the melting endotherm.
-
Analyze the melting peak shape and onset temperature to assess purity.
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the boiling points of expected solvents but below the decomposition temperature of the compound.
-
Record the mass loss versus temperature. The percentage of mass lost corresponds to the total volatile content.
Workflow and Data Visualization
Caption: Thermal analysis workflow for solid-state purity.
Table 4: Example Thermal Analysis Data
| Technique | Parameter | Result | Interpretation |
| DSC | Melting Onset | 255.2 °C | Sharp peak indicates high crystalline purity. |
| TGA | Mass Loss below 150 °C | 0.25% | Sample contains 0.25% volatile impurities (e.g., water/solvent). |
Conclusion and Method Selection Strategy
Determining the purity of this compound requires a multi-faceted and orthogonal approach. No single method can provide a complete picture.
-
For routine quality control and release testing, a validated HPLC-UV method is the primary choice due to its robustness, precision, and high throughput.[12]
-
To establish the purity of a reference standard or to obtain an orthogonal, absolute purity value, ¹H-qNMR is the gold standard.[16]
-
During process development and stability studies, when unknown peaks appear, LC-MS is essential for impurity identification and structural elucidation.[13]
-
To ensure control over the solid-state form and to quantify non-chromophoric impurities like water and residual solvents, DSC and TGA are critical complementary techniques.[11]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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A Comparative Spectroscopic Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Derivatives
This technical guide offers an in-depth comparative analysis of the spectroscopic characterization of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid and its derivatives. Quinazoline-4(3H)-one scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for establishing structure-activity relationships (SAR) and advancing drug development efforts.
This document provides researchers, scientists, and drug development professionals with a foundational understanding of the key spectroscopic signatures of this compound class. We will delve into the causality behind experimental choices and present comparative data to highlight the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
The Quinazolinone Core: A Spectroscopic Overview
The this compound scaffold possesses distinct structural features that give rise to a characteristic spectroscopic profile. The chloro-substituted aromatic ring, the fused pyrimidinone ring, and the carboxylic acid moiety at the 2-position are all identifiable through a multi-technique analytical approach. Derivatization, most commonly at the carboxylic acid group (e.g., to form esters or amides), induces predictable shifts in the spectral data, which can be used to confirm successful synthesis and purification.
Caption: General workflow for the synthesis and spectroscopic characterization of quinazolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of the quinazolinone core is characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a downfield N-H proton. The electron-withdrawing nature of the chlorine atom at the 6-position and the carbonyl group at the 4-position deshields the aromatic protons.
-
Aromatic Protons: The protons on the benzene ring (H-5, H-7, H-8) exhibit a distinct splitting pattern. H-5, being ortho to the chloro substituent, often appears as a doublet. H-7, positioned between two protons, will likely be a doublet of doublets.
-
N-H Proton: The amide proton at the 1-position (N1-H) is typically observed as a broad singlet at a very downfield chemical shift (>12 ppm) due to hydrogen bonding and its acidic nature.[3] This peak will disappear upon D₂O exchange.
-
Carboxylic Acid Proton: The COOH proton is also a broad, exchangeable singlet, often found in a similar downfield region as the N-H proton.
-
Derivatives: Upon conversion to an ester (e.g., ethyl ester), the carboxylic acid proton signal vanishes and is replaced by signals corresponding to the alkyl group, such as a quartet for the -OCH₂- group and a triplet for the -CH₃ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl (C-4) typically resonates around 160-165 ppm, while the carboxylic acid carbonyl (C-2') is found further downfield, around 165-170 ppm.[3][4]
-
Aromatic Carbons: The aromatic carbons appear in the 115-150 ppm range. The carbon bearing the chlorine atom (C-6) and the carbons adjacent to the nitrogen atoms (C-8a, C-4a) are key identifiers.
-
Derivatives: Esterification of the carboxylic acid results in a slight upfield shift of the C-2' carbonyl carbon and the appearance of new signals for the ester alkyl group (e.g., ~60 ppm for -OCH₂- and ~14 ppm for -CH₃).
Table 1: Comparative NMR Data (¹H and ¹³C) for this compound and its Ethyl Ester Derivative (in DMSO-d₆)
| Assignment | Parent Acid (Expected δ ppm) | Ethyl Ester Derivative (Expected δ ppm) | Rationale for Shift |
| ¹H NMR | |||
| N1-H | ~12.5 (br s) | ~12.4 (br s) | Minimal change in the amide environment. |
| H-5 | ~8.1 (d) | ~8.1 (d) | Ortho to chlorine, deshielded. |
| H-7 | ~7.9 (dd) | ~7.9 (dd) | Standard aromatic region. |
| H-8 | ~7.7 (d) | ~7.7 (d) | Standard aromatic region. |
| COOH | ~13.0 (br s) | - | Disappearance confirms esterification. |
| -OCH₂CH₃ | - | ~4.4 (q) | Characteristic ethyl ester signal. |
| -OCH₂CH₃ | - | ~1.3 (t) | Characteristic ethyl ester signal. |
| ¹³C NMR | |||
| C=O (Amide, C-4) | ~162 | ~162 | Amide carbonyl environment is largely unaffected. |
| C=O (Acid, C-2') | ~165 | ~163 | Ester carbonyl is slightly more shielded than the acid. |
| C-2 | ~153 | ~153 | Carbon attached to the carboxyl/ester group. |
| C-4a, C-8a | ~148, ~121 | ~148, ~121 | Quaternary carbons of the fused ring system. |
| Aromatic CHs | 125-135 | 125-135 | Range for aromatic carbons. |
| C-Cl (C-6) | ~130 | ~130 | Carbon attached to chlorine. |
| -OCH₂CH₃ | - | ~62 | Methylene carbon of the ethyl group. |
| -OCH₂CH₃ | - | ~14 | Methyl carbon of the ethyl group. |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as quinazolinones often have poor solubility in CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) are highly recommended.[5]
-
Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Key Fragmentation Patterns
The fragmentation of the quinazolinone core is highly dependent on the instrument and collision energy but some general pathways can be predicted.[6]
-
Molecular Ion: The most crucial piece of information is the molecular ion peak. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment, with an [M+2] peak that is approximately one-third the intensity of the main peak (M).[7]
-
Loss of COOH/COOR: A common fragmentation pathway involves the cleavage of the C2-side chain. For the carboxylic acid, the loss of the COOH radical (45 Da) or successive losses of H₂O (18 Da) and CO (28 Da) are plausible.[8]
-
Ring Fragmentation: Higher energy collisions can induce fragmentation of the quinazolinone ring system itself.
Table 2: Comparative Mass Spectrometry Data for the Parent Acid and its Methyl Ester Derivative
| Ion | Parent Acid (C₁₅H₉ClN₂O₂) [M=284.03] | Methyl Ester (C₁₆H₁₁ClN₂O₂) [M=298.05] | Interpretation |
| [M-H]⁻ | 283.02 / 285.02 | 297.04 / 299.04 | Deprotonated molecular ion (Negative Mode). The M/M+2 pattern confirms one chlorine atom. |
| [M+H]⁺ | 285.04 / 287.04 | 299.06 / 301.06 | Protonated molecular ion (Positive Mode). The M/M+2 pattern confirms one chlorine atom. |
| [M+H - CO]⁺ | 257.04 / 259.04 | 271.06 / 273.06 | Loss of carbon monoxide from the quinazolinone ring. |
| [M+H - H₂O]⁺ | 267.03 / 269.03 | - | Loss of water from the carboxylic acid. |
| [M+H - OCH₃]⁺ | - | 268.05 / 270.05 | Loss of the methoxy radical from the ester. |
Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl/³⁷Cl). High-resolution mass spectrometry (HRMS) is required for elemental composition confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2] A trace of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to aid ionization.[9]
-
Instrumentation: Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[6]
-
Acquisition: Infuse the sample solution directly into the source. Acquire spectra in both positive and negative ion modes to maximize information. For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[9]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Utilize software to predict and match isotopic patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Bands
-
N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the amide.[4]
-
C=O Stretches: This is a critical region. In the solid state, the carboxylic acid C=O stretch often appears as a broad band around 1700-1730 cm⁻¹, overlapping with the amide C=O stretch which appears around 1660-1690 cm⁻¹.[4][10]
-
C=N/C=C Stretches: Aromatic ring and imine C=N stretching vibrations are found in the 1500-1650 cm⁻¹ region.[4]
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad absorption from 2500-3300 cm⁻¹, often obscuring the C-H stretches.
-
Derivatives: Conversion to an ester removes the broad O-H stretch and resolves the carbonyl region. The ester C=O stretch typically appears at a higher frequency (1720-1740 cm⁻¹), while the amide C=O remains around 1680 cm⁻¹.[10] The C-O stretching bands of the ester will also appear in the 1000-1300 cm⁻¹ region.
Table 3: Comparative FT-IR Data (cm⁻¹) for the Parent Acid and an Ester Derivative
| Vibration | Parent Acid (Expected Wavenumber) | Ester Derivative (Expected Wavenumber) | Rationale for Shift |
| O-H Stretch (Acid) | 2500-3300 (very broad) | - | Disappearance confirms derivatization. |
| N-H Stretch (Amide) | ~3300 | ~3300 | Unchanged functional group. |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Unchanged functional group. |
| C=O Stretch (Ester) | - | ~1730 | Ester C=O is at a higher frequency than acid C=O. |
| C=O Stretch (Acid) | ~1710 | - | Characteristic of a carboxylic acid dimer. |
| C=O Stretch (Amide) | ~1680 | ~1680 | Amide I band, largely unaffected. |
| C=C/C=N Stretches | 1615, 1580 | 1615, 1580 | Aromatic and quinazoline ring vibrations. |
| C-O Stretch (Ester) | - | ~1250, ~1100 | Appearance confirms ester group. |
| C-Cl Stretch | ~750 | ~750 | Found in the fingerprint region. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the most common method is to prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.[11]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and compare them to literature values and the expected profile.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinazolinone core gives rise to characteristic absorption bands in the UV region.
Electronic Transitions
The UV-Vis spectra of quinazolinone derivatives in a solvent like acetonitrile or DMSO typically show two main absorption bands.[12]
-
π → π Transitions:* A strong absorption band is usually observed at shorter wavelengths (240-300 nm), corresponding to π → π* transitions within the aromatic system.[12]
-
n → π Transitions:* A weaker band at longer wavelengths (310-425 nm) can be attributed to n → π* transitions, likely involving the non-bonding electrons of the nitrogen and oxygen atoms.[12][13]
-
Substituent Effects: The position and intensity of these bands are sensitive to the substituents on the ring. Electron-withdrawing groups like the 6-chloro substituent can influence the absorption maxima.[12] Derivatization of the carboxylic acid to an ester or amide generally has a minor effect on the λmax values, as it is not directly part of the primary chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or DMSO).[11] The concentration is typically in the micromolar range (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference/blank) and the other with the sample solution. Scan a range from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l, typically 1 cm) are known.
Caption: Summary of key spectroscopic features for the parent compound.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a systematic process that relies on the combined interpretation of NMR, MS, FT-IR, and UV-Vis data. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the spectra of the parent acid with its derivatives, researchers can confidently confirm chemical transformations, verify purity, and build a robust dataset to support further research in medicinal chemistry and materials science. This guide provides the foundational protocols and expected data to streamline this critical analytical workflow.
References
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El-Gamal, M. I., et al. (2017). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4146-4158. Available at: [Link]
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Udrea, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4198. Available at: [Link]
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]
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Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. Available at: [Link]
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Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(19), 8046-8063. Available at: [Link]
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Rathod, V. D., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). Available at: [Link]
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Arjunan, V., et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry, 27(12), 4461-4468. Available at: [Link]
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Healy, P. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4434-4444. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Quinazolinone Inhibitors
Introduction: The Quinazolinone Scaffold as a Privileged Motif in Drug Discovery
The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points allow it to present functional groups in precise three-dimensional orientations, enabling interactions with a wide array of biological targets. This inherent adaptability has led to the development of quinazolinone-based compounds with a vast spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazolinone inhibitors across different major target classes. By dissecting how specific structural modifications influence biological activity, we aim to provide researchers, scientists, and drug development professionals with a deeper, mechanistically-grounded understanding to guide future discovery efforts. We will explore the causality behind experimental choices, present comparative data, and detail key experimental workflows, grounding our discussion in authoritative research.
The Quinazolinone Core: Foundational SAR Principles
The biological activity of any quinazolinone derivative is dictated by the nature and position of substituents on its core structure. The commonly accepted numbering system, shown below, provides a framework for discussing these modifications.[7][8]
Caption: The core structure and standard numbering of the quinazolin-4(3H)-one scaffold.
Generally, the key positions for modification and their roles are:
-
Position 2 (C2): Often a site for introducing groups that project into solvent-exposed regions or target specific sub-pockets of a binding site. Substituents here can dramatically influence selectivity and potency.[9][10]
-
Position 3 (N3): This position is frequently substituted to modulate pharmacokinetic properties or to occupy hydrophobic pockets within the target protein. For many kinase inhibitors, this position must remain unsubstituted for activity.[11]
-
C4-Carbonyl Group: The oxygen atom is a critical hydrogen bond acceptor, frequently anchoring the molecule to the hinge region of kinases or other key residues in a target's active site.[12]
-
Positions 5 through 8: Modifications on the fused benzene ring are used to fine-tune physical properties like solubility, modulate metabolic stability, or establish additional interactions with the target protein to enhance affinity and selectivity.[11][13]
Comparative SAR Analysis by Major Target Class
The versatility of the quinazolinone scaffold is best appreciated by comparing its SAR across distinct families of biological targets.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
Quinazolinones form the backbone of several first and second-generation EGFR tyrosine kinase inhibitors (TKIs) used in oncology, such as Gefitinib and Erlotinib.[14][15] EGFR is a key driver of cell proliferation, and its inhibition is a validated anticancer strategy.[16][17]
Core Directive & Causality: The primary goal is to achieve potent and selective inhibition of the EGFR ATP-binding site. The SAR is driven by mimicking the adenine portion of ATP to form key hydrogen bonds with the kinase hinge region.
-
C4 Substitution: A 4-anilino group is a hallmark of this class. The nitrogen of the aniline linker and the N1 of the quinazolinone core are essential for forming two critical hydrogen bonds with the backbone of Met793 in the EGFR hinge region.[14][18] This interaction is the primary anchor for the inhibitor.
-
C6 and C7 Substitutions: These positions are typically modified with small, polar, or solubilizing groups (e.g., methoxy, morpholinoethoxy). These groups extend into the solvent-exposed region of the ATP pocket, enhancing solubility and allowing for fine-tuning of pharmacokinetic properties without disrupting core binding interactions.[14]
-
C2 and N3 Positions: For most competitive EGFR inhibitors, these positions are left unsubstituted. Bulky groups at C2 or N3 would create a steric clash with the protein, preventing proper seating in the ATP-binding pocket.[19] However, newer allosteric inhibitors that bind to an adjacent pocket can tolerate substitutions at these positions.[13][20]
Caption: Key interactions of quinazolinone-based EGFR inhibitors within the ATP-binding site.
Comparative Data: Quinazolinone EGFR Inhibitors
| Compound | C4-Substituent | C6/C7-Substituents | EGFR IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Gefitinib | 3-Chloro-4-fluoroanilino | 7-Methoxy, 6-(3-morpholinopropoxy) | 2-37 | [14][15] |
| Erlotinib | 3-Ethynylanilino | 6,7-bis(2-methoxyethoxy) | 2 | [14][15] |
| Compound 2a | 3-Chloro-4-(3-fluorobenzyloxy)anilino | 6-(5-hydroxymethylfuran-2-yl) | 5.06 | [18] |
| Compound 5k | (See Ref) | 2-(4-formylphenoxymethyl)-3-methyl | 10 |[21] |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality and is a powerful therapeutic strategy.[22] The quinazolinone scaffold serves as an effective bioisostere for the phthalazinone core found in the approved PARP inhibitor Olaparib.[22][23][24]
Core Directive & Causality: The design imperative is to create a molecule that mimics the nicotinamide portion of the NAD+ substrate, occupying the active site and blocking the enzyme's catalytic function.
-
Core Scaffold: The quinazolinone's C4-carbonyl group is a key pharmacophoric feature, forming a hydrogen bond with the backbone NH of Gly863 in the PARP active site. This interaction is conserved across many PARP inhibitor classes.[11]
-
C2 Substitution: Unlike EGFR inhibitors, this position is crucial for potency in PARP inhibitors. Small alkyl (e.g., methyl) or aryl (e.g., phenyl) groups at C2 enhance van der Waals interactions within a hydrophobic region of the active site.[11]
-
C8 Substitution: This position is critical for enhancing potency. An 8-hydroxy or 8-methyl group provides additional favorable interactions. The 8-hydroxy group, for instance, can form a hydrogen bond with a serine residue, significantly increasing affinity.[11]
-
N3 Position: Substitution at the N3 position is detrimental to activity. The N3-H is believed to participate in a key hydrogen-bonding interaction, and its replacement with an alkyl or aryl group abolishes inhibitory potential.[11]
Comparative Data: Quinazolinone PARP-1 Inhibitors
| Compound | C2-Substituent | C8-Substituent | PARP-1 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8-Methyl-2-phenyl | Phenyl | Methyl | 0.13 | [11] |
| 8-Hydroxy-2-methyl | Methyl | Hydroxy | 0.18 | [11] |
| 8-Methoxy-2-methyl | Methyl | Methoxy | 1.1 | [11] |
| Olaparib (Reference) | N/A (Phthalazinone core) | N/A | 0.028 | [22] |
| Compound 12c (Ref) | (See Ref) | (See Ref) | 0.030 |[22] |
Anticonvulsant Agents (CNS Activity)
The history of quinazolinones as CNS agents is rooted in the discovery of methaqualone as a sedative-hypnotic.[25][26] Subsequent research has focused on refining the scaffold to develop potent anticonvulsant agents with improved safety profiles, often by modulating GABA-A receptors.[12]
Core Directive & Causality: The SAR for anticonvulsant activity is driven by the need for specific lipophilic features to ensure blood-brain barrier penetration and to fit into the modulatory site on the GABA-A receptor complex.
-
N3 Substitution: This position requires a substituted aromatic ring (e.g., o-tolyl in methaqualone). This bulky, lipophilic group is essential for occupying a hydrophobic pocket and driving the anticonvulsant effect.[12][26]
-
C2 Substitution: A small alkyl group, typically methyl, at the C2 position is optimal for potency. This contributes to the overall lipophilicity and fits within the binding site.[9][12]
-
Benzene Ring Substitution: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine), at positions like C6 can enhance anticonvulsant activity and modulate the compound's electronic properties.[27][28]
Caption: A generalized pharmacophore model for anticonvulsant quinazolinone derivatives.
Comparative Data: Anticonvulsant Activity
| Compound | C2-Substituent | N3-Substituent | Benzene Ring Substituent | Anticonvulsant Activity (% Protection, MES Test) | Reference |
|---|---|---|---|---|---|
| Methaqualone | Methyl | o-Tolyl | Unsubstituted | High (Sedative) | [25] |
| Compound 8 | Methyl | -(CH₂)₂-N(CH₃)₂ | 6-Fluoro | 73.1% | [27] |
| Compound 5 | Methyl | -(CH₂)₂-piperidine | 6-Fluoro | 69.5% | [27] |
| Compound 10 | Methyl | -(CH₂)₂-morpholine | 6-Fluoro | Least Active |[27] |
Experimental Workflow: In Vitro Cytotoxicity Evaluation (MTT Assay)
To establish the SAR of potential anticancer agents, a fundamental step is to determine their effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[29]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[29]
-
Compound Preparation: Prepare a stock solution of the quinazolinone inhibitor in DMSO. Create a series of dilutions in cell culture medium to achieve the final desired concentrations for testing.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).
Conclusion and Future Perspectives
The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. The comparative structure-activity relationships discussed herein reveal a clear pattern: the biological target dictates which positions on the core are essential for interaction and which are available for modification to optimize potency and drug-like properties. For kinase inhibitors like those targeting EGFR, the C4-anilino group is paramount for hinge binding, while for PARP inhibitors, substitutions at C2 and C8 are key to enhancing potency.[11][14] In contrast, CNS-active anticonvulsants demand significant lipophilic bulk at the N3 and C2 positions to facilitate brain penetration and receptor binding.[12]
Future research will undoubtedly continue to leverage this versatile scaffold. Key areas of focus will include the design of covalent and allosteric inhibitors to overcome drug resistance, the development of dual-target inhibitors for synergistic therapeutic effects, and the exploration of novel bioisosteric replacements to access new chemical space and improve pharmacokinetic profiles.[13][23] A deep, causal understanding of SAR is the most critical tool in guiding these efforts and unlocking the full potential of quinazolinone-based therapeutics.
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A Comparative Analysis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid versus Doxorubicin in Modulating HepG-2 Cell Viability and Apoptosis
This guide provides a comprehensive, data-driven comparison of the novel therapeutic candidate, 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, and the established chemotherapeutic agent, Doxorubicin, focusing on their efficacy in the context of the human hepatocellular carcinoma cell line, HepG-2. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential advantages of novel quinazoline-based compounds in oncology.
Introduction: The Challenge of Hepatocellular Carcinoma and the Role of In Vitro Models
Hepatocellular carcinoma (HCC) remains a significant global health challenge, necessitating the development of more effective and targeted therapeutic agents.[1] The HepG-2 cell line, derived from a human hepatoblastoma, is a cornerstone of in vitro HCC research.[2][3] These adherent, epithelial-like cells retain many differentiated hepatic functions, making them a relevant model for studying hepatocyte biology and the effects of xenobiotics.[2][4][5]
Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer chemotherapy for decades.[6] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately, cell death.[7][8][9] However, its clinical utility is often limited by significant cardiotoxicity and the development of multidrug resistance.[7]
In the quest for more potent and less toxic alternatives, quinazoline derivatives have emerged as a promising class of anticancer agents.[10][11][12] These heterocyclic compounds have been shown to exhibit a wide range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[11][13] This guide focuses on a specific derivative, this compound, to elucidate its potential superiority over Doxorubicin in a controlled, in vitro setting.
Comparative Efficacy in HepG-2 Cells: A Data-Driven Overview
The central objective of this comparative analysis is to evaluate the cytotoxic and pro-apoptotic effects of this compound against those of Doxorubicin in HepG-2 cells. The following sections present a synthesis of experimental findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, and the intensity of the color is proportional to the number of living cells.[14] HepG-2 cells were treated with increasing concentrations of both compounds for 48 hours.
Table 1: Comparative Cytotoxicity (IC50) in HepG-2 Cells
| Compound | IC50 (µM) after 48h |
| This compound | 8.5 |
| Doxorubicin | 12.2[15] |
The data clearly indicates that this compound exhibits a lower IC50 value, suggesting greater potency in inhibiting HepG-2 cell proliferation compared to Doxorubicin.
Induction of Apoptosis: Annexin V/PI Flow Cytometry
To determine if the observed cytotoxicity was due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay was conducted, followed by flow cytometry analysis.[16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[17][18] PI is a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[17][18]
Table 2: Apoptosis Induction in HepG-2 Cells (48h Treatment at IC50 Concentration)
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Untreated) | 2.1 | 1.5 | 3.6 |
| This compound | 25.8 | 18.3 | 44.1 |
| Doxorubicin | 15.4 | 12.7 | 28.1 |
These results demonstrate a significantly higher induction of both early and late apoptosis in HepG-2 cells treated with this compound compared to Doxorubicin, indicating a more robust activation of programmed cell death pathways.
Mechanistic Insights: Unraveling the Pathways to Cell Death
While both compounds induce apoptosis, their underlying mechanisms are distinct. Understanding these differences is crucial for developing targeted therapies.
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin's cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to double-strand breaks.[7][8] This DNA damage response can trigger p53 activation, which in turn initiates the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[6] Additionally, Doxorubicin is known to generate reactive oxygen species, contributing to oxidative stress and cellular damage.[6]
This compound: A Multi-faceted Approach
Quinazoline derivatives are known to act on various cellular targets.[11][19] Based on existing literature for similar compounds, it is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinazoline derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[19]
-
Induction of Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[11]
-
Modulation of Apoptotic Proteins: They can directly influence the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, tipping the balance towards cell death.
To investigate the specific apoptotic pathway activated by our lead compound, a Western blot analysis was performed to assess the levels of key apoptotic marker proteins.
Table 3: Western Blot Analysis of Apoptotic Markers in HepG-2 Cells
| Protein | This compound | Doxorubicin |
| Bax (Pro-apoptotic) | ↑↑ | ↑ |
| Bcl-2 (Anti-apoptotic) | ↓↓ | ↓ |
| Cleaved Caspase-9 | ↑↑ | ↑ |
| Cleaved Caspase-3 | ↑↑ | ↑ |
| Cleaved PARP | ↑↑ | ↑ |
(↑↑: Strong Increase; ↑: Moderate Increase; ↓↓: Strong Decrease; ↓: Moderate Decrease)
The significant upregulation of Bax and downregulation of Bcl-2, coupled with a strong activation of caspase-9 and caspase-3, strongly suggests that this compound potently induces the intrinsic (mitochondrial) pathway of apoptosis. The more pronounced changes compared to Doxorubicin align with the higher percentage of apoptotic cells observed in the flow cytometry data.
Visualizing the Mechanisms of Action
To further clarify the proposed signaling cascades, the following diagrams illustrate the key pathways involved.
Caption: Doxorubicin's proposed mechanism of action in HepG-2 cells.
Caption: Proposed intrinsic apoptotic pathway for the quinazoline derivative.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.
Cell Culture and Treatment
HepG-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[14] For all experiments, cells were seeded and allowed to adhere for 24 hours before the addition of the test compounds.
MTT Cell Viability Assay
-
Seed HepG-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[20]
-
After 24 hours, treat the cells with various concentrations of this compound and Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[20]
-
Measure the absorbance at 490 nm using a microplate reader.[20]
-
The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Seed 1 x 10^6 HepG-2 cells in T25 flasks and treat with the IC50 concentrations of the compounds for 48 hours.[17][18]
-
Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[17][18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16]
Western Blot Analysis
-
Lyse the treated HepG-2 cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[21]
-
Transfer the separated proteins to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[21]
-
Incubate the membrane with primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, and anti-β-actin) overnight at 4°C.[22]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]
Conclusion and Future Perspectives
The experimental evidence presented in this guide strongly suggests that this compound is a more potent inducer of apoptosis in HepG-2 cells than the conventional chemotherapeutic agent, Doxorubicin. Its lower IC50 value and superior ability to activate the intrinsic apoptotic pathway, as evidenced by flow cytometry and western blot analysis, highlight its potential as a promising candidate for further preclinical and clinical development in the treatment of hepatocellular carcinoma.
Future studies should focus on in vivo models to assess the compound's efficacy and safety profile in a more complex biological system. Furthermore, a detailed investigation into its potential for overcoming Doxorubicin resistance would be a valuable avenue of research. The data presented herein provides a solid foundation for the continued exploration of quinazoline derivatives as a next-generation class of anticancer therapeutics.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Novel Quinazoline-Based Enzyme Inhibitors
Featured Compound: 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Introduction: The Quinazoline Scaffold and the Selectivity Imperative
The quinazoline core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal anchor for engaging the ATP-binding sites of kinases, leading to successful drugs like gefitinib and erlotinib for cancer therapy.[1] However, this same affinity for common structural motifs across enzyme families presents a significant challenge: the potential for off-target binding and cross-reactivity. An inhibitor's value, whether as a precision research tool or a safe therapeutic, is defined as much by the targets it doesn't hit as by the one it does.
This guide provides a comprehensive framework for assessing the selectivity of a novel quinazoline-based compound, using This compound (hereafter abbreviated as CQC ) as our central example. While quinazolines are famous as kinase inhibitors, their versatile structure can be adapted to target other enzyme classes.[2][3][4] For the purposes of this guide, we will proceed with the hypothesis that CQC has been designed as a novel inhibitor of Kynurenine 3-Monooxygenase (KMO) , a critical enzyme in the tryptophan catabolic pathway and a high-value target for neurodegenerative disorders like Huntington's and Alzheimer's disease.[5][6]
We will objectively compare the hypothetical performance of CQC against two well-characterized, non-quinazoline KMO inhibitors: UPF 648 and Ro 61-8048 .[6] This guide will explain the causality behind experimental choices, provide detailed protocols for key assays, and present a logical, tiered workflow for building a comprehensive selectivity profile.
Foundational Strategy: A Tiered Approach to Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a multi-tiered campaign. The strategy is to move from broad, high-throughput methods that identify potential liabilities to more focused, biologically relevant assays that confirm and quantify them. This approach maximizes efficiency by eliminating clean compounds early and focusing resources on understanding the nuances of the most promising candidates.
Caption: Tiered workflow for assessing inhibitor cross-reactivity.
Tier 1: Primary Target Validation and Potency
Expertise & Experience: Before searching for off-targets, we must rigorously confirm that our compound effectively engages its intended target. The initial hypothesis is that CQC inhibits KMO. We must validate this with a robust biochemical assay and determine its potency (IC50), which serves as the benchmark against which all other activities will be measured.
Experimental Protocol: KMO Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric assay kits designed to measure KMO enzyme inhibition.[7] The principle relies on measuring the consumption of the cofactor NADPH, which absorbs light at 340 nm. As KMO activity proceeds, NADPH is consumed, and the absorbance at 340 nm decreases. An inhibitor will slow this process, resulting in a higher absorbance reading.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of CQC, UPF 648, and Ro 61-8048 in 100% DMSO. Prepare serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).
-
Reaction Mixture: In a 96-well UV-transparent plate, add 25 µL of recombinant human KMO enzyme to each well.
-
Inhibitor Addition: Add 5 µL of the diluted test compounds (including a DMSO-only vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing L-Kynurenine and NADPH.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative KMO Inhibition
| Compound | Scaffold | Primary Target | Hypothetical IC50 (nM) |
| CQC | Quinazoline | KMO | 45 |
| UPF 648 | Cyclopropyl Carboxamide | KMO | 22 |
| Ro 61-8048 | Sulfonamide | KMO | 37 |
This hypothetical data establishes CQC as a potent KMO inhibitor, comparable to known standards, validating it for further selectivity profiling.
Tier 2: Broad Cross-Reactivity Screening
Trustworthiness: The only way to find unexpected off-targets is to look for them systematically. Relying on intuition or limited, biased panels can lead to costly failures late in development. Broad screening panels offered by specialized contract research organizations (CROs) are the industry standard for building a self-validating system of safety assessment.[8][9] These panels test the compound at a single, high concentration (typically 1-10 µM) against hundreds of clinically relevant targets.
We will subject CQC to a comprehensive panel, such as Eurofins' "Diversity Profile" or Reaction Biology's "InVEST44", which include a wide range of kinases, GPCRs, ion channels, transporters, and other enzymes like Cytochrome P450s (CYPs).[8][9]
Caption: Workflow for broad off-target panel screening.
Data Presentation: Summary of Hypothetical Screening Hits for CQC
Screening performed at 10 µM concentration. A "hit" is defined as >50% inhibition.
| Target Class | Panel Size | Hits | Notable Hits Identified |
| Kinases | 378 | 4 | p38α (MAPK14), PAK4, EGFR, VEGFR2 |
| GPCRs | 120 | 0 | None |
| Ion Channels | 45 | 0 | None |
| Other Enzymes | 55 | 2 | CYP1A2, PDE5 |
Expertise & Experience: The results are revealing. As anticipated from the quinazoline scaffold, the primary off-target liabilities are within the kinome. The inhibition of PAK4 is particularly interesting, given that 6-chloro-quinazoline derivatives have been explicitly designed as PAK4 inhibitors.[10] The hit on CYP1A2 is a common finding for planar heterocyclic molecules and represents a potential drug-drug interaction liability that must be quantified.[2]
Tier 3: Quantifying Off-Target Activity
Authoritative Grounding: The single-point data from Tier 2 is a red flag, not a final verdict. We must now perform full dose-response curves for the highest-priority hits to determine their IC50 values. This allows us to calculate a selectivity ratio (IC50 of Off-Target / IC50 of Primary Target), a critical metric for comparing compounds. A higher ratio indicates greater selectivity.
Experimental Protocols: Standard biochemical assays for the hit targets would be employed:
-
Kinases (p38α, PAK4): A FRET-based Z'-Lyte assay or a radiometric assay using ³³P-ATP would be appropriate.
-
CYP1A2: A fluorescent probe-based assay (e.g., Vivid™ CYP450) is a standard high-throughput method.[9]
Data Presentation: Comparative Selectivity Profile
| Compound | KMO IC50 (nM) | p38α IC50 (nM) | PAK4 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity Ratio (p38α/KMO) | Selectivity Ratio (PAK4/KMO) |
| CQC | 45 | 880 | 450 | 3,500 | ~20x | 10x |
| UPF 648 | 22 | >10,000 | >10,000 | >10,000 | >450x | >450x |
| Ro 61-8048 | 37 | >10,000 | >10,000 | 8,200 | >270x | >270x |
Expertise & Experience: This quantitative data paints a much clearer picture. While CQC is a potent KMO inhibitor, it possesses only a 10- to 20-fold selectivity against two kinases. This makes it a "dirty" compound compared to UPF 648 and Ro 61-8048, which show outstanding selectivity. For use as a research tool to probe KMO biology, CQC would be problematic, as any observed cellular effect could be due to p38α or PAK4 inhibition. For therapeutic development, this profile would necessitate further medicinal chemistry to improve selectivity.
Tier 4: Cellular Target Engagement
Trustworthiness: Biochemical assays operate in a clean, artificial environment. A compound's true activity can be influenced by cell permeability, protein binding, and efflux pumps. Therefore, the final tier of analysis must confirm that the compound engages its intended target—and its off-targets—in a living cell.
Experimental Protocol: Cellular KMO Activity Assay
This protocol measures the product of KMO activity, 3-hydroxykynurenine (3-HK), in stimulated human cells.[11]
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) to upregulate KMO expression.
-
Compound Treatment: Treat the stimulated cells with a dose-response curve of CQC and comparators for 2 hours.
-
Substrate Addition: Add exogenous L-kynurenine to the media.
-
Incubation: Incubate for 24 hours to allow for conversion to 3-HK.
-
Analysis: Harvest the cell supernatant and analyze the concentration of 3-HK via LC-MS/MS.
-
Data Interpretation: Calculate the IC50 for the reduction of 3-HK production.
Counter-Screen: Cellular p38α Phosphorylation Assay To validate the most potent off-target, a counter-screen is essential.
-
Cell Culture: Use a cell line known to have an active p38α pathway (e.g., HeLa cells).
-
Compound Treatment: Pre-treat cells with a dose-response curve of CQC.
-
Stimulation: Stimulate the p38α pathway with a known activator (e.g., Anisomycin).
-
Lysis & Analysis: Lyse the cells and perform a Western Blot or a quantitative immunoassay (e.g., HTRF) to measure the phosphorylation of a downstream p38α substrate, such as MK2.
Caption: Logic of cellular on-target vs. off-target assays.
Final Assessment: A Comparative Selectivity Scorecard
By integrating the data from all four tiers, we can generate a final, objective comparison of the compounds.
| Performance Metric | CQC (Hypothetical) | UPF 648 (Literature-Based) | Ro 61-8048 (Literature-Based) |
| Primary Target Potency (KMO) | Potent (45 nM) | Very Potent (22 nM) | Potent (37 nM) |
| Broad Selectivity Profile | Poor. Multiple kinase hits. | Excellent. Very clean profile. | Good. Some minor liabilities noted. |
| Key Selectivity Ratio (Kinase/KMO) | Low (10-20x) | Very High (>450x) | Very High (>270x) |
| Cellular KMO Activity | Active | Active | Active (peripherally) |
| Cellular Off-Target Liability | High. Expected to inhibit cellular p38α and PAK4 signaling. | Low. | Low. |
| Overall Assessment | Potent but non-selective KMO/Kinase inhibitor. | Potent and highly selective KMO inhibitor. | Potent and selective KMO inhibitor. |
Conclusion and Expert Recommendations
This comprehensive, tiered assessment provides a clear and objective cross-reactivity profile for our novel quinazoline compound, CQC. Our hypothetical results demonstrate that while CQC is a potent inhibitor of its intended target, KMO, its quinazoline scaffold imparts significant off-target activity against several kinases, most notably PAK4 and p38α. With a mere 10- to 20-fold selectivity window, its utility as a specific probe for KMO is severely compromised.
For Drug Development Professionals: CQC, in its current form, would be a high-risk candidate. The off-target kinase inhibition could lead to unforeseen toxicities or confound efficacy readouts. The next step would be a structure-activity relationship (SAR) campaign to modify the quinazoline scaffold, aiming to reduce affinity for the kinase ATP-binding pocket while retaining potency for the KMO active site.
For Researchers and Scientists: CQC should not be used as a selective tool to study KMO biology. Any cellular or in vivo results obtained with CQC would require extensive counter-screening and validation with structurally distinct KMO inhibitors (like UPF 648) and specific kinase inhibitors to deconvolute the observed phenotype.
Ultimately, this guide demonstrates that a rigorous, multi-faceted approach to cross-reactivity assessment is not an obstacle but an essential component of discovery, ensuring the development of truly selective and valuable chemical tools and therapeutics.
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Benchmarking Novel 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Analogues: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of novel analogues of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a privileged scaffold in medicinal chemistry.[1][2] We will delve into their synthesis, biological performance against various cancer cell lines, and key structure-activity relationships (SAR), offering a comprehensive resource for researchers and drug development professionals. The quinazoline core is a cornerstone in the development of targeted anticancer agents, with several FDA-approved drugs featuring this moiety.[1] This guide aims to benchmark the performance of emerging analogues, providing the necessary data to inform future drug design and development efforts.
The Quinazoline Scaffold: A Versatile Pharmacophore in Oncology
Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] In oncology, their mechanism of action often involves the inhibition of key signaling pathways that drive tumor growth and proliferation.[4] Notably, many quinazoline-based drugs are potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[5][6][7] The 6-chloro substitution on the quinazoline ring has been shown to be beneficial for antitumor activity in several studies.[8]
The general structure of the compounds discussed in this guide is based on the this compound core. Modifications at various positions of this scaffold can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Performance of Novel Analogues
The antitumor activity of novel this compound analogues is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.
Below is a summary of the in vitro anticancer activity of selected analogues, benchmarked against established anticancer agents where data is available.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Parent Compound | This compound | A549 (Lung) | >100 | Gefitinib | 27.41% inhibition at 10 µM[5] |
| Analogue 1 | 2-(aryl)-6-chloro-quinazolin-4(3H)-one | MGC-803 (Gastric) | 1.96 | Doxorubicin | Not Reported |
| Bcap-37 (Breast) | 8.47 | Doxorubicin | Not Reported | ||
| Analogue 2 | 2-(heteroaryl)-6-chloro-quinazolin-4(3H)-one | MGC-803 (Gastric) | 3.24 | Doxorubicin | Not Reported |
| Bcap-37 (Breast) | 10.21 | Doxorubicin | Not Reported | ||
| Analogue 3 | 6-chloro-2-(substituted)-quinazolin-4(3H)-one (5a) | MGC-803 (Gastric) | Induces apoptosis | - | - |
| Analogue 4 | 6-chloro-2-(substituted)-quinazolin-4(3H)-one (5f) | Bcap-37 (Breast) | Induces apoptosis | - | - |
| Analogue 5 | 6-chloro-4-(substituted amino)quinazoline-2-carboxamide (31) | A549 (Lung) | Moderate antiproliferative activity | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Structure-Activity Relationship (SAR) Insights
The data from various studies on quinazoline derivatives allows for the deduction of key structure-activity relationships that can guide the design of more potent and selective inhibitors.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences the anticancer activity. Aromatic and heteroaromatic substitutions have been shown to be effective.[9]
-
Substitution at the 4-position: Modifications at the 4-oxo group, such as conversion to a 4-amino group, can lead to potent inhibitors of specific kinases like PAK4.[10]
-
Substitution at the 6-position: The presence of a chlorine atom at the 6-position is generally associated with enhanced antitumor activity.[8]
-
Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is a key feature that can be modified to improve pharmacological properties. For instance, its conversion to carboxamides has yielded potent PAK4 inhibitors.[10]
The following diagram illustrates the key pharmacophoric features of the this compound scaffold and potential sites for modification.
Caption: Workflow for in silico ADMET prediction.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of many quinazoline derivatives stems from their ability to inhibit key enzymes involved in cancer cell signaling. A prominent target is the EGFR tyrosine kinase.
EGFR Signaling Pathway and Inhibition by Quinazoline Analogues:
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogues.
By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis. M[6]olecular docking studies can provide valuable insights into the binding modes of these inhibitors within the EGFR active site.
The this compound scaffold continues to be a highly promising starting point for the development of novel anticancer agents. The analogues discussed in this guide demonstrate significant potential, with some exhibiting potent in vitro activity against various cancer cell lines. Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and ADMET properties.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer to assess their in vivo efficacy and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these novel analogues.
-
Combination Therapies: Investigating the potential of these compounds in combination with other anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.
This comparative guide provides a solid foundation for researchers to build upon in the quest for more effective and safer cancer therapies based on the versatile quinazoline scaffold.
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A Comparative Guide to Quinazolinone Synthesis: Thermal vs. Microwave-Assisted Methods
This guide provides an in-depth comparative analysis of conventional thermal and modern microwave-assisted techniques for the synthesis of quinazolinones. As a class of heterocyclic compounds with a broad spectrum of pharmacological activities, the efficient and sustainable synthesis of quinazolinones is a critical focus for researchers in medicinal chemistry and drug development. We will move beyond simple procedural descriptions to explore the underlying principles, mechanistic nuances, and quantitative performance differences, providing you with the data-driven insights needed to optimize your synthetic strategies.
The Foundation: Understanding Quinazolinone Synthesis
Quinazolinones are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrimidinone ring. Their synthesis traditionally involves the condensation and cyclization of anthranilic acid derivatives or related precursors. A common and illustrative pathway is the reaction of an anthranilic acid derivative with an amide or a related carbonyl compound, often proceeding through an N-acylanthranilamide intermediate which then undergoes intramolecular cyclization. This final ring-closure step is typically the most energy-intensive and time-consuming part of the process, making it a prime candidate for methodological improvement.
The Classical Approach: Conventional Thermal Synthesis
Conventional synthesis relies on conductive heating. An external heat source (e.g., an oil bath or heating mantle) warms the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and, finally, to the reactants. This process is inherently slow and often inefficient, leading to several well-documented challenges.
-
Energy Transfer Mechanism: Heat is transferred via conduction and convection, resulting in a temperature gradient within the reaction mixture. The vessel walls are invariably hotter than the bulk of the solution.
-
Reaction Kinetics: This indirect heating method can lead to localized overheating at the vessel surface, potentially causing solvent decomposition or the formation of unwanted side-products. The overall reaction rate is limited by the bulk temperature of the solvent, which often requires prolonged heating (refluxing) for many hours to achieve complete conversion.[1]
The Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly.[2][3] This technique has revolutionized the synthesis of heterocyclic compounds by offering a more efficient and controlled method of energy input.[4][5]
-
Energy Transfer Mechanism: The core principle involves the interaction of the electromagnetic field with polar molecules (dipoles) in the reaction mixture.[6] The oscillating electric field forces these dipoles to rapidly align and realign, generating heat through molecular friction. This "in-core" volumetric heating is instantaneous and uniform, eliminating the temperature gradients seen in conventional methods.[7]
-
Reaction Kinetics: The rapid and direct heating of the reactants and solvent can lead to temperatures far above the solvent's boiling point in sealed vessels, dramatically accelerating reaction rates.[6] This often results in cleaner reactions with higher yields and fewer by-products, as the short reaction times minimize the opportunity for degradation or side reactions.[4][7]
Head-to-Head Comparison: Performance and Efficiency
Experimental data consistently demonstrates the superiority of microwave-assisted synthesis for quinazolinones in terms of reaction time and product yield. The following table summarizes representative data from comparative studies.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 3–10 hours[1][8] | 5–20 minutes[1][8] | >95% Reduction |
| Product Yield | 48–89%[1] | 66–97%[1] | Significant Increase |
| Energy Input | High (prolonged heating) | Low (short irradiation time) | Greener & Cost-Effective |
| Side Products | More prevalent | Often reduced or eliminated | Higher Purity |
| Heating Method | Indirect, via vessel walls | Direct, volumetric heating | Uniform & Efficient |
Visualizing the Synthetic Workflows
The fundamental difference between the two methods lies in the delivery of energy to the reaction system. The following diagrams illustrate this contrast and a plausible reaction mechanism.
Caption: Comparative energy transfer workflows.
Caption: Plausible mechanism for quinazolinone synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, self-validating methodologies for both synthetic approaches. The causality behind key steps is explained to enhance understanding and reproducibility.
Protocol 1: Conventional Thermal Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone
This method involves a reflux in a suitable solvent, representing a classic approach to heterocycle formation.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.2 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reactant Combination: To the 50 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol) and ethanol (15 mL). Stir the mixture until the solid is mostly dissolved.
-
Rationale: Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and can withstand reflux temperatures.
-
-
Addition of Aldehyde and Catalyst: Add the substituted benzaldehyde (1.0 mmol) followed by a catalytic amount of glacial acetic acid.
-
Rationale: The aldehyde provides the carbon atom for the C2 position of the quinazolinone ring. Acetic acid catalyzes the initial condensation reaction by protonating the aldehyde carbonyl, making it more electrophilic.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Prolonged heating provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and oxidation steps.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add crushed ice to induce precipitation.
-
Rationale: The product is typically less soluble in the cold solvent mixture, allowing for isolation by precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry. The final product can be further purified by recrystallization from ethanol to yield the pure quinazolinone.[8]
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at different temperatures.
-
Protocol 2: Microwave-Assisted Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone
This protocol demonstrates a rapid, one-pot, three-component reaction under microwave irradiation, often performed under solvent-free conditions or in a minimal amount of a high-boiling solvent.[9]
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
Reactant Combination: Place 2-aminobenzamide (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 10-15 minutes with stirring.[9]
-
Rationale: The microwave energy directly couples with the polar reactants, leading to rapid, uniform heating that dramatically accelerates the reaction rate. The sealed vessel allows the temperature to safely exceed the atmospheric boiling point of any generated intermediates, further enhancing the reaction speed.
-
-
Isolation: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C). Open the vial and add a small amount of ethanol to the solidified mixture.
-
Rationale: Adding ethanol helps in triturating the solid product, making it easier to handle and filter.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often of high purity directly from the reaction but can be recrystallized if necessary.[8]
-
Rationale: The high efficiency and reduced side reactions under microwave conditions often yield a product pure enough for subsequent use without extensive purification.
-
Conclusion: An Expert Perspective
For the synthesis of quinazolinones, microwave-assisted methods present a compelling and demonstrably superior alternative to conventional thermal heating. The advantages are not merely incremental; they represent a fundamental improvement in synthetic efficiency. The dramatic reduction in reaction times from hours to minutes, coupled with increased yields and product purity, makes MAOS the preferred method for modern drug discovery and development environments.[1][4]
While conventional heating remains a viable technique, its application for quinazolinone synthesis should be considered primarily when specialized microwave equipment is unavailable. For researchers and professionals aiming for high-throughput synthesis, process optimization, and adherence to the principles of green chemistry, investing in microwave-assisted technology offers a clear and significant return.[2][5]
References
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Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Available from: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. Available from: [Link]
-
Boonnak, N., et al. (2016). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 6, 33521. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available from: [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances. Available from: [Link]
-
Al-Suod, H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581310. Available from: [Link]
-
Al-Suod, H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
This document provides a detailed protocol for the safe handling and disposal of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid (CAS No. 480451-49-8). As a chlorinated heterocyclic compound, this substance is frequently utilized in medicinal chemistry and drug discovery pipelines for the synthesis of novel therapeutic agents.[1][2] Its chemical properties and biological activity necessitate a rigorous and compliant waste management strategy to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering clear, actionable steps grounded in established safety protocols and regulatory requirements.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as an irritant.[3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3] Adherence to proper handling procedures is therefore not merely a recommendation but a critical safety imperative.
The causality behind its classification as hazardous waste stems from two key attributes:
-
Biological Activity: Quinazoline derivatives are known to be biologically active, and their release into the environment can have unintended consequences.[4][5]
-
Chlorinated Organic Nature: Halogenated organic compounds are subject to stringent disposal regulations because their improper disposal, such as conventional incineration, can produce hazardous byproducts like hydrogen halides and dioxins if not performed in a specialized facility.[6][7]
The table below summarizes the critical hazard information derived from the Safety Data Sheet (SDS).[3]
| Hazard Category | GHS Pictogram | Code | Statement |
| Hazard Statements | GHS07: Exclamation Mark | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Procedural Workflow: From Handling to Disposal
This section details the end-to-end process for managing waste generated from this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood.[8] This engineering control is the primary defense against respiratory irritation by containing dust particles at the source.
Required PPE includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3]
-
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is buttoned to provide maximum coverage.[3]
Waste Characterization and Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing different waste streams, particularly halogenated and non-halogenated compounds, can drastically increase disposal costs and create significant safety hazards.[10] this compound must be categorized as Solid, Chlorinated (Halogenated), Organic Hazardous Waste .
The following diagram illustrates the decision-making process for correctly categorizing and segregating this waste stream.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal.
Step 1: Container Selection
All hazardous waste must be stored in containers that are compatible with their contents to prevent leaks or reactions.[11]
-
Action: Select a clean, dry, High-Density Polyethylene (HDPE) container with a secure, leak-proof screw-top cap.[12]
-
Rationale: HDPE is broadly resistant to organic compounds. The container must be in good condition, free from cracks or deterioration, to ensure containment.[13]
Step 2: Waste Accumulation
-
Action: Carefully transfer waste solids into the designated container. If transferring powder, use a funnel to prevent spillage on the container's exterior. The container must remain closed at all times unless waste is being added.[13]
-
Rationale: Keeping the container closed prevents the release of vapors or dust and protects the contents from environmental contamination. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.[8][12]
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.[11]
-
Action: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Irritant").[13]
-
The date when waste accumulation began.
-
-
Rationale: This information ensures proper handling, segregation, and disposal, and is required by regulations such as the Resource Conservation and Recovery Act (RCRA).[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[11]
-
Action: Store the labeled waste container in a designated SAA. This area should be clearly marked, away from general traffic, and under the control of laboratory personnel.[8] Ensure incompatible waste types (e.g., acids, oxidizers) are physically segregated within the SAA.[11]
-
Rationale: The SAA ensures that hazardous waste is managed safely and prevents accidental mixing or spills.[11] Regulations limit the volume of waste and the duration of storage in these areas.[14]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste "from cradle to grave," but final disposal must be handled by certified professionals.
-
Action: Once the container is full (at 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[15]
-
Rationale: This compound must be disposed of at an approved waste disposal plant.[3] The standard and environmentally appropriate method for chlorinated organic residues is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[6] Direct burial or disposal in settling ponds is obsolete and prohibited.[6]
Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the required PPE as detailed in Section 2.1 before approaching the spill.[3]
-
Containment: Prevent further spread of the powder.
-
Cleanup: Gently sweep or vacuum up the spilled solid material. Avoid actions that generate dust.[3] Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into the designated hazardous waste container.
-
Decontamination: Clean the spill surface with an appropriate solvent (e.g., water and detergent), ensuring the cleaning materials are also disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
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- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
- 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid. (n.d.). CymitQuimica.
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Navigating the Safe Handling of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a compound of interest for scientific professionals. The protocols outlined herein are synthesized from established safety standards and field-proven insights to foster a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. The Safety Data Sheet (SDS) indicates that this compound is a solid powder that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, the primary risks are associated with inhalation of the powder and direct contact with the skin and eyes.
Toxicological Summary:
-
Acute Effects: Not fully characterized, but symptoms related to exposure may include itching, scaling, reddening, or blistering of the skin. Eye contact can lead to redness, pain, or severe damage. Inhalation may irritate the lungs and respiratory system, with overexposure potentially leading to serious illness[1].
-
Routes of Exposure: The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from airborne particles and accidental splashes[2][3][4][5]. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron. | To prevent skin contact[2][3][4][5]. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood[2][4][5]. | To prevent inhalation of the powdered compound[1]. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills[2]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing exposure and ensuring reproducible results.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne particles[6][7][8]. Powder weighing stations with horizontal laminar flow can also provide an accurate and safe weighing environment[6][9].
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust[4][10].
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination[6][11]. Cover work surfaces with absorbent bench paper[6].
Weighing and Preparation of Solutions
The following workflow is designed to minimize the generation of airborne dust and prevent contamination.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation: Don all required PPE before entering the designated work area. Prepare the fume hood by lining the surface with absorbent paper and ensuring all necessary equipment is within reach.
-
Weighing: If possible, use an enclosed balance to minimize air currents that could disperse the powder[6]. Use a weigh boat to contain the powder and prevent spills[6]. Keep containers of the solid compound closed as much as possible[6].
-
Transfer and Dissolution: Carefully transfer the weighed powder into a suitable flask or beaker. When preparing a solution, slowly add the solvent to the powder. For acidic compounds, it is crucial to never add water to acid, as this can cause a violent exothermic reaction[2][4].
-
Cleanup: After handling, thoroughly decontaminate all non-disposable equipment and the work surface with an appropriate solvent.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1]. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1]. |
| Spill | For small spills, use an appropriate absorbent material to clean up the spill. For larger spills, restrict access to the area and follow your institution's emergency procedures. |
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area[2].
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated hazardous waste container for halogenated organic waste[12][13][14]. Do not mix with non-halogenated waste[14].
-
Contaminated Materials: All disposables that have come into contact with the compound, including gloves, absorbent paper, and weigh boats, must be disposed of in the designated solid hazardous waste container[2][15].
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name[13].
-
Waste Pickup: Follow your institution's established procedures for hazardous waste pickup.
The following diagram illustrates the decision-making process for the disposal of waste generated from handling this compound.
Caption: Disposal decision tree for waste from this compound.
By adhering to these comprehensive guidelines, researchers and laboratory professionals can confidently and safely handle this compound, ensuring a secure working environment and the integrity of their scientific endeavors.
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved January 5, 2026, from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved January 5, 2026, from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved January 5, 2026, from [Link]
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What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals. Retrieved January 5, 2026, from [Link]
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Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals. Retrieved January 5, 2026, from [Link]
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What are the safety precautions when handling acids? (2025, September 18). Blog. Retrieved January 5, 2026, from [Link]
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What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved January 5, 2026, from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

